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Foundational

7-Methoxyisoquinoline-1-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 7-Methoxyisoquinoline-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Methoxyisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities. Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. 7-Methoxyisoquinoline-1-carboxylic acid is a member of this esteemed class, representing a versatile building block for drug discovery and a valuable tool in medicinal chemistry.

This guide provides a comprehensive overview of the known physical and chemical properties, synthetic considerations, and potential applications of 7-Methoxyisoquinoline-1-carboxylic acid. By synthesizing available data with expert analysis of its structural features, we aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Molecular and Physicochemical Properties

The fundamental identity and characteristics of a compound are the bedrock of its application. 7-Methoxyisoquinoline-1-carboxylic acid is a polysubstituted aromatic heterocycle, with its properties largely dictated by the interplay between the isoquinoline core, the electron-donating methoxy group, and the acidic carboxyl group.

Chemical Structure

Caption: Chemical structure of 7-Methoxyisoquinoline-1-carboxylic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 7-Methoxyisoquinoline-1-carboxylic acid. Where precise experimental data is not publicly available, estimations based on structural analysis are provided.

PropertyValueSource / Rationale
IUPAC Name 7-methoxyisoquinoline-1-carboxylic acidStandard Nomenclature
CAS Number 1179149-15-5EvitaChem[1]
Molecular Formula C₁₁H₉NO₃EvitaChem[1]
Molecular Weight 203.19 g/mol EvitaChem[1]
Appearance Solid crystalline substanceEvitaChem[1]
Melting Point Data not publicly available-
Boiling Point Data not publicly availableHigh due to H-bonding and molecular weight.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO).EvitaChem[1]
pKa (estimated) ~3.5-4.5 (Carboxylic Acid); ~4.5-5.5 (Isoquinoline N)Estimated based on benzoic acid and isoquinoline values. The electron-withdrawing nature of the ring system lowers the pKa of the carboxyl group, while the methoxy group has a minor electronic effect.
Stability Stable under standard laboratory conditions.EvitaChem[1]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of synthesized or purchased material.

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to be complex in the aromatic region, with distinct singlets for the methoxy and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of δ 10.0 - 13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.[2]

  • Aromatic Protons (Isoquinoline Ring): Multiple signals (doublets, triplets, or multiplets) are expected between δ 7.0 - 9.0 ppm . The exact splitting patterns depend on the coupling constants between adjacent protons on the bicyclic ring system.[2]

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, is expected around δ 3.7 - 4.0 ppm .[2]

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum should display 11 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

  • Carbonyl Carbon (-COOH): δ ~165-175 ppm

  • Aromatic Carbons: δ ~110-160 ppm (includes carbons attached to oxygen, nitrogen, and hydrogen)

  • Methoxy Carbon (-OCH₃): δ ~55-60 ppm

Expected Infrared (IR) Spectroscopy Features

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the ~1450-1620 cm⁻¹ region

  • C-O Stretch (Ether and Acid): Strong absorptions in the ~1200-1300 cm⁻¹ (acid) and ~1000-1100 cm⁻¹ (aryl ether) regions

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule.

  • Expected [M+H]⁺: m/z = 204.06

Synthesis and Reactivity

Synthetic Strategies

The general workflow involves constructing the isoquinoline core from a substituted benzaldehyde and an amine-containing fragment, followed by functional group manipulations to yield the final product.

A Substituted Benzaldehyde (e.g., 3-Methoxybenzaldehyde derivative) C Schiff Base Formation A->C B Aminoacetaldehyde Acetal B->C D Acid-Catalyzed Cyclization (Pomeranz-Fritsch) C->D H+ E Isoquinoline Core D->E F Functional Group Manipulation (e.g., Introduction of Carboxyl Group) E->F G Final Product: 7-Methoxyisoquinoline-1-carboxylic acid F->G

Caption: Generalized synthetic workflow for isoquinoline derivatives.

Chemical Reactivity

The reactivity of 7-Methoxyisoquinoline-1-carboxylic acid is governed by its three key functional components:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol.

  • Isoquinoline Nitrogen: The lone pair on the nitrogen atom imparts basic properties and allows for N-alkylation or N-oxidation.

  • Aromatic Ring: The ring system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing methoxy and carboxyl groups. The methoxy group is an activating, ortho-para director, while the rest of the heterocyclic system is generally deactivating.

Applications in Research and Drug Development

The strategic value of 7-Methoxyisoquinoline-1-carboxylic acid lies in its utility as a sophisticated building block.

  • Pharmaceutical Research: The isoquinoline scaffold is a cornerstone of many approved drugs. This compound serves as an intermediate for creating more complex molecules for screening and lead optimization. Its known antibacterial properties against pathogens like Ralstonia solanacearum and Xanthomonas species make it and its derivatives interesting candidates for the development of new antibiotics.[1]

  • Chemical Synthesis: As a bifunctional molecule, it allows for sequential or orthogonal chemical modifications at the carboxylic acid and the isoquinoline ring, enabling the construction of diverse chemical libraries.

  • Biological Studies: This compound can be used as a tool to probe the structure-activity relationships of isoquinoline-based inhibitors of various enzymes and receptors. The methoxy and carboxylic acid groups are key pharmacophoric features that can participate in hydrogen bonding and ionic interactions within a protein's active site.[1]

Experimental Protocol: HPLC-UV Analysis

Purity assessment is critical for any research chemical. The following is a detailed protocol for analyzing the purity of 7-Methoxyisoquinoline-1-carboxylic acid using High-Performance Liquid Chromatography with UV detection.

Objective: To determine the purity of a sample of 7-Methoxyisoquinoline-1-carboxylic acid by quantifying the area percent of the main peak.

Methodology:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Sample of 7-Methoxyisoquinoline-1-carboxylic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Procedure:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Injection: Inject the sample onto the column and start the data acquisition.

    • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to 7-Methoxyisoquinoline-1-carboxylic acid.

Causality and Validation: The C18 column is chosen for its excellent retention of nonpolar to moderately polar compounds. The gradient elution, moving from a highly aqueous mobile phase to a highly organic one, ensures that the analyte is retained and then eluted as a sharp peak, while also eluting any potential impurities with different polarities. TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. Purity is reported as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Methoxyisoquinoline-1-carboxylic acid is not widely available, a risk assessment based on its functional groups necessitates careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.

References

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Mechanism of Action of 7-Methoxyisoquinoline-1-carboxylic Acid Derivatives: A Comprehensive Guide to Metalloenzyme and Kinase Inhibition

Executive Summary & Structural Rationale The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can be precisely tuned for specific biological interactions. 7-Methoxyisoquinoline-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can be precisely tuned for specific biological interactions. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) has emerged as a highly versatile building block in contemporary drug discovery, serving as the core "warhead" for both antibacterial agents and targeted anticancer therapeutics.

The strategic incorporation of specific functional groups on the isoquinoline core creates synergistic electronic and steric effects that profoundly influence biological interactions (1)[1].

  • The 7-Methoxy Group (–OCH₃): Functions as an electron-donating bioisostere. It enhances the resonance of the aromatic system while participating in critical hydrogen bonding and hydrophobic interactions within target binding pockets.

  • The 1-Carboxylic Acid Group (–COOH): Enables targeted ionic interactions and precise charge localization near the isoquinoline nitrogen. This specific geometry is highly optimized for bidentate metal chelation, a fundamental requirement for inhibiting metalloenzymes ().

Core Mechanisms of Action

The pharmacological utility of 7-methoxyisoquinoline-1-carboxylic acid derivatives is driven by two distinct, highly validated mechanisms of action, depending on the peripheral substitution pattern.

Pathway A: Metalloenzyme Chelation (Antibacterial & Hypoxia Modulation)

Isoquinoline-1-carboxylic acids are potent chelators of active-site metal ions (such as Zn²⁺ and Fe²⁺) found in metalloenzymes. The spatial arrangement of the 1-carboxylic acid relative to the isoquinoline nitrogen creates an ideal bidentate chelating geometry. In bacterial pathogens, this chelation disrupts essential metalloenzymes required for cell wall synthesis and metabolic stability, yielding potent antibacterial effects (2)[2]. In human physiology, similar derivatives target Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), an Fe²⁺-dependent enzyme, thereby stabilizing HIF-1α and promoting erythropoiesis.

Pathway B: Receptor Tyrosine Kinase (RTK) Inhibition (Anticancer)

When integrated into larger multi-targeted architectures, the 6,7-disubstituted quinoline/isoquinoline motif acts as a potent ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and FGFR (3)[3]. The 7-methoxy group optimizes binding affinity deep within the hydrophobic ATP-binding pocket, while the heterocyclic core mimics the purine ring of ATP, effectively blocking kinase phosphorylation and downstream oncogenic signaling (e.g., PI3K/Akt/mTOR).

MOA_Pathways cluster_metallo Metalloenzyme Pathway cluster_kinase Kinase Pathway Scaffold 7-Methoxyisoquinoline- 1-carboxylic acid Chelation Bidentate Chelation (Zn2+ / Fe2+) Scaffold->Chelation 1-COOH & N-atom ATP ATP-Pocket Binding (c-Met, VEGFR) Scaffold->ATP 7-Methoxy & Core Inhibition1 Enzyme Inhibition (MMPs, HIF-PHD) Chelation->Inhibition1 Effect1 Antibacterial / Hypoxia Response Inhibition1->Effect1 Inhibition2 RTK Phosphorylation Blockade ATP->Inhibition2 Effect2 Anticancer / Anti-proliferation Inhibition2->Effect2

Fig 1. Dual mechanism of action: Metalloenzyme chelation and RTK ATP-pocket binding pathways.

Quantitative Bioactivity Profiles

The structural versatility of this scaffold translates to broad-spectrum efficacy across multiple therapeutic domains. The table below summarizes the quantitative efficacy of these derivatives across validated targets.

Derivative Scaffold / TargetAssay TypeEfficacy Metric (Range)Primary Mechanism
7-Methoxyisoquinoline-1-carboxylic acid Bacterial MetalloenzymesEC₅₀: 8.38 - 17.35 μg/mLMetal Chelation & Cell Wall Disruption
6,7-Disubstituted Isoquinoline Analogs c-Met Receptor Tyrosine KinaseIC₅₀: 10 - 50 nMATP-Competitive Pocket Binding
Isoquinoline-1-carboxylic acid library Matrix Metalloproteases (MMPs)Hit Rate: 29% - 43% (at 1 mM)Zn²⁺ Active Site Chelation

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol 1: Metalloenzyme Inhibition Assay (Fluorometric)

This protocol evaluates the binding affinity of 1-carboxylic acid derivatives to Zn²⁺-dependent Matrix Metalloproteases (MMPs).

  • Step 1: Buffer Preparation. Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM CaCl₂, and 0.05% Brij-35.

    • Causality: HEPES is selected over Tris or PBS because it maintains physiological pH without inadvertently chelating the active-site metal ions. Brij-35 prevents the non-specific adsorption of the enzyme to the microplate walls, ensuring accurate kinetic readings.

  • Step 2: Inhibitor Pre-incubation. Incubate the recombinant MMP enzyme with varying concentrations of the derivative for 30 minutes at 37°C.

    • Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics. The time is required to thermodynamically displace tightly bound water molecules from the active-site metal ion.

  • Step 3: Substrate Addition. Add a FRET-based fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Cleavage of the substrate separates the fluorophore from the quencher. Measure fluorescence continuously (Ex/Em = 328/393 nm).

  • Step 4: Self-Validation.

    • Positive Control: EDTA (a broad-spectrum chelator) to confirm assay sensitivity.

    • Negative Control: A structural analog lacking the 1-carboxylic acid group. If the negative control shows no inhibition, it validates that the bidentate chelation mechanism is the primary driver of the compound's activity.

Protocol 2: ATP-Competitive c-Met Kinase Assay

This protocol determines whether the 7-methoxyisoquinoline derivative acts as a true ATP-competitive inhibitor.

  • Step 1: Kinase Reaction Assembly. Combine recombinant c-Met kinase, substrate peptide, and the inhibitor in a buffer containing 20 mM MOPS (pH 7.0), 10 mM MgCl₂, and 1 mM DTT.

    • Causality: Mg²⁺ is strictly required for ATP coordination within the kinase pocket. DTT maintains a reducing environment, preventing the oxidation of critical active-site cysteine residues.

  • Step 2: ATP Modulation (The Critical Step). Run the IC₅₀ determination at two distinct ATP concentrations: [ATP] = Km​ and [ATP] = 10x Km​ .

    • Causality: This is the definitive test for ATP competition. If the compound binds the ATP pocket, the apparent IC₅₀ will shift rightward (increase) linearly with higher ATP concentrations. If the IC₅₀ remains static, the compound is an allosteric modulator.

  • Step 3: Orthogonal Cell-Based Validation. Treat target cancer cells (e.g., A549) with the inhibitor for 2 hours. Lyse the cells and perform a Western blot probing for phosphorylated c-Met (p-c-Met) versus total c-Met.

    • Causality: Biochemical assays prove binding; cellular assays prove target engagement. A reduction in p-c-Met confirms that the molecule successfully penetrates the cell membrane and inhibits the kinase in a complex intracellular environment.

Workflow Synth Derivative Synthesis Screen Primary Screening (Enzyme Assays) Synth->Screen SAR SAR Analysis (NMR & Modeling) Screen->SAR Hit ID Cell Cell-Based Assays (Proliferation) SAR->Cell Refined Scaffold Lead Lead Optimization Cell->Lead In vitro validation Lead->Synth Iterative Design

Fig 2. Self-validating high-throughput screening and lead optimization workflow for derivatives.

References

  • EvitaChem. "Buy 1-Methoxyisoquinoline-7-carboxylic acid (EVT-8922581)".
  • BenchChem. "7-(Benzyloxy)-6-methoxyquinolin-4-ol | 205448-29-9".
  • Sigma-Aldrich. "异喹啉-1-羧酸99%".
  • ACS Sustainable Chemistry & Engineering. "Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands".

Sources

Foundational

Crystal structure and X-ray diffraction of 7-Methoxyisoquinoline-1-carboxylic acid

[label="Single-Crystal X-Ray Caption: SCXRD Workflow for 7-Methoxyisoquinoline-1-carboxylic acid to SBDD integration. Metalloenzyme Targeting Mechanism When 7-MI-1-CA is docked into a metalloenzyme, the crystallographica...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Single-Crystal X-Ray

Caption: SCXRD Workflow for 7-Methoxyisoquinoline-1-carboxylic acid to SBDD integration.

Metalloenzyme Targeting Mechanism

When 7-MI-1-CA is docked into a metalloenzyme, the crystallographically determined bond lengths between the N2 atom and the C1-carboxylate oxygen are critical. If the distance and angles align with the coordination sphere of the target metal, the compound acts as a potent competitive inhibitor.

Chelation Ligand 7-Methoxyisoquinoline- 1-carboxylic acid N_Atom Isoquinoline N2 Ligand->N_Atom O_Atom Carboxylate O Ligand->O_Atom Metal Active Site Fe(II) N_Atom->Metal Coordinate Bond O_Atom->Metal Coordinate Bond Enzyme Metalloenzyme (e.g., HIF-PHD) Metal->Enzyme Octahedral Coordination

Caption: Bidentate chelation mechanism of 7-MI-1-CA with a metalloenzyme active site.

By utilizing the precise dihedral angle of the 7-methoxy group derived from the SCXRD data, computational chemists can accurately model steric clashes and desolvation penalties, streamlining the lead optimization process for novel isoquinoline-based therapeutics.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. Retrieved from: [Link]

  • Machura, B., et al. Oxorhenium(v) complexes of quinoline and isoquinoline carboxylic acids – synthesis, structural characterization and catalytic application in epoxidation reactions. Dalton Transactions (RSC Publishing), 2013, 42, 8827-8837. Retrieved from:[Link]

Exploratory

Spectroscopic Characterization of 7-Methoxyisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Isoquinoline derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, antibacterial agents, and hypoxia-inducible factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, antibacterial agents, and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a critical synthetic intermediate characterized by a rigid bicyclic aromatic system, an electron-donating methoxy group at C7, and a highly polar, hydrogen-bonding carboxylic acid at C1.

Due to its amphoteric nature and the electronic interplay between the basic isoquinoline nitrogen and the electron-withdrawing carboxylic acid, accurate structural verification requires a nuanced spectroscopic approach. This whitepaper provides an in-depth, self-validating framework for the complete spectroscopic characterization (NMR, HRMS, FT-IR, and UV-Vis) of this molecule, detailing the causality behind every analytical choice.

Structural and Physicochemical Profiling

Before initiating any spectroscopic analysis, it is critical to understand the electronic environment of the molecule. The presence of the carboxylic acid at the C1 position significantly deshields the adjacent C3 and C8 protons due to its electron-withdrawing anisotropic effect. Conversely, the C7 methoxy group acts as a strong pi-donor, shielding the C6 and C8 positions.

Nomenclature Note: While the IUPAC name is strictly 7-methoxyisoquinoline-1-carboxylic acid, commercial databases occasionally list it under inverted locants (e.g., 1-methoxyisoquinoline-7-carboxylic acid) 1. However, the canonical SMILES (COC1=NC=CC2=C1C=C(C=C2)C(=O)O) unambiguously confirms the C1-carboxylic acid and C7-methoxy connectivity 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

The selection of the NMR solvent is the most critical pre-acquisition decision. While Chloroform-d ( CDCl3​ ) is standard for many organic molecules, 7-methoxyisoquinoline-1-carboxylic acid exhibits poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid. Analytical Choice: Dimethyl sulfoxide-d6 ( DMSO−d6​ ) is mandated. DMSO−d6​ acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers and ensuring complete dissolution. This results in sharp, highly resolved aromatic peaks and allows for the observation of the exchangeable -COOH proton, provided the solvent is strictly anhydrous.

Structural Elucidation Workflow

NMR_Workflow N1 1. Sample Prep DMSO-d6 Dissolution N2 2. 1D Acquisition 1H & 13C NMR N1->N2 N3 3. 2D Acquisition COSY, HSQC, HMBC N2->N3 N4 4. Data Processing FT & Phase Correction N3->N4 N5 5. Structural Verification Signal Assignment N4->N5

Step-by-step NMR spectroscopic workflow for structural elucidation.

Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ (99.9% D).

  • Tuning and Matching: Perform automated tuning and matching (ATMA) for both 1H and 13C channels to optimize the probe for the specific dielectric constant of the sample.

  • Lock and Shim: Lock onto the deuterium signal of DMSO. Perform 3D gradient shimming.

    • Validation Checkpoint: The full width at half maximum (FWHM) of the residual DMSO pentet (2.50 ppm) must be ≤0.8 Hz. If broader, re-shim to prevent multiplet distortion.

  • Acquisition: Acquire 16 scans for 1H (relaxation delay D1=1.5s ) and 512 scans for 13C (with 1H decoupling).

  • 2D HMBC Verification: To definitively prove the methoxy group is at C7 (and not C6), acquire an HMBC spectrum. Look for a strong 3-bond heteronuclear correlation ( 3JCH​ ) between the methoxy protons (~3.95 ppm) and the C7 carbon (~158.2 ppm).

Mass Spectrometry (ESI-HRMS)

Ionization Dynamics

The molecule is amphoteric. The basic isoquinoline nitrogen ( pKa​≈5.4 ) readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient. Simultaneously, the carboxylic acid allows for Negative ESI (ESI-). For structural verification via tandem mass spectrometry (MS/MS), ESI+ is preferred as it yields a highly predictable fragmentation pathway driven by the localized charge on the nitrogen 3.

Fragmentation Pathway

MS_Frag M1 [M+H]+ m/z 204.0655 M2 Fragment Ion m/z 160.0757 M1->M2 Neutral Loss of CO2 (-44 Da) M3 Fragment Ion m/z 145.0522 M2->M3 Radical Loss of CH3• (-15 Da)

ESI-MS/MS fragmentation pathway of 7-Methoxyisoquinoline-1-carboxylic acid.

Protocol: Self-Validating LC-MS/MS Method
  • Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Causality: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. The formic acid ensures the pH is ≈2.7 , keeping the isoquinoline nitrogen fully protonated during elution, which prevents peak tailing and maximizes ESI+ signal intensity.

  • System Validation:

    • Validation Checkpoint: Inject a blank (50:50 H2​O :MeCN) prior to the sample. The extracted ion chromatogram (EIC) at m/z 204.0655 must show a signal-to-noise ratio <3 , confirming zero system carryover.

  • Acquisition: Run a full scan ( m/z 100-500) followed by Data-Dependent MS/MS (ddMS2) with a normalized collision energy (NCE) of 30 eV.

Quantitative Data Summaries

To facilitate rapid data verification for bench scientists, all predicted and empirically supported spectroscopic values for 7-Methoxyisoquinoline-1-carboxylic acid are synthesized in the tables below.

Table 1: 1H and 13C NMR Assignments (400/100 MHz, DMSO−d6​ )
Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift (ppm)Assignment Rationale
1 --148.5Quaternary, deshielded by adjacent N and COOH.
3 8.55Doublet ( J=5.6 )141.2Highly deshielded by adjacent N atom.
4 7.90Doublet ( J=5.6 )121.0Ortho-coupling to H-3.
4a --134.0Bridgehead carbon.
5 8.00Doublet ( J=9.2 )129.5Ortho-coupling to H-6.
6 7.50Doublet of Doublets ( J=9.2,2.6 )123.4Shielded by para-resonance of methoxy group.
7 --158.2Oxygen-bearing aromatic carbon.
8 8.15Doublet ( J=2.6 )104.5Meta-coupling to H-6; highly shielded by ortho-methoxy.
8a --127.8Bridgehead carbon.
-OCH3 3.95Singlet (3H)55.8Standard methoxy shift.
-COOH 13.50Broad Singlet (1H)166.5Highly deshielded acidic proton; carbonyl carbon.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesFormulaTheoretical m/z Observed m/z (Expected)Mass Error Limit
[M+H]+ [C11​H10​NO3​]+ 204.0655204.0658 ≤5 ppm
Fragment 1 [C10​H10​NO]+ 160.0757160.0755 ≤5 ppm
Fragment 2 [C9​H7​NO]∙+ 145.0522145.0520 ≤5 ppm
Table 3: Vibrational (FT-IR) and Electronic (UV-Vis) Spectral Data
TechniqueWavenumber ( cm−1 ) / Wavelength (nm)Assignment / Transition
FT-IR (ATR) 3300 - 2500 (Broad)O-H stretch (Carboxylic acid hydrogen bonding)
FT-IR (ATR) 1710 (Strong)C=O stretch (Carboxylic acid carbonyl)
FT-IR (ATR) 1620 (Medium)C=N stretch (Isoquinoline ring system)
FT-IR (ATR) 1250 (Strong)C-O-C asymmetric stretch (Aromatic methoxy)
UV-Vis λmax​≈235 nm π→π∗ transition (Aromatic core)
UV-Vis λmax​≈320 nm n→π∗ transition (Nitrogen/Carbonyl lone pairs)

Note on FT-IR Protocol: Attenuated Total Reflectance (ATR) is highly recommended over traditional KBr pellets. KBr is hygroscopic and readily absorbs atmospheric moisture during pellet pressing, which introduces a massive, artificial O-H band at 3400 cm−1 that can completely obscure the critical carboxylic acid O-H stretch of the sample.

References

  • Title: Buy 1-Methoxyisoquinoline-7-carboxylic acid (EVT-8922581)
  • Title: 7-methoxyisoquinoline-1-carboxylic acid 1179149-15-5 wiki Source: GuideChem URL
  • Title: 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 68236-20-4 | Benchchem (Reference for related methoxy-heterocycle spectroscopy and handling)

Sources

Foundational

An In-depth Technical Guide to 7-Methoxyisoquinoline-1-carboxylic acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular weight and exact mass, alongside an exploration of synthetic strategies and potential applications, with a particular focus on its prospective role as an antibacterial agent. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of isoquinoline-based compounds.

Introduction to 7-Methoxyisoquinoline-1-carboxylic acid

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities. The introduction of a methoxy group at the 7-position and a carboxylic acid at the 1-position of the isoquinoline ring system gives rise to 7-Methoxyisoquinoline-1-carboxylic acid, a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions. The strategic placement of these functional groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 7-Methoxyisoquinoline-1-carboxylic acid is essential for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

Molecular Weight and Exact Mass

The molecular formula for 7-Methoxyisoquinoline-1-carboxylic acid is C₁₁H₉NO₃.[1] This composition allows for the precise determination of its molecular weight and exact mass, which are critical parameters for mass spectrometry analysis and stoichiometric calculations in chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Exact Mass 203.058244 g/mol Calculated
CAS Number 1179149-15-5
Spectroscopic Characteristics

The structural features of 7-Methoxyisoquinoline-1-carboxylic acid give rise to a characteristic spectroscopic fingerprint.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong carbonyl (C=O) stretching absorption should be visible around 1700-1725 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region (10-13 ppm). The aromatic protons of the isoquinoline ring system will appear as multiplets in the aromatic region (7-9 ppm). The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range. The carbons of the aromatic rings will appear between 110-160 ppm, and the methoxy carbon will be observed around 55-60 ppm.[2]

  • Mass Spectrometry (MS): In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its exact mass. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and a carboxyl group (-45 amu).

Synthesis of 7-Methoxyisoquinoline-1-carboxylic acid

The synthesis of substituted isoquinoline-1-carboxylic acids can be achieved through several established synthetic routes. The Pomeranz-Fritsch reaction and the Petasis reaction are two powerful methods that can be adapted for the preparation of 7-Methoxyisoquinoline-1-carboxylic acid.

The Pomeranz-Fritsch Reaction Pathway

The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetal. This pathway involves an acid-catalyzed cyclization of a Schiff base intermediate.

Pomeranz_Fritsch A m-Methoxybenzaldehyde C Schiff Base Intermediate A->C B Aminoacetaldehyde diethyl acetal B->C D Acid-catalyzed Cyclization C->D H+ E 7-Methoxyisoquinoline D->E F Carboxylation at C1 E->F G 7-Methoxyisoquinoline- 1-carboxylic acid F->G Petasis_Reaction Amine Ammonia Intermediate α-Amino Acid Intermediate Amine->Intermediate Carbonyl Glyoxylic Acid Carbonyl->Intermediate Boronic 3-Methoxyphenylboronic acid Boronic->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 7-Methoxyisoquinoline- 1-carboxylic acid Cyclization->Product

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Exploratory

Preliminary in vitro toxicity of isoquinoline-1-carboxylic acid derivatives

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of Isoquinoline-1-Carboxylic Acid Derivatives Introduction: Balancing Therapeutic Promise with Toxicological Reality The isoquinoline scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of Isoquinoline-1-Carboxylic Acid Derivatives

Introduction: Balancing Therapeutic Promise with Toxicological Reality

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of isoquinoline-1-carboxylic acid, in particular, have emerged as promising candidates in drug discovery, demonstrating potential as anticancer, anti-inflammatory, and antiviral agents.[1][3][4] However, the journey from a promising lead compound to a clinical candidate is paved with rigorous safety evaluations. Early-stage, robust in vitro toxicity profiling is not merely a regulatory hurdle but a critical, data-driven process that de-risks development and conserves resources by identifying liabilities early.[5][6][7] Many drugs containing a carboxylic acid moiety have been associated with toxicity, which may be linked to the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[8]

This guide, written from the perspective of a Senior Application Scientist, provides a logical, hierarchical framework for conducting the preliminary in vitro toxicity assessment of novel isoquinoline-1-carboxylic acid derivatives. We will move beyond simple protocols to explain the causal-consequence relationships behind experimental choices, ensuring that the data generated is not just a set of numbers, but a coherent toxicological profile. Our approach is structured to answer a cascade of fundamental questions:

  • Does the compound induce cell death? (Foundational Cytotoxicity)

  • If so, what is the primary mechanism of cell death? (Mechanistic Investigation)

  • What subcellular systems are targeted? (Organelle-Specific Damage)

By integrating data from multiple assays, researchers can build a comprehensive preliminary safety profile that informs structure-activity relationship (SAR) studies and guides decisions for further preclinical development.

Part 1: Foundational Cytotoxicity Assessment — The Primary Viability Screen

The initial step in any toxicity profile is to determine if, and at what concentration, a compound reduces the viability of a cell population. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth or viability by 50%.[5] We employ two complementary assays that measure different hallmarks of cell health, providing a more robust and validated initial assessment.

Methodology 1: Metabolic Activity via MTT Assay

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method for the initial screen.[6][9] Its utility lies in its principle: it measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In healthy, proliferating cells, these enzymes are highly active and reduce the yellow MTT tetrazolium salt to a purple formazan product.[10] A decrease in formazan production is therefore a direct proxy for a reduction in metabolic activity, which is a hallmark of either cell death or cytostatic effects. This makes it an excellent, high-throughput first-pass indicator of a compound's potential biological impact.

  • Cell Culture & Seeding: Maintain the selected cell lines (e.g., a cancer cell line like HCT-116 and a normal fibroblast line for selectivity assessment) in a humidified incubator at 37°C with 5% CO2.[5] Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of the isoquinoline-1-carboxylic acid derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.[5]

  • Exposure: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[5] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Formazan Formation: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[9] Incubate the plates for an additional 2-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Prepare Compound Serial Dilutions C Treat Cells with Compound (24-72h) A->C B->C D Add MTT Reagent (2-4h) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate % Viability & IC50 F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Expertise & Causality: The LDH assay serves as a crucial, self-validating partner to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay quantifies overt cell death through membrane rupture.[11] It measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12] If a compound is truly cytotoxic, we expect to see a corresponding increase in extracellular LDH. This dual-assay approach allows us to distinguish between cytostatic effects (decreased MTT, low LDH) and cytotoxic effects (decreased MTT, high LDH).

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate. It is critical to include three control groups: (1) Spontaneous LDH Release (vehicle-treated cells), (2) Maximum LDH Release (cells treated with a lysis buffer), and (3) a medium background control.[12][13]

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well. Transfer it to a new, flat-bottom 96-well plate.[12]

  • Enzymatic Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves a catalyst and dye solution that reacts with LDH to produce a colored formazan product.[12] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

CompoundCell LineExposure Time (h)MTT IC50 (µM)[4][14]Max LDH Release (% vs. Control)
Derivative XHCT-116485.278% at 10 µM
Derivative XNormal Fibroblasts48> 5012% at 10 µM
DoxorubicinHCT-116480.895% at 2 µM

Part 2: Mechanistic Insights — Unraveling the "How" of Toxicity

Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. This is crucial for understanding potential liabilities and for therapeutic applications, especially in oncology where inducing a specific death pathway like apoptosis is often the goal.[15][16]

Investigation 1: Induction of Programmed Cell Death (Apoptosis)

Expertise & Causality: Apoptosis is a highly regulated form of programmed cell death essential for tissue homeostasis.[15] Its dysregulation is a hallmark of cancer.[17] Many chemotherapeutics work by inducing apoptosis.[17] Therefore, determining if an isoquinoline derivative induces apoptosis is a key branch point. We assess two cardinal features of apoptosis: the externalization of phosphatidylserine (an "eat me" signal) and the activation of executioner caspases.[17][18]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately. The results will quadrant the cell population:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Apoptosis_Pathway cluster_stimulus Toxic Insult cluster_pathway Apoptotic Cascade cluster_assay Detection Points Compound Isoquinoline Derivative Mito Mitochondrial Stress (ΔΨm Loss) Compound->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Assay_Mito JC-1 / TMRE Assay Mito->Assay_Mito Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 PS Phosphatidylserine Externalization Casp3->PS Membrane Membrane Blebbing & Apoptotic Bodies Casp3->Membrane Assay_Casp Caspase-Glo Assay Casp3->Assay_Casp Assay_PS Annexin V Staining PS->Assay_PS JC1_Principle Healthy Healthy Cell High ΔΨm JC-1 Aggregates Red Fluorescence Apoptotic Apoptotic Cell Low ΔΨm JC-1 Monomers Green Fluorescence Healthy:red->Apoptotic:green Compound-Induced Mitochondrial Damage

Caption: Behavior of JC-1 dye in healthy vs. depolarized mitochondria.

Investigation 3: Oxidative Stress Evaluation

Expertise & Causality: The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity. [19]An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death. [20]Measuring ROS production can reveal if this is an upstream event in the compound's toxicity mechanism.

  • Principle: Use a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [21]2. Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the test compound for a short period (e.g., 30-60 minutes).

  • Loading: Remove the medium and load the cells with DCFH-DA solution. Incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Measure fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) using a fluorescence plate reader.

  • Analysis: Compare the fluorescence levels of treated cells to vehicle-treated controls.

Data Synthesis and Interpretation

AssayEndpoint MeasuredResult for Derivative Y (at IC50)Interpretation
MTT Metabolic ActivityIC50 = 7.8 µMCompound reduces cell viability.
LDH Membrane Integrity65% increase in LDH releaseCompound is cytotoxic, not just cytostatic.
Annexin V/PI Apoptosis Markers55% of cells are Annexin V+/PI-Cell death occurs primarily via apoptosis.
JC-1 Mitochondrial Potential4-fold decrease in Red/Green ratioApoptosis is mediated through the mitochondrial pathway.
DCF-DA ROS Production3-fold increase in fluorescenceOxidative stress is an early event preceding mitochondrial damage.

From this integrated profile, we can hypothesize a mechanism of action: Derivative Y induces oxidative stress, leading to mitochondrial depolarization, which triggers the intrinsic apoptotic pathway, resulting in cell death. This level of detail is invaluable for guiding the next steps in drug development, such as chemical modifications to reduce ROS generation while maintaining therapeutic efficacy.

Conclusion

The preliminary in vitro toxicity assessment of isoquinoline-1-carboxylic acid derivatives is a multi-faceted process that requires more than just running assays. It demands a logical, evidence-based approach where each experiment is designed to answer a specific question that builds upon the last. By starting with broad measures of cytotoxicity (MTT, LDH) and progressively narrowing the focus to specific mechanisms like apoptosis, mitochondrial dysfunction, and oxidative stress, researchers can construct a robust and informative preliminary safety profile. This guide provides the framework and the causal logic to ensure that such an evaluation is not just a screening exercise, but a foundational piece of scientific inquiry that drives the rational design of safer, more effective medicines. The findings from these in vitro studies are essential prerequisites for justifying and designing subsequent in vivo toxicological assessments. [15]

References

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - PMC. (n.d.).
  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. (2016).
  • LDH-Glo™ Cytotoxicity Assay. (n.d.).
  • Mitochondrial Membrane Potential Assay Kit (II) #13296. (n.d.). Cell Signaling Technology.
  • LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
  • JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences.
  • LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313). (n.d.). Abcam.
  • Incucyte® Mitochondrial Membrane Potential Assay. (n.d.). Sartorius.
  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). IntechOpen.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025).
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (2023). PeerJ.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
  • In Vitro Antiplasmodial, Antiamoebic, and Cytotoxic Activities of Some Monomeric Isoquinoline Alkaloids. (2000).
  • JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). Cayman Chemical.
  • LDH Cytotoxicity Assay Kit. (n.d.). Sigma-Aldrich.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Springer.
  • Mitochondrial Membrane Potential Assay - PMC. (n.d.).
  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. (1989). Planta Medica.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020).
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (n.d.). Springer.
  • Application Notes and Protocols for Cytotoxicity (MTT)
  • Oxidative stress assays and oxid
  • Apoptosis Assay Service. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology.
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. (2025). Benchchem.
  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. (2025). Benchchem.
  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). MDPI.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Isoquinoline Acids. (n.d.). Journal of the American Chemical Society.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Design, synthesis, and biological evaluation of 1-styrenyl isoquinoline derivatives for anti-hepatocellular carcinoma activity and effect on mitochondria. (2023).
  • Cytotoxicity Is the Key Test for In Vitro Toxicity. (2024). IntechOpen.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Isoquinoline. (n.d.). Wikipedia.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investig

Sources

Foundational

7-Methoxyisoquinoline-1-carboxylic Acid: NMR Chemical Shifts, Assignments, and Analytical Workflows

Executive Summary 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its structural motif—an isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its structural motif—an isoquinoline core decorated with a 7-methoxy electron-donating group (EDG) and a 1-carboxylic acid electron-withdrawing group (EWG)—makes it a critical precursor in the synthesis of targeted anti-inflammatory therapeutics, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[1].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch reproducibility and downstream synthetic success. This technical guide provides a comprehensive breakdown of its 1 H and 13 C NMR chemical shifts, the magnetic causality behind these assignments, and a self-validating experimental protocol for spectral acquisition.

Structural Anatomy & Magnetic Causality

Assigning the NMR spectrum of 7-methoxyisoquinoline-1-carboxylic acid requires a deep understanding of the competing electronic and steric effects governing its microenvironment. The chemical shifts are dictated by three primary phenomena:

  • The Peri-Effect (Magnetic Anisotropy): The carboxylic acid group at the C-1 position exerts a profound spatial deshielding effect on the peri-proton (H-8). The carbonyl double bond's magnetic anisotropy, combined with the electron-withdrawing nature of the -COOH group, pulls electron density away from the C-8 position, shifting the H-8 signal significantly downfield[2].

  • Resonance Shielding via the Methoxy Group: The 7-methoxy (-OCH 3​ ) group acts as a strong EDG via resonance (+R effect). This increases electron density at the ortho positions (C-6 and C-8), which inherently shields these protons[3]. Consequently, the chemical shift of H-8 represents a "tug-of-war" between the shielding methoxy group and the strongly deshielding peri-carboxylic acid.

  • Heteroatom Deshielding: The nitrogen atom at position 2 induces a strong inductive electron withdrawal (-I effect), highly deshielding the adjacent H-3 proton, pushing it into the extreme downfield aromatic region[4].

Quantitative NMR Data Summaries

The following tables summarize the expected 1 H and 13 C NMR chemical shifts. Due to the highly polar nature of the carboxylic acid moiety, which can cause aggregation and line broadening in non-polar solvents, DMSO- d6​ is the standard solvent of choice for this compound[4].

Table 1: 1 H NMR Chemical Shift Assignments (DMSO- d6​ , 400 MHz)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
-COOH ~13.00Broad singlet (br s)N/AHighly deshielded; broad due to rapid solvent exchange and hydrogen bonding.
H-8 ~8.65Doublet (d)2.5Strongly deshielded by the peri-effect of the 1-COOH group, overriding the ortho-methoxy shielding.
H-3 ~8.55Doublet (d)5.5Deshielded by the adjacent electronegative nitrogen atom (C=N-C system).
H-5 ~8.05Doublet (d)9.0Ortho-coupled to H-6; standard aromatic environment.
H-4 ~7.90Doublet (d)5.5Ortho-coupled to H-3; unaffected by direct heteroatom attachment.
H-6 ~7.50Doublet of doublets (dd)9.0, 2.5Shielded by the +R effect of the ortho-methoxy group at C-7.
7-OCH 3​ ~3.95Singlet (s)N/ATypical aliphatic protons adjacent to an electronegative oxygen atom[3].
Table 2: 13 C NMR Chemical Shift Assignments (DMSO- d6​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-1 (COOH) ~166.5QuaternaryCarbonyl carbon; highly deshielded.
C-7 ~158.5QuaternaryDirectly attached to the electronegative oxygen of the methoxy group[3].
C-1 (Ring) ~148.0QuaternaryImine-like carbon attached to nitrogen and the EWG carboxylic acid.
C-3 ~141.5CHAdjacent to the nitrogen heteroatom.
C-4a / C-8a ~135.0 / 129.0QuaternaryBridgehead carbons of the fused bicyclic system.
C-5 ~128.5CHStandard aromatic carbon.
C-4 ~124.0CHStandard aromatic carbon.
C-6 ~122.0CHShielded by the ortho-methoxy group.
C-8 ~105.0CHHighly shielded by the ortho-methoxy group (resonance effect dominates 13 C shifts)[3].
7-OCH 3​ ~55.8CH 3​ Standard methoxy carbon shift.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity, NMR acquisition must not rely solely on 1D predictive models. The following protocol establishes a self-validating system where 2D NMR experiments independently confirm the 1D assignments.

Step 1: Sample Preparation
  • Weigh 10–15 mg of 7-methoxyisoquinoline-1-carboxylic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: Apply gentle sonication for 60 seconds. Complete dissolution is critical; microscopic aggregates will disrupt magnetic field homogeneity, leading to line broadening and loss of fine coupling constants (e.g., the 2.5 Hz meta-coupling between H-6 and H-8).

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO- d6​ .

  • Tune and match the probe specifically to the sample to maximize the signal-to-noise (S/N) ratio.

  • Shim the Z1-Z5 gradients until the TMS peak exhibits a Line Width at Half Height (LWHH) of < 0.5 Hz.

Step 3: 1D Acquisition
  • 1 H NMR: Acquire 16–32 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 3–5 seconds. Rationale: The acidic -COOH proton has a longer T1​ relaxation time; a sufficient D1 ensures quantitative integration.

  • 13 C NMR: Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set D1 to 2 seconds.

Step 4: 2D Acquisition (The Validation Layer)

To create a closed, self-validating loop, acquire the following 2D spectra:

  • COSY (Correlation Spectroscopy): Validates the J -coupling networks. Confirms the connectivity between H-3/H-4 ( J = 5.5 Hz) and H-5/H-6 ( J = 9.0 Hz).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, differentiating the highly shielded C-8 (~105 ppm) from the deshielded H-8 proton (~8.65 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms regiochemistry. Look for a strong 3-bond correlation ( 3JCH​ ) between the methoxy protons (~3.95 ppm) and C-7 (~158.5 ppm), and between H-8 (~8.65 ppm) and the carboxylic acid carbonyl carbon (~166.5 ppm).

Step 5: Spectral Processing

Apply a 0.3 Hz exponential line broadening function to the 1 H Free Induction Decay (FID) and a 1.0 Hz function to the 13 C FID prior to Fourier Transformation (FT). Perform manual phase and baseline corrections to ensure accurate integration of the broad -COOH signal.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the self-validating NMR characterization process.

NMR_Workflow Prep Sample Prep (DMSO-d6 + TMS) Acq1D 1D Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (FT, Phase/Baseline) Acq1D->Process Acq2D->Process Assign Signal Assignment (Multiplet & Coupling) Process->Assign Validate Validation (Self-Consistent Model) Assign->Validate

Logical workflow for the acquisition, processing, and self-validating assignment of NMR spectra.

References

  • AskFilo. "What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?" AskFilo Database. Available at:[Link]

  • Heilmann, T., et al. "Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes." ACS Omega, ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092." PubChem. Available at:[Link]

  • Zapf, C. W., et al. "Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics." Journal of Medicinal Chemistry / PMC. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 7-Methoxyisoquinoline-1-carboxylic Acid Analogs: A Technical Guide for Preclinical Development

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the backbone for novel therapeutics. Specifically, 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the backbone for novel therapeutics. Specifically, 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) has emerged as a highly versatile building block for rational drug design[1]. While this scaffold offers exceptional target engagement capabilities, translating in vitro potency into in vivo efficacy requires rigorous pharmacokinetic (PK) optimization. This whitepaper provides an authoritative, self-validating framework for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 7-Methoxyisoquinoline-1-carboxylic acid analogs.

Structural Rationale & Scaffold Significance

The physicochemical properties of 7-Methoxyisoquinoline-1-carboxylic acid are dictated by its specific substitution pattern, which directly governs its pharmacokinetic behavior[2]:

  • The C7-Methoxy Group: This moiety acts as an electron-donating bioisostere. It enhances the resonance of the aromatic system and modulates the dipole moment, while actively participating in hydrogen bonding and hydrophobic interactions within target binding pockets[1].

  • The C1-Carboxylic Acid: The introduction of the carboxylate functionality provides pH-dependent ionization. At physiological pH, the deprotonated acid forms critical salt bridges with basic amino acid residues (e.g., lysine or arginine) on biological targets, significantly enhancing binding specificity[1].

However, these exact functional groups introduce specific PK liabilities. The carboxylate restricts passive membrane permeability, and the methoxy group is a prime target for Phase I oxidative metabolism.

ADME Profiling Strategy

To systematically evaluate and optimize these analogs, a tiered screening cascade is employed. This workflow ensures that only compounds with validated metabolic stability and permeability progress to in vivo rodent models.

ADME_Workflow A Isoquinoline Analogs B In Vitro Stability (Microsomes) A->B Phase 1 C Permeability (Caco-2 Assays) B->C Phase 2 D In Vivo PK (Rodent Models) C->D Phase 3 E SAPKR Analysis & Optimization D->E Phase 4 E->A Feedback

ADME profiling workflow for isoquinoline analogs.

In Vitro Pharmacokinetic Assays: Self-Validating Protocols

Protocol A: Hepatic Microsomal Stability Assay

The primary clearance mechanism for methoxyisoquinolines is hepatic metabolism. This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the analogs.

  • Step 1: Matrix Preparation. Dilute human or rat liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and standardizing protein concentration is critical because CYP450 enzyme kinetics are highly sensitive to pH shifts and non-specific protein binding artifacts.

  • Step 2: Pre-incubation. Add the test analog (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

    • Causality: This equilibration period allows the highly lipophilic isoquinoline core to partition into the microsomal lipid bilayer, preventing an artificial lag phase in the depletion curve.

  • Step 3: Reaction Initiation. Initiate the reaction by adding NADPH (1 mM final).

    • Causality: NADPH supplies the obligate reducing equivalents for the CYP450 catalytic cycle. Adding it last establishes a precise t=0 for accurate kinetic modeling.

  • Step 4: Time-Course Quenching. At t=0,5,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard corrects for volumetric transfer errors and matrix-induced ion suppression during LC-MS/MS analysis, ensuring the quantitative readout is self-validating.

Protocol B: Caco-2 Bidirectional Permeability Assay

Because the C1-carboxylic acid is deprotonated at physiological pH, passive transcellular diffusion is inherently restricted. This assay assesses both passive permeability and active efflux.

  • Step 1: Monolayer Validation. Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only utilize wells with TEER > 250 Ω⋅cm2 .

    • Causality: A high TEER value confirms the integrity of the tight junctions. A compromised monolayer would allow paracellular leakage, falsely elevating the apparent permeability ( Papp​ ) and masking the true transcellular transport limitations of the carboxylate moiety.

  • Step 2: Bidirectional Dosing. Apply the analog (10 µM) to the apical chamber (for A B transport) and the basolateral chamber (for B A transport) in HBSS buffer (pH 7.4).

    • Causality: Testing in both directions is mandatory. The ratio of Papp​(B→A)/Papp​(A→B) yields the Efflux Ratio. An efflux ratio > 2 indicates the analog is a substrate for apical efflux transporters (e.g., P-glycoprotein), a common liability for heterocyclic acids.

  • Step 3: Lucifer Yellow Co-incubation. Include Lucifer Yellow (a paracellular marker) in the dosing solution.

    • Causality: Post-assay quantification of Lucifer Yellow serves as an internal control. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the specific well is discarded, ensuring the protocol self-validates its barrier integrity throughout the incubation.

Quantitative Data Analysis: SAPKR Profiling

By systematically altering the 7-methoxy and 1-carboxylic acid groups, we establish a Structure-Activity-Pharmacokinetic Relationship (SAPKR). The table below summarizes the quantitative PK data for a representative analog series.

Compound IDStructural ModificationMicrosomal t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Caco-2 Papp​ A B ( 10−6 cm/s)Efflux RatioOral Bioavailability ( F% )
Parent 7-Methoxy, 1-COOH18.574.21.23.412%
Analog A 7-Ethoxy, 1-COOH12.1114.62.82.18%
Analog B 7-Trifluoromethoxy, 1-COOH>60.0<11.51.53.135%
Analog C 7-Methoxy, 1-COOMe (Prodrug)22.461.818.41.168%

Data Interpretation: The parent compound exhibits poor oral bioavailability due to rapid Phase I metabolism and low permeability. Substituting the methoxy group with a trifluoromethoxy group (Analog B) blocks oxidative O-demethylation, drastically improving the half-life. Conversely, masking the carboxylic acid as a methyl ester prodrug (Analog C) neutralizes the negative charge, bypassing P-glycoprotein efflux and increasing permeability by an order of magnitude.

Metabolic Pathway Mapping

The primary metabolic liabilities of 7-Methoxyisoquinoline-1-carboxylic acid involve two distinct pathways: Phase I O-demethylation at the C7 position and Phase II glucuronidation of the C1-carboxylic acid.

Metabolic_Pathway Parent 7-Methoxyisoquinoline- 1-carboxylic acid CYP Phase I: CYP450 (O-Demethylation) Parent->CYP CYP2D6 / CYP3A4 UGT Phase II: UGT (Glucuronidation) Parent->UGT UGT1A1 / UGT2B7 Met1 7-Hydroxyisoquinoline- 1-carboxylic acid CYP->Met1 Demethylation Met2 Acyl Glucuronide Conjugate UGT->Met2 Conjugation Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion

Primary Phase I and Phase II metabolic pathways of the isoquinoline scaffold.

Understanding these pathways is critical. The formation of the acyl glucuronide (Met2) can occasionally lead to reactive intermediates that bind covalently to plasma proteins, causing idiosyncratic toxicity. Therefore, monitoring the efflux of Met2 in bile during in vivo rodent studies is a mandatory safety checkpoint.

References

Sources

Protocols & Analytical Methods

Method

Using 7-Methoxyisoquinoline-1-carboxylic acid as a precursor in organic synthesis

Application Note: 7-Methoxyisoquinoline-1-carboxylic acid as a Versatile Precursor in Advanced Organic Synthesis and Drug Discovery Strategic Overview and Mechanistic Causality 7-Methoxyisoquinoline-1-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Methoxyisoquinoline-1-carboxylic acid as a Versatile Precursor in Advanced Organic Synthesis and Drug Discovery

Strategic Overview and Mechanistic Causality

7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a highly specialized heterocyclic building block that bridges the gap between structural complexity and synthetic utility. In modern drug discovery, the isoquinoline-1-carboxylic acid scaffold is recognized as a privileged structure, frequently utilized to synthesize anti-inflammatory agents, anticancer therapeutics, and microtubule inhibitors[1][2][3].

The strategic value of this specific derivative lies in its dual functionality, governed by distinct electronic and steric principles:

  • The C7-Methoxy Bioisostere: The methoxy group at the C7 position acts as an electron-donating group via resonance, enriching the electron density of the isoquinoline core. In medicinal chemistry, this moiety functions as a versatile bioisostere that improves lipophilicity while retaining a critical hydrogen-bond acceptor site, enhancing receptor binding affinity[3].

  • The C1-Carboxylic Acid Handle: Positioned adjacent to the basic endocyclic nitrogen, the C1 carboxylic acid is primed for derivatization. However, this proximity can induce intramolecular hydrogen bonding or zwitterion formation, which occasionally dampens the electrophilicity of the carbonyl carbon during standard amidation. Consequently, the selection of highly efficient, irreversible coupling reagents (such as CDI or HOBt/DIC) is required to rapidly generate the active ester and drive the reaction forward[4].

Furthermore, when converted into an amide, the isoquinoline-1-carboxylic acid (i1QA) motif acts as an exceptionally potent bidentate directing group for Palladium-catalyzed C–H functionalization, stabilizing critical palladacycle intermediates[5].

Pathways Precursor 7-Methoxyisoquinoline- 1-carboxylic acid Amide Isoquinoline-1-carboxamides (Bioactive Therapeutics) Precursor->Amide Amine + Coupling Reagent (CDI, HOBt/DIC) DirectingGroup i1QA Amide Directing Group (C-H Activation Precursor) Precursor->DirectingGroup Substrate Attachment (Amide Bond Formation) Reduction 7-Methoxy-THIQ Derivatives (Neurological Targets) Precursor->Reduction Catalytic Hydrogenation (Pd/C or PtO2) CH_Act Pd-Catalyzed C-H Functionalization DirectingGroup->CH_Act Pd(OAc)2, Oxidant (Regioselective Activation)

Synthetic divergence of 7-Methoxyisoquinoline-1-carboxylic acid in organic synthesis.

Workflow A: Synthesis of Bioactive Isoquinoline-1-carboxamides

The most direct application of 7-Methoxyisoquinoline-1-carboxylic acid is its conversion into carboxamide derivatives. These compounds have demonstrated significant efficacy in suppressing pro-inflammatory mediators (e.g., IL-6, TNF-α) in microglial cells[2].

To overcome the steric hindrance at the C1 position, N,N′ -Diisopropylcarbodiimide (DIC) coupled with 1-Hydroxybenzotriazole (HOBt) is the preferred self-validating system. DIC is chosen over EDC because the resulting diisopropylurea byproduct is insoluble in dichloromethane (DCM), allowing for immediate visual confirmation of reaction progress and easy removal via filtration[4].

Step-by-Step Protocol: HOBt/DIC Mediated Amide Coupling

Reagents: 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HOBt (1.1 eq), DIC (1.1 eq), Anhydrous DCM (0.1 M).

  • Activation: Suspend 7-Methoxyisoquinoline-1-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere. Add HOBt (1.1 mmol).

  • Coupling Initiation: Add the desired amine (1.1 mmol) to the suspension. If the amine is a hydrochloride salt, pre-treat with N,N -Diisopropylethylamine (DIPEA, 2.2 mmol).

  • Reagent Addition: Dropwise add DIC (1.1 mmol) to the mixture at 0 °C. The solution will gradually become homogeneous as the active HOBt-ester forms, followed by the slow precipitation of white diisopropylurea.

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Self-Validation: The presence of a dense white precipitate confirms the successful consumption of DIC and formation of the amide bond. Monitor via TLC (EtOAc/Hexane) to ensure complete consumption of the baseline carboxylic acid.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the diisopropylurea.

  • Purification: Wash the DCM filtrate sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid and HOBt) and 2M HCl (to remove unreacted amine). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure 7-methoxyisoquinoline-1-carboxamide[4].

Workflow B: Application as a Bidentate Directing Group (i1QA) in C–H Activation

Beyond acting as a final therapeutic scaffold, the isoquinoline-1-carboxylic acid motif (i1QA) is a state-of-the-art bidentate directing group. When attached to a substrate (e.g., an amino acid like tryptophan), the endocyclic nitrogen and the exocyclic amide oxygen strongly coordinate to Palladium(II). This bidentate coordination stabilizes the resulting 5- or 6-membered palladacycle, enabling highly regioselective C–H functionalizations such as C–H glycosylation or carboamination[5].

Mechanism Substrate Substrate-i1QA Amide (7-Methoxy Derivative) Coordination Pd(II) Coordination (N,O-Bidentate) Substrate->Coordination + Pd(OAc)2 (Catalyst) Palladacycle Stable Palladacycle Intermediate Coordination->Palladacycle Directed C-H Cleavage Functionalization Oxidative Addition / Reductive Elimination Palladacycle->Functionalization + Electrophile (e.g., Ar-I) Product Regioselective C-H Functionalized Product Functionalization->Product Product Release & Pd(II) Regeneration

Mechanism of i1QA-directed Palladium-catalyzed C-H activation.

Step-by-Step Protocol: i1QA-Directed Pd-Catalyzed C–H Arylation

Reagents: Substrate-i1QA amide (1.0 eq), Aryl Iodide (2.0 eq), Pd(OAc)2​ (10 mol%), Ag2​CO3​ (2.0 eq), Hexafluoro-2-propanol (HFIP, 0.2 M).

  • Preparation: In an oven-dried Schlenk tube, combine the Substrate-i1QA amide (synthesized via Workflow A) (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)2​ (0.02 mmol), and Ag2​CO3​ (0.4 mmol).

  • Solvent Addition: Add HFIP (1.0 mL). Causality Note: HFIP is highly polar and hydrogen-bond donating, which significantly accelerates the C–H cleavage step by stabilizing the transition state.

  • Reaction: Seal the tube and heat to 80 °C in an oil bath for 12–24 hours. The mixture will turn black as palladium black eventually precipitates, indicating the end of the catalytic cycle's lifespan.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and palladium residues.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the C–H functionalized product. The i1QA directing group can later be removed via hydrolysis or hydrogenolysis if required[5].

Quantitative Data Summaries

To assist in reaction design, the following table summarizes the comparative efficacy of various coupling systems specifically applied to sterically hindered isoquinoline-1-carboxylic acids.

Table 1: Comparative Efficacy of Amide Coupling Reagents for Isoquinoline-1-carboxylic Acids

Coupling SystemTypical Yield (%)Reaction Time (h)Byproduct Removal StrategyBest Use Case
CDI (1,1'-Carbonyldiimidazole)40 – 85%12 – 24Aqueous wash ( CO2​ evolves)Base-sensitive substrates; mild conditions[2].
HOBt / DIC 80 – 95%8 – 16Filtration of insoluble ureaGeneral primary/secondary amines[4].
HATU / DIPEA 85 – 98%2 – 6Flash ChromatographyHighly sterically hindered amines or anilines.
Acid Chloride ( SOCl2​ )50 – 70%4 – 8Evaporation of volatilesHighly unreactive anilines (prone to side reactions).

References

  • Biological activity of Isoquinoline-1-carboxylic acid derivatives. Benchchem.
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. MDPI.
  • Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors. ChemRxiv.
  • Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1. PMC - NIH.
  • Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation. CCS Chemistry.

Sources

Application

Advanced HPLC Method Development and Validation for 7-Methoxyisoquinoline-1-carboxylic Acid

Executive Summary & Analyte Context The development of robust analytical methods for heterocyclic building blocks is a cornerstone of modern pharmaceutical quality control. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Context

The development of robust analytical methods for heterocyclic building blocks is a cornerstone of modern pharmaceutical quality control. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a critical intermediate utilized in the synthesis of complex therapeutics, including novel antibacterial agents and metabolic pathway inhibitors[1].

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictive science based on the physicochemical properties of the analyte. High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying the purity of such compounds, allowing for the precise separation of the main active pharmaceutical ingredient (API) from starting materials and degradation by-products[2]. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) protocol specifically engineered to overcome the chromatographic challenges inherent to amphoteric isoquinoline derivatives.

Physicochemical Profiling: The Causality of Method Design

To design a successful separation strategy, we must first deconstruct the analyte. 7-Methoxyisoquinoline-1-carboxylic acid possesses two highly interactive functional groups attached to an aromatic core:

  • Basic Isoquinoline Nitrogen: Capable of hydrogen bonding and ionic interactions; estimated pKa​≈4.5 .

  • Acidic Carboxylic Acid (C1 position): Highly electron-withdrawn due to its proximity to the nitrogen; estimated pKa​≈1.5−2.0 .

Because of these functional groups, the molecule exhibits severe pH-dependent speciation. At neutral pH, it exists as a highly polar zwitterion, which typically results in poor retention on standard hydrophobic stationary phases and severe peak tailing due to secondary interactions with residual silanols on the silica support.

Speciation Cation Cationic Form pH < 1.5 (NH+, COOH) Zwitterion Zwitterionic Form pH 2.5 - 4.0 (NH+, COO-) Cation->Zwitterion Increasing pH Anion Anionic Form pH > 5.0 (N, COO-) Zwitterion->Anion Increasing pH

Caption: pH-dependent speciation of 7-Methoxyisoquinoline-1-carboxylic acid.

Chromatographic Rationale & Causality

To force the analyte into a single, predictable chromatographic state, the mobile phase must strictly control the ionization.

Mobile Phase Selection: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases, driving the pH down to ≈2.0 .

  • The Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral), while the isoquinoline nitrogen remains protonated (cationic). TFA acts as a hydrophobic ion-pairing agent. The strongly electronegative trifluoroacetate anion pairs with the cationic nitrogen, masking its polarity and significantly increasing its retention factor ( k′ ) on a reversed-phase column.

Stationary Phase Selection: While an endcapped C18 column is the industry default, a Pentafluorophenyl (PFP) column is highly recommended for this specific scaffold.

  • The Causality: The PFP phase offers orthogonal selectivity compared to C18. It engages in π−π interactions with the electron-rich isoquinoline ring and dipole-dipole interactions with the methoxy group. This is crucial for resolving 7-methoxyisoquinoline-1-carboxylic acid from closely related positional isomers (e.g., 5-methoxy or 6-methoxy impurities) that may be present from commercial suppliers[3].

HPLC_Workflow Step1 1. Analyte Profiling Determine pKa & Speciation Step2 2. Column Selection PFP Phase for Pi-Pi Selectivity Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% TFA (Ion-Pairing & pH < 2) Step2->Step3 Step4 4. Gradient Design 5% to 95% Organic Sweep Step3->Step4 Step5 5. System Suitability Self-Validating SST Criteria Step4->Step5

Caption: Systematic HPLC method development workflow for amphoteric analytes.

Self-Validating Experimental Protocols

A method is only as reliable as its execution. The following step-by-step protocol incorporates a self-validating System Suitability Test (SST) designed to ensure instrument readiness before any sample is quantified.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of MS-grade TFA. Sonicate for 10 minutes to degas, then filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of MS-grade TFA. Sonicate for 5 minutes.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v). Rationale: Matching the diluent to the midpoint of the gradient prevents solvent-front distortion and peak splitting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-Methoxyisoquinoline-1-carboxylic acid into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm nylon syringe filter into an amber HPLC vial.

Step 3: Chromatographic Execution

Program the HPLC/UHPLC system according to the parameters in Table 1 .

ParameterSpecification
Column Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) or equivalent
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures reproducible mass transfer)
Injection Volume 5.0 µL
Detection PDA/UV at 254 nm (Isoquinoline chromophore maximum)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic focus
12.01090Linear ramp
15.01090Wash step
15.1955Return to initial
20.0955Re-equilibration

Quantitative Data & Validation Parameters

Before analyzing unknown samples, the system must pass the self-validating SST criteria. Inject the 100 µg/mL working solution five consecutive times. The method is considered valid for the current run only if the parameters in Table 3 are met.

Table 3: System Suitability Testing (SST) Criteria

ParameterExpected ValueAcceptance CriteriaCausality / Significance
Retention Time (RT) ~ 7.8 min± 2.0% RSDConfirms pump accuracy and column equilibration.
Tailing Factor ( Tf​ ) 1.1 ≤1.5 Verifies suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 12,000 ≥5,000 Ensures column efficiency and proper band broadening control.
Area Precision N/A ≤2.0% RSDValidates autosampler precision and detector stability.

Table 4: Method Validation Summary (ICH Q2 Guidelines)

Validation ParameterResult
Linearity Range 1.0 µg/mL to 200 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Specificity Baseline resolution ( Rs​>2.0 ) from synthetic impurities

References

  • EvitaChem. Buy 1-Methoxyisoquinoline-7-carboxylic acid (EVT-8922581) - EvitaChem.
  • BenchChem. 7-(Benzyloxy)-6-methoxyquinolin-4-ol | 205448-29-9 - Benchchem.
  • AK Scientific. 1179149-15-5 7-Methoxyisoquinoline-1-carboxylic acid AKSci.

Sources

Method

Application Notes &amp; Protocols for Peptide Coupling Reactions with 7-Methoxyisoquinoline-1-carboxylic Acid

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its rigid structure and defined vectoral presentation of substituents make it an ideal building block for creating ligands with high target affinity and specificity. 7-Methoxyisoquinoline-1-carboxylic acid, in particular, represents a unique and valuable building block for peptide-based drug discovery. The methoxy group can modulate electronic properties and participate in key hydrogen bonding interactions, while the carboxylic acid at the C1 position allows for its incorporation into peptide chains.

However, the very feature that makes this molecule interesting—the C1-carboxylic acid adjacent to the heterocyclic nitrogen—also presents a significant synthetic challenge. This position is sterically hindered, which can impede the efficiency of standard amide bond formation. This guide provides a detailed analysis of the underlying principles and offers robust, field-proven protocols for successfully coupling 7-Methoxyisoquinoline-1-carboxylic acid to amines and peptides, with a focus on maximizing yield and minimizing side reactions.

Section 1: Core Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process is not spontaneous under ambient conditions and requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group (-OH) into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount and depends on factors like steric hindrance, the risk of racemization, and the scale of the reaction.[2] The primary classes of modern coupling reagents include:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents that form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and prone to side reactions, including racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential to trap the activated acid as a more stable, yet highly reactive, active ester.[4][5]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents have become the gold standard for many applications, especially in solid-phase peptide synthesis (SPPS).[6] They incorporate the activating agent and the leaving group (derived from HOBt or HOAt) into a single, stable salt. This simplifies the reaction and often leads to faster, cleaner conversions with minimal racemization.[6][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents generate active esters and are highly efficient, particularly for difficult couplings and cyclizations.[8] A key advantage is that they do not have the potential to cause guanidinylation of the free N-terminal amine, a side reaction sometimes observed with excess uronium reagents.[8]

Section 2: Coupling Strategy for a Sterically Hindered Heterocycle

The primary challenge in coupling 7-Methoxyisoquinoline-1-carboxylic acid is the steric bulk surrounding the carboxyl group. This hindrance can slow down the rate of aminolysis (the attack of the amine on the activated ester), allowing side reactions to compete and lowering the overall yield.

For such demanding couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

Why is HATU Superior for This Application?

HATU is the HOAt-based analogue of HBTU.[7] The key difference lies in the active ester formed.

  • HBTU generates an OBt ester .

  • HATU generates an OAt ester .

The OAt ester is significantly more reactive than the OBt ester. This is due to the presence of a nitrogen atom at the 7-position of the triazole ring system in HOAt.[6] This nitrogen acts as an electron-withdrawing group and provides "anchimeric assistance" (also known as a neighboring-group effect), which accelerates the subsequent aminolysis step.[4] This enhanced reactivity makes HATU exceptionally effective at overcoming the steric hindrance presented by 7-Methoxyisoquinoline-1-carboxylic acid.[6][9]

Comparative Overview of Recommended Coupling Reagents
Reagent SystemActivation MechanismAdvantagesDisadvantagesSuitability for 7-Methoxyisoquinoline-1-carboxylic acid
HATU / DIPEA Forms highly reactive OAt active ester[6]Very fast kinetics, low racemization, highly effective for sterically hindered couplings[7][9]Higher cost, potential for guanidinylation if used in large excess[10]Highly Recommended
HBTU / DIPEA Forms OBt active esterEfficient for standard couplings, less expensive than HATULess reactive than HATU, may struggle with severe steric hindrance[6]Good Alternative
DIC / HOBt Forms O-acylisourea, trapped as OBt active ester[4]Cost-effective, widely availableSlower than uronium salts, higher risk of side reactions if aminolysis is slow[3]Use with Caution
DIC / OxymaPure Forms active ester with OxymaPureLow racemization risk, considered a safer alternative to HOBtCan have side reactions with the carbodiimide itself[3]Viable Alternative

Section 3: Protocols for Peptide Coupling

Protocol 1: HATU-Mediated Coupling (Highly Recommended)

This protocol is designed for the efficient coupling of 7-Methoxyisoquinoline-1-carboxylic acid to a primary or secondary amine in a solution-phase reaction.

Principle: The carboxylic acid is pre-activated with HATU in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA), to form the highly reactive OAt ester. The amine component is then added to form the desired amide bond.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purpose
7-Methoxyisoquinoline-1-carboxylic acid203.19Carboxylic Acid Component
Amine Component (e.g., H-Gly-OMe·HCl)VariesNucleophile
HATU380.23Coupling Reagent
DIPEA (or Hunig's Base)129.25Non-nucleophilic Base
Anhydrous DMF or NMP-Solvent
Dichloromethane (DCM)-Extraction Solvent
1M HCl (aq)-Aqueous Wash
Saturated NaHCO₃ (aq)-Aqueous Wash
Saturated NaCl (Brine)-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF (or NMP). A typical concentration is 0.1-0.5 M.

  • Amine Addition: If the amine component is a hydrochloride or TFA salt, add it to the flask (1.0-1.2 eq).

  • Base Addition: Add DIPEA (2.5-3.0 eq) to the mixture. The first equivalent neutralizes the amine salt, and the subsequent equivalents facilitate the coupling reaction. Stir for 2-3 minutes.

  • Activation: In a separate vial, dissolve HATU (1.1-1.2 eq) in anhydrous DMF and add this solution to the reaction flask. Causality Note: Adding the coupling reagent last ensures the amine is free-based and ready to react immediately with the freshly formed active ester, minimizing side reactions.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. For particularly hindered amines, the reaction may require overnight stirring.

  • Work-up: a. Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). Causality Note: The acid wash removes excess DIPEA, while the base wash removes unreacted HOAt and any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure peptide.

Protocol 2: DIC/HOBt-Mediated Coupling (Alternative Protocol)

This protocol offers a more cost-effective, classic approach but may require longer reaction times or yield slightly lower conversions for this specific substrate.

Principle: The carbodiimide (DIC) activates the carboxylic acid to form the O-acylisourea. This highly reactive intermediate is immediately intercepted by HOBt to form the more stable OBt active ester, which then reacts with the amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purpose
7-Methoxyisoquinoline-1-carboxylic acid203.19Carboxylic Acid Component
Amine ComponentVariesNucleophile
HOBt (Hydrous)153.14Additive (Suppress Racemization)
DIC (Diisopropylcarbodiimide)126.20Coupling Reagent
Anhydrous DMF or DCM-Solvent
Additional work-up reagents as listed in Protocol 1

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask, add 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq), the amine component (1.0-1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM.

  • Cooling: Cool the reaction flask to 0 °C in an ice bath. Causality Note: Cooling is crucial to minimize potential side reactions and racemization associated with the highly reactive O-acylisourea intermediate.

  • Activation: Add DIC (1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A white precipitate of diisopropylurea (DIU), the byproduct of DIC, will form as the reaction proceeds.

  • Work-up: a. Filter the reaction mixture to remove the insoluble DIU byproduct. b. Dilute the filtrate with Ethyl Acetate or DCM. c. Proceed with the aqueous wash steps as described in Protocol 1 (acid, base, brine washes).

  • Drying, Concentration, and Purification: Dry, concentrate, and purify the product via flash chromatography as described in Protocol 1.

Section 4: Visualized Mechanisms and Workflows

Diagram 1: HATU Activation Mechanism

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activated Intermediate cluster_products Products Acid 7-Methoxyisoquinoline- 1-carboxylic Acid ActiveEster OAt-Active Ester Acid->ActiveEster + HATU + DIPEA HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Amine Amine (R-NH2) Peptide Coupled Peptide Amine->Peptide ActiveEster->Peptide + Amine (Aminolysis) Byproduct HOAt + Protonated Base ActiveEster->Byproduct releases

Caption: HATU-mediated activation of the carboxylic acid to form a highly reactive OAt-ester, which undergoes aminolysis.

Diagram 2: Experimental Workflow for HATU Coupling

Workflow A 1. Dissolve Acid & Amine Salt in Anhydrous DMF B 2. Add DIPEA (3.0 eq) Stir 2 min A->B C 3. Add HATU Solution (1.2 eq) B->C D 4. Stir at Room Temperature (1-4 hours) C->D E 5. Monitor by LC-MS/TLC D->E F 6. Dilute with EtOAc/DCM E->F If Reaction Complete G 7. Aqueous Wash Sequence (Acid -> Base -> Brine) F->G H 8. Dry, Concentrate & Purify (Chromatography) G->H

Caption: Step-by-step workflow for the recommended HATU-mediated peptide coupling protocol.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Vertex AI Search.
  • Coupling Reagents - Aapptec Peptides. Aapptec.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Mechanism of peptide bond formation through carbodiimide.
  • DCC Coupling With HOBt Activ
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Optimizing Peptide Coupling: Key Techniques. Vertex AI Search.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Diastereoselective Synthesis of (–)
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Application

7-Methoxyisoquinoline-1-carboxylic acid cross-coupling reaction conditions

An In-Depth Guide to Palladium-Catalyzed Decarboxylative Cross-Coupling of 7-Methoxyisoquinoline-1-carboxylic Acid Abstract The 1-aryl-isoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Decarboxylative Cross-Coupling of 7-Methoxyisoquinoline-1-carboxylic Acid

Abstract

The 1-aryl-isoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] Traditional synthetic routes to these structures often require multi-step sequences to install the necessary functionality for cross-coupling. This guide details the application of palladium-catalyzed decarboxylative cross-coupling using 7-methoxyisoquinoline-1-carboxylic acid as a versatile, shelf-stable precursor. This modern synthetic strategy offers a more direct and atom-economical alternative to classical methods by utilizing the carboxylic acid group as a traceless leaving group, expelling CO2 as the sole byproduct.[4][5] We provide detailed protocols, mechanistic insights, and optimization parameters for Suzuki-Miyaura, Heck, and Sonogashira-type couplings, designed for researchers in drug discovery and process development.

The Principle of Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful tool in modern organic synthesis, providing a strategic departure from conventional methods that rely on pre-functionalized organometallic reagents (e.g., Grignard, organozinc) or organoborons.[6][7] The primary advantage of this approach is the use of readily available and often more stable carboxylic acids as the nucleophilic partner.[4] This circumvents the need for additional synthetic steps to prepare sensitive organometallic compounds and reduces the generation of toxic byproducts.[8]

The general transformation involves the coupling of a heteroaromatic carboxylic acid with an organic halide (or pseudohalide) in the presence of a transition metal catalyst, typically palladium.[9][10] The reaction proceeds with the extrusion of carbon dioxide, forming a new carbon-carbon bond at the position of the former carboxyl group.

G cluster_0 General Reaction Scheme HetAr-COOH 7-Methoxyisoquinoline-1-carboxylic Acid plus1 + HetAr-COOH->plus1 R-X Coupling Partner (Aryl Halide, Olefin, etc.) R-X->plus1 Product 1-Substituted-7-methoxyisoquinoline CO2 CO₂ arrow [Pd] Catalyst, Base Heat, -CO₂ plus1->arrow arrow->Product

Caption: General scheme of a decarboxylative cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of a decarboxylative cross-coupling reaction is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate scope.

  • Catalyst: Palladium complexes are the most widely used catalysts for these transformations.[7] Common precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. Catalyst loading is typically in the range of 2-10 mol%. For challenging substrates, using a pre-formed active catalyst or an appropriate ligand is crucial.[11]

  • Co-Catalyst/Additive: In many protocols, particularly for Suzuki and Sonogashira-type couplings, a co-catalyst is essential. Copper(I) salts (e.g., CuI) are standard for Sonogashira reactions.[12] For other decarboxylative couplings, silver salts (e.g., Ag₂CO₃) can act as both an oxidant and a halide scavenger, facilitating the catalytic cycle.[4][11]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Simple phosphine ligands like PPh₃ are often effective.[8] However, for more demanding couplings, bulky electron-rich phosphines (e.g., PCy₃, SPhos) or bidentate ligands (e.g., dppf, XantPhos) can significantly improve yields and reaction rates.[13][14]

  • Base: An appropriate base is required to deprotonate the carboxylic acid, forming the carboxylate salt which then enters the catalytic cycle.[15] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[16][17] The choice of base can influence the reaction rate and suppress side reactions.

  • Solvent: High-boiling point, polar aprotic solvents are generally preferred to ensure solubility of the reactants and to reach the temperatures often required for efficient decarboxylation. Common choices include DMF, DMAc, Dioxane, and Toluene.[9][10]

Table 1: Summary of Typical Reaction Conditions
ParameterSuzuki-Miyaura TypeHeck TypeSonogashira Type
Coupling Partner Aryl/Vinyl Boronic AcidOlefinTerminal Alkyne
Pd Catalyst Pd(OAc)₂, PdCl₂(dppf)Pd(OAc)₂, PdCl₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand PPh₃, SPhos, dppfP(o-tol)₃, phosphine-sulfonamidoPPh₃, XantPhos
Co-Catalyst Often none; Ag₂CO₃ can assistAg₂CO₃CuI
Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃Et₃N, Piperidine
Solvent Dioxane/H₂O, DMFDMAc, TolueneDMF, THF
Temperature 80 - 120 °C100 - 140 °C60 - 100 °C

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Suzuki-Miyaura Type Decarboxylative Coupling

This protocol describes the synthesis of 1-aryl-7-methoxyisoquinolines.

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 7-methoxyisoquinoline-1-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times. This is critical to prevent oxidation of the catalyst.[16]

  • Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 1-aryl-7-methoxyisoquinoline.

Protocol 3.2: Heck-Type Decarboxylative Coupling

This protocol details the synthesis of 1-vinyl-7-methoxyisoquinolines.

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid

  • Olefin (e.g., Styrene, Butyl acrylate) (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous DMAc (N,N-Dimethylacetamide)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 7-methoxyisoquinoline-1-carboxylic acid (1.0 equiv), Ag₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add anhydrous DMAc, followed by the olefin partner (2.0 equiv) via syringe.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 120-130 °C. Stir for 16-24 hours.

  • Monitoring: Check for reaction completion using TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with dichloromethane (DCM) and filter through Celite.

  • Purification: Wash the organic phase with water to remove DMAc, then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 1-vinyl-7-methoxyisoquinoline product.

Protocol 3.3: Sonogashira-Type Decarboxylative Coupling

This protocol is for the synthesis of 1-alkynyl-7-methoxyisoquinolines.

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (Triethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Schlenk flask

Procedure:

  • Reaction Setup: Add 7-methoxyisoquinoline-1-carboxylic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to a dry Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill with inert gas three times.

  • Reagent Addition: Under inert atmosphere, add anhydrous DMF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.5 equiv).

  • Reaction Execution: Stir the mixture at 80 °C for 6-12 hours. The reaction is often accompanied by the formation of a triethylammonium carboxylate salt precipitate.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 1-alkynyl-7-methoxyisoquinoline.

Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. While variations exist, the generally accepted mechanism for these palladium-catalyzed decarboxylative couplings involves several key steps.

Suzuki-Miyaura Type Catalytic Cycle

The cycle begins with the active Pd(0) species. A key feature of this variant is the dual catalytic cycles involving both palladium and, in some proposals, a copper or silver species to facilitate the decarboxylation step.[4] However, a direct palladation pathway is also proposed.

Suzuki_Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-X(L)₂ Pd0->A Oxidative Addition ArX Ar-X Pd0->ArX + Ar-X B Ar-Pd(II)-HetAr(L)₂ A->B Transmetalation-like step (Decarboxylation, -CO₂) HetArCOOH HetAr-COO⁻ A->HetArCOOH + HetAr-COO⁻ - X⁻ B->Pd0 Product Ar-HetAr B->Product Reductive Elimination caption Simplified Suzuki-Type Decarboxylative Cycle

Caption: Proposed catalytic cycle for Suzuki-type decarboxylative coupling.

The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the heteroaromatic carboxylate. The key, and often rate-limiting, step is the decarboxylation to form a Pd(II)-di-organo intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

Heck-Type Decarboxylative Cycle

In the Heck-type reaction, after the formation of the Aryl-Pd(II) intermediate via decarboxylation, the cycle proceeds through migratory insertion of the olefin followed by β-hydride elimination.

Heck_Cycle Pd0 Pd(0)L₂ A HetAr-Pd(II)-X(L)₂ Pd0->A Decarboxylative Palladation B [HetAr-Pd(II)-Olefin]⁺ A->B Olefin Coordination HetArCOOH HetAr-COOH A->HetArCOOH + HetAr-COOH - CO₂, - H⁺ C Insertion Intermediate B->C Migratory Insertion Olefin Olefin B->Olefin + Olefin Product HetAr-Vinyl C->Product β-Hydride Elimination HPdX H-Pd(II)-X HPdX->Pd0 Reductive Elimination (+ Base) caption Simplified Heck-Type Decarboxylative Cycle Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis a Weigh Reagents: - Carboxylic Acid - Coupling Partner - Base, Catalyst, Ligand d Assemble in Flask under Inert Gas a->d b Dry Glassware (Oven or Flame-dry) b->d c Degas Solvents (Sparging with Ar/N₂) e Add Degassed Solvent via Syringe c->e d->e f Heat to Target Temp with Vigorous Stirring e->f g Monitor Progress (TLC, LC-MS) f->g h Cool to RT & Quench g->h i Filter through Celite h->i j Aqueous Workup (Extraction) i->j k Dry & Concentrate j->k l Purify by Column Chromatography k->l m Characterize Product (NMR, MS, etc.) l->m

Caption: Standard laboratory workflow for cross-coupling reactions.

Conclusion

The decarboxylative cross-coupling of 7-methoxyisoquinoline-1-carboxylic acid represents a highly effective and versatile strategy for the synthesis of valuable 1-substituted isoquinoline derivatives. By leveraging this stable and accessible starting material, researchers can rapidly construct molecular libraries for drug discovery programs. The protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira type reactions serve as a robust starting point. Successful application will depend on careful optimization of the key reaction parameters, particularly the choice of ligand and base, to suit the specific coupling partners employed.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Mazzarella, D., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Le, C. M., & Douglas, C. J. (2020). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Synfacts. (2019). Decarboxylative Cross-Coupling of Aryls and Hetaryls. Thieme. [Link]

  • Chen, Y., et al. (2004). Concise Synthesis of Isoquinoline via the Ugi and Heck Reactions. Organic Letters. [Link]

  • Yao, T., et al. (2017). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications. [Link]

  • Academia.edu. Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. [Link]

  • Wang, Z., et al. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. [Link]

  • Bilodeau, F., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. The Journal of Organic Chemistry. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Pfrengle, F., et al. (2023). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. ACS Publications. [Link]

  • Yao, T., Liu, T., & Zhang, C. (2017). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications, 53(13), 2196-2199. [Link]

  • Sevov, C. S., & Ball, N. D. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. PMC. [Link]

  • Huang, Q., et al. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Tetrahedron Letters. [Link]

  • Wang, Z., et al. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. [Link]

  • ResearchGate. Decarboxylative coupling of heterocyclic carboxylic acid. [Link]

  • Kumar, A., et al. (2013). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. The Journal of Organic Chemistry. [Link]

  • Gitto, R., et al. (2010). Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants. PubMed. [Link]

  • De Sarro, G., et al. (2009). Synthesis and Evaluation of Pharmacological Profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. PubMed. [Link]

  • Preprints.org. (2026). Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Fernandes, C. A. M., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • ResearchGate. Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]

  • Qu, X., et al. (2017). Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. ResearchGate. [Link]

  • Gemo, N., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, X., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry. [Link]

  • Gallego, G. M., & Tesconi, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Peng, B., et al. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link]

  • Cella, R., & Tozatti, C. S. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Figshare. (2024). Synthesis of Tetrazolo[5,1‑a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. [Link]

  • Beaudoin, D., et al. (2013). Enantioselective synthesis of 1-aryltetrahydroisoquinolines. PubMed. [Link]

  • Der Pharma Chemica. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • Mini-Reviews in Organic Chemistry. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • IRIS-AperTO. (2022). Light-driven CO coupling of carboxylic acids and alkyl halides over a Ni single-atom catalyst. [Link]

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Method

Application Note: Scale-Up Synthesis Protocols for 7-Methoxyisoquinoline-1-carboxylic acid

Strategic Route Selection & Retrosynthetic Analysis The 7-methoxyisoquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, immunomodulatory agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Route Selection & Retrosynthetic Analysis

The 7-methoxyisoquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, immunomodulatory agents, and IRAK-4 inhibitors [1]. While functionalization at the C6 or C8 positions is common, accessing the C1-carboxylic acid derivative (CAS: 1179149-15-5)[2] presents unique synthetic challenges on a multi-kilogram scale.

Historically, isoquinoline-1-carboxylic acids were synthesized via the Pomeranz-Fritsch reaction followed by transition-metal-catalyzed carbonylation[3]. However, for scale-up, trace metal purging and the high cost of palladium catalysts make this route economically unviable. Instead, we have developed a highly scalable, metal-free, three-step protocol leveraging a modified Reissert-Henze cyanation of the corresponding N-oxide[4].

Table 1: Comparison of Synthetic Strategies

Route StrategyKey ReagentsScalabilityE-FactorPrimary Drawback
Pomeranz-Fritsch + CarbonylationAminoacetaldehyde, Pd(OAc)₂, CO gasModerateHighExpensive Pd catalysts; heavy metal purging required[3].
N-Oxide Cyanation (Reissert-Henze) H₂O₂, TMSCN, DMCC, NaOH High Low Requires strict engineering controls for cyanide handling[5].

Mechanistic Insights: The Modified Reissert-Henze Reaction

The cornerstone of this protocol is the regioselective introduction of a nitrile group at the C1 position. We utilize Dimethylcarbamoyl chloride (DMCC) rather than traditional benzoyl chloride as the activating agent.

Causality of Reagent Selection: DMCC activates the N-oxide to form a highly electrophilic N-carbamoyloxyisoquinolinium salt. The lowest unoccupied molecular orbital (LUMO) coefficient of this intermediate is heavily localized at the C1 position, directing the nucleophilic attack of the cyanide ion exclusively to this site. Subsequent rearomatization is driven by the elimination of the carbamate group. Crucially, the byproduct (dimethylcarbamic acid) rapidly decomposes into water-soluble dimethylamine and CO₂, which are easily purged during the aqueous workup. In contrast, benzoyl chloride generates benzoic acid, which requires multiple basic washes that often lead to emulsion formation and yield loss.

Mechanism N_Oxide Isoquinoline N-oxide Activation Activation via Dimethylcarbamoyl chloride N_Oxide->Activation Salt N-Carbamoyloxyisoquinolinium Salt (Electrophile) Activation->Salt Nucleophile Nucleophilic Attack (CN-) at C1 Position Salt->Nucleophile Adduct 1-Cyano-1,2-dihydroisoquinoline Adduct Nucleophile->Adduct Elimination Rearrangement & Elimination of Carbamate Adduct->Elimination Product 1-Cyanoisoquinoline Elimination->Product

Figure 2: Mechanistic pathway of the modified Reissert-Henze cyanation reaction.

Process Optimization & Quantitative Data

To ensure robustness, the cyanation step was optimized for solvent and temperature. 2-Methyltetrahydrofuran (2-MeTHF) was selected over Dichloromethane (DCM) because it is a bio-renewable solvent that provides superior phase separation during the aqueous quench[3], preventing the formation of hazardous cyanide-containing emulsions.

Table 2: Optimization of the Cyanation Step (100 g scale)

EntryActivating AgentSolventTemp (°C)Conversion (%)Regioselectivity (C1:C3)
1Benzoyl ChlorideDCM208592:8
2Benzoyl Chloride2-MeTHF208894:6
3DMCCDCM0 to 2096>99:1
4 DMCC 2-MeTHF 0 to 20 98 >99:1

Table 3: Yield and Purity Metrics (1.0 kg Scale Validation)

StepIntermediate/ProductIsolated Yield (%)HPLC Purity (%)
17-Methoxyisoquinoline N-oxide94.599.2
21-Cyano-7-methoxyisoquinoline89.098.8
37-Methoxyisoquinoline-1-carboxylic acid91.299.5

Step-by-Step Scale-Up Protocols

Synthesis A 7-Methoxyisoquinoline (Starting Material) B N-Oxidation (H2O2, AcOH) A->B C 7-Methoxyisoquinoline N-oxide B->C D Reissert-Henze Cyanation (TMSCN, DMCC) C->D E 1-Cyano-7- methoxyisoquinoline D->E F Basic Hydrolysis (NaOH, EtOH/H2O) E->F G 7-Methoxyisoquinoline- 1-carboxylic acid F->G

Figure 1: Three-step scalable synthesis workflow for 7-Methoxyisoquinoline-1-carboxylic acid.

Step 1: N-Oxidation of 7-Methoxyisoquinoline

Objective: Safely oxidize the heteroaromatic nitrogen without using shock-sensitive peracids (e.g., mCPBA)[6].

  • Charge: To a 20 L jacketed glass reactor, charge 7-Methoxyisoquinoline (1.0 kg, 6.28 mol) and glacial acetic acid (8.0 L). Stir to achieve a homogeneous solution.

  • Addition: Cool the reactor to 15 °C. Slowly add 30% aqueous H₂O₂ (1.42 L, 13.8 mol, 2.2 equiv) via a dropping funnel over 2 hours. Maintain the internal temperature below 25 °C to prevent thermal runaway.

  • Reaction: Heat the mixture to 60 °C for 16 hours.

  • Self-Validating IPC: Withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via HPLC (254 nm). The reaction is complete when the starting material peak is <1.0%. If >1.0%, add an additional 0.1 equiv of H₂O₂ and stir for 2 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous Na₂SO₃ (1.5 L). Visual cue: A negative starch-iodide test confirms the complete destruction of residual peroxides. Concentrate under reduced pressure to remove acetic acid, neutralize with 6M NaOH to pH 8, and extract with 2-MeTHF (3 × 4 L). Evaporate to yield the N-oxide as a pale yellow solid.

Step 2: Modified Reissert-Henze Cyanation

Objective: Regioselective C1-cyanation utilizing a highly reactive electrophilic intermediate[5].

  • Charge: Dissolve 7-Methoxyisoquinoline N-oxide (950 g, 5.42 mol) in anhydrous 2-MeTHF (10 L) under a nitrogen atmosphere. Add Trimethylsilyl cyanide (TMSCN) (806 g, 8.13 mol, 1.5 equiv).

  • Activation: Cool the reactor to 0 °C. Slowly add Dimethylcarbamoyl chloride (DMCC) (874 g, 8.13 mol, 1.5 equiv) over 90 minutes.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours.

  • Self-Validating IPC: HPLC analysis must show <0.5% remaining N-oxide.

  • Workup & Cyanide Quench: Cool to 0 °C. Slowly add 10% aqueous Na₂CO₃ (5 L) to quench the reaction. Separate the organic layer.

    • Critical Safety Protocol: Route the aqueous layer to a dedicated quench vessel containing 10% w/v NaOCl (bleach) adjusted to pH > 10 with NaOH. Stir for 24 hours to ensure complete oxidation of residual cyanide to cyanate before disposal.

  • Isolation: Wash the organic layer with brine (3 L), dry over Na₂SO₄, and concentrate to afford 1-Cyano-7-methoxyisoquinoline as an off-white solid.

Step 3: Basic Hydrolysis to the Carboxylic Acid

Objective: Convert the nitrile to the carboxylic acid while avoiding acid-catalyzed decarboxylation.

  • Charge: To a 20 L reactor, charge 1-Cyano-7-methoxyisoquinoline (850 g, 4.61 mol), Ethanol (6 L), and Purified Water (3 L).

  • Hydrolysis: Add solid NaOH (737 g, 18.4 mol, 4.0 equiv). Causality: Ethanol acts as a co-solvent to homogenize the highly lipophilic nitrile, drastically accelerating the nucleophilic attack of the hydroxide ion.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 18 hours.

  • Self-Validating IPC: The endpoint is visually indicated by the complete dissolution of the nitrile suspension into a homogeneous pale-yellow solution. Confirm via LC-MS (Disappearance of m/z 185 [M+H]⁺; appearance of m/z 204 [M+H]⁺).

  • Isolation: Cool to 20 °C and concentrate under reduced pressure to remove Ethanol. Dilute the aqueous residue with Water (4 L) and extract with MTBE (2 L) to remove trace organic impurities.

  • Acidification: Cool the aqueous layer to 5 °C. Carefully acidify with 6M HCl until pH 3.5 is reached. Causality: pH 3.5 is the isoelectric point where the zwitterionic 7-methoxyisoquinoline-1-carboxylic acid precipitates maximally.

  • Filtration: Filter the thick white precipitate, wash with cold water (2 × 2 L) and cold acetone (1 L), and dry in a vacuum oven at 50 °C to constant weight.

References

  • Wright, S. W., et al. "Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)". Organic Process Research & Development.[Link]

  • Maiti, S., et al. "Cyano-Sacrificial (Arylthio)arylamination of Quinoline and Isoquinoline N-Oxides Using N-(2-(Arylthio)aryl)cyanamides". The Journal of Organic Chemistry.[Link]

  • "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions". National Institutes of Health (PMC).[Link]

  • "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents". MDPI.[Link]

Sources

Application

Application Notes &amp; Protocols: Preparing Targeted Libraries Using 7-Methoxyisoquinoline-1-carboxylic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This document provides a comprehensive guide for the design and synthesis of targeted chemical libraries based on the 7-Methoxyisoquinoline-1-carboxylic acid scaffold. We present detailed, field-proven protocols for scaffold synthesis, diversification through parallel amide coupling and Suzuki-Miyaura cross-coupling, and robust quality control methodologies. The primary biological target discussed is Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in oncology. By leveraging the structural features of the 7-methoxyisoquinoline-1-carboxamide core, which mimics the nicotinamide moiety of NAD+, researchers can efficiently generate potent and selective PARP-1 inhibitors.

Introduction: The Scientific Rationale

Targeted libraries are collections of compounds designed to interact with a specific biological target or a family of related targets.[1] This focused approach increases the probability of identifying potent hits in drug discovery campaigns compared to high-throughput screening of large, diverse collections. The 7-Methoxyisoquinoline-1-carboxylic acid scaffold has been selected for its inherent drug-like properties and its strategic positioning of functional groups that allow for systematic chemical exploration.

The isoquinoline framework is a key structural motif in a vast number of natural and synthetic molecules with a wide spectrum of biological activities.[2] The carboxamide at the 1-position is particularly significant, as it can act as a bioisostere for the nicotinamide portion of NAD+, enabling competitive inhibition of NAD+-dependent enzymes. A prime example is PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3] Several potent PARP-1 inhibitors feature a constrained benzamide motif embedded in a heterocyclic ring system, a feature effectively mimicked by isoquinoline-1-carboxamides.[1][4]

This guide provides the necessary protocols to synthesize a library of novel compounds based on this scaffold, enabling structure-activity relationship (SAR) studies and the discovery of new chemical entities targeting PARP-1 and other relevant biological targets.

Overall Library Synthesis Workflow

The strategy involves a multi-stage process beginning with the synthesis of the core scaffold, followed by diversification at two key positions. The primary diversification (R¹) is achieved by creating an amide library from the carboxylic acid at the C1 position. A secondary diversification (R²) can be introduced at the C4 position via Suzuki-Miyaura cross-coupling, requiring an initial halogenation of the scaffold.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Processing & QC Scaffold_Synth Synthesis of Scaffold A (7-Methoxyisoquinoline- 1-carboxylic acid) Halogenation Scaffold Halogenation (e.g., Bromination at C4) to yield Scaffold B Scaffold_Synth->Halogenation Optional Diversification Amide_Coupling Primary Diversification (R¹) Parallel Amide Coupling (Scaffold A + Amine Library) Scaffold_Synth->Amide_Coupling Suzuki_Coupling Secondary Diversification (R²) Suzuki Coupling (Scaffold B + Boronic Acid Library) Halogenation->Suzuki_Coupling Purification High-Throughput Purification (e.g., Prep-HPLC) Amide_Coupling->Purification Suzuki_Coupling->Purification QC Quality Control (LC-MS, Purity/Identity Check) Purification->QC Plating Compound Plating & Archiving QC->Plating G R1 3-Methoxybenzaldehyde I1 Benzalaminoacetal Intermediate R1->I1 R2 Aminoacetaldehyde diethyl acetal R2->I1 Re1 Condensation (-H₂O) Re2 1. H₂SO₄ (conc.) 2. Aromatization I1->Re2 I2 Cyclized Intermediate P1 7-Methoxyisoquinoline I2->P1 Re3 Reissert Reaction 1. Benzoyl Chloride, TMSCN 2. Hydrolysis P1->Re3 P2 7-Methoxyisoquinoline- 1-carboxylic acid (Scaffold A) Re2->I2 Re3->P2

Caption: Synthetic route to Scaffold A.

Protocol 3.1: Synthesis of 7-Methoxyisoquinoline-1-carboxylic acid

  • Step 1: Formation of 7-Methoxyisoquinoline via Pomeranz-Fritsch Cyclization

    • To a solution of 3-methoxybenzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base (benzalaminoacetal). The reaction can be monitored by TLC.

    • Once the formation is complete, carefully concentrate the mixture under reduced pressure to remove the ethanol.

    • Slowly and cautiously add the crude benzalaminoacetal to concentrated sulfuric acid (e.g., 70-80% H₂SO₄, ~5-10 mL per gram of starting aldehyde) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 7-methoxyisoquinoline, which can be purified by column chromatography.

  • Step 2: Introduction of the Carboxylic Acid via Reissert Reaction

    • Dissolve 7-methoxyisoquinoline (1.0 eq) in dichloromethane. [5] 2. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by benzoyl chloride (1.2 eq). A catalytic amount of a Lewis acid like aluminum chloride can be added to accelerate the reaction. [5] 3. Stir the mixture at room temperature for 4-6 hours until the formation of the Reissert compound is complete (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Hydrolyze the crude Reissert compound by heating with concentrated HCl or an aqueous base (e.g., NaOH) to yield 7-Methoxyisoquinoline-1-carboxylic acid (Scaffold A). Purify by recrystallization or column chromatography.

Scaffold B: 4-Bromo-7-methoxyisoquinoline-1-carboxylic acid (for Suzuki Coupling)

To enable diversification at the C4 position, a bromine handle is introduced. This typically requires protection of the carboxylic acid, followed by electrophilic bromination and deprotection.

Protocol 3.2: Synthesis of Scaffold B

  • Step 1: Esterification (Protection)

    • Suspend Scaffold A (1.0 eq) in methanol.

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure. Add saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate to give the methyl ester.

  • Step 2: Bromination

    • Dissolve the methyl ester from the previous step in a suitable solvent such as nitrobenzene or a mixture of acetic acid and H₂SO₄. [6] 2. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Heat the reaction to 60-80 °C for 2-4 hours. Monitor the reaction by LC-MS.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry, filter, and concentrate. Purify by column chromatography to yield methyl 4-bromo-7-methoxyisoquinoline-1-carboxylate.

  • Step 3: Hydrolysis (Deprotection)

    • Dissolve the purified bromo-ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield Scaffold B.

Library Synthesis Protocols

Primary Diversification: Parallel Amide Coupling

The carboxylic acid of Scaffold A is the primary diversification point. A library of amides can be generated in parallel using a diverse set of primary and secondary amines. HATU is a highly efficient coupling reagent suitable for library synthesis, especially with heterocyclic acids.

Protocol 4.1: Parallel Amide Synthesis using HATU

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of Scaffold A (e.g., 0.2 M in DMF).

    • Prepare a stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 0.24 M in DMF).

    • Prepare a stock solution of a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 0.8 M in DMF).

    • Prepare a plate of diverse amine building blocks (R¹-NH₂) as stock solutions (e.g., 0.22 M in DMF).

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add the Scaffold A solution (1.0 eq).

    • Add the corresponding amine solution (1.1 eq) to each well.

    • Add the DIPEA solution (4.0 eq).

    • Initiate the reaction by adding the HATU solution (1.2 eq).

    • Seal the reaction block and shake at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Upon completion (monitored by LC-MS analysis of a few representative wells), quench the reactions by adding water to each well.

    • Extract the products using a liquid-liquid extraction robot or manually with ethyl acetate.

    • The crude products can be purified in parallel using mass-directed preparative HPLC.

Table 1: Representative Amine Building Blocks (R¹-NH₂) for Library Synthesis

Building Block ID Structure Name Rationale
A01 NH₂-CH₂-Ph Benzylamine Simple aromatic, flexible linker
A02 Aniline Aniline Core aromatic amine
A03 4-Fluoroaniline 4-Fluoroaniline Introduces halogen for potential H-bonding
A04 Piperidine Piperidine Saturated heterocycle, basic nitrogen
A05 Morpholine Morpholine Saturated heterocycle, polar, H-bond acceptor
A06 (R)-1-Phenylethylamine (R)-1-Phenylethylamine Chiral amine, introduces stereocenter
A07 3-Aminopyridine 3-Aminopyridine Heteroaromatic, potential for H-bonding

| A08 | Cyclopropylamine | Cyclopropylamine | Small, rigid aliphatic amine |

Secondary Diversification: Suzuki-Miyaura Cross-Coupling

Using Scaffold B, a second point of diversity (R²) can be introduced at the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling. [7][8] Protocol 4.2: Parallel Suzuki-Miyaura Coupling

This protocol assumes the product from Protocol 4.1 (amide library) has been halogenated, or that Scaffold B is first coupled with amines and then subjected to Suzuki coupling.

  • Reagent Preparation:

    • Prepare a stock solution of the 4-bromo-isoquinoline-1-carboxamide starting material (1.0 eq, from the primary library) in a suitable solvent like 1,4-dioxane/water (e.g., 4:1).

    • Prepare a plate of diverse boronic acid or boronate ester building blocks (R²-B(OH)₂) as stock solutions (1.5 eq).

    • Prepare a stock solution of a base, such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

    • Prepare a stock solution of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq).

  • Reaction Assembly (per well, under inert atmosphere):

    • To each well of a 96-well reaction block, add the 4-bromo starting material solution.

    • Add the corresponding boronic acid solution.

    • Add the base solution.

    • Add the palladium catalyst solution.

    • Seal the reaction block and heat to 80-110 °C for 2-12 hours, with shaking.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Filter the reaction mixtures through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify via mass-directed preparative HPLC.

Table 2: Representative Boronic Acid Building Blocks (R²-B(OH)₂) for Library Synthesis

Building Block ID Structure Name Rationale
B01 Ph-B(OH)₂ Phenylboronic acid Simple aryl group
B02 4-Pyridylboronic acid 4-Pyridylboronic acid Basic heteroaromatic group
B03 3-Thiopheneboronic acid 3-Thiopheneboronic acid 5-membered heteroaromatic
B04 4-Methylphenylboronic acid 4-Methylphenylboronic acid Electron-donating group on aryl ring
B05 3-Cyanophenylboronic acid 3-Cyanophenylboronic acid Electron-withdrawing group on aryl ring

| B06 | Cyclohexylboronic acid | Cyclohexylboronic acid | Saturated carbocycle |

Biological Target Focus: PARP-1 Inhibition

The 1-carboxamide moiety of the synthesized library members is designed to mimic the nicotinamide group of NAD+, the natural substrate for PARP-1. This allows the compounds to competitively bind to the nicotinamide-binding pocket of the enzyme.

G cluster_0 Mechanism of PARP-1 Inhibition DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR Catalyzes using Apoptosis Synthetic Lethality (in BRCA-deficient cells) PARP1->Apoptosis Leads to NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 7-Methoxyisoquinoline- 1-carboxamide Derivative (Library Compound) Block Competitive Binding to NAD+ Pocket Inhibitor->Block Block->PARP1 Inhibition

Caption: PARP-1 inhibition by library compounds.

The R¹ and R² diversity points allow for fine-tuning of the interactions within the PARP-1 active site. For example, the R¹ group can form hydrogen bonds with key residues, while the R² group can explore additional pockets to enhance potency and selectivity. [1][9]

Quality Control (QC) for Targeted Libraries

Ensuring the identity, purity, and quantity of each library member is critical for reliable biological data. A high-throughput LC/MS/UV/ELSD system is the gold standard for this purpose. [1][10] Protocol 6.1: High-Throughput LC-MS Analysis

  • Sample Preparation: From the final purified library plates, create a daughter plate by diluting a small aliquot of each well into a suitable solvent (e.g., DMSO/Methanol).

  • LC Method:

    • Column: Use a short, fast-eluting column (e.g., C18, 2.1 x 30 mm).

    • Mobile Phase: A rapid gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Run Time: 2-3 minutes per sample.

  • MS Method:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Scan for the expected mass ([M+H]⁺) of each library compound.

  • UV/DAD Detection: Monitor at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to detect chromophoric impurities.

  • ELSD Detection: An Evaporative Light Scattering Detector (ELSD) can be used as a more universal detector for non-chromophoric impurities.

  • Data Analysis:

    • Identity: Confirmed by the presence of the correct [M+H]⁺ ion.

    • Purity: Calculated based on the peak area percentage of the target compound in the UV chromatogram (e.g., at 254 nm). A common threshold for screening libraries is >85-90% purity.

Table 3: Example QC Data Summary for a Library Plate

Well ID Expected Mass (m/z) Observed Mass (m/z) Purity (UV @ 254nm) Pass/Fail
C01 309.14 309.2 98.2% Pass
C02 295.12 295.1 96.5% Pass
C03 327.11 327.1 91.0% Pass
C04 301.17 301.2 75.4% Fail

| ... | ... | ... | ... | ... |

Conclusion

This application note provides a comprehensive and actionable framework for the synthesis of targeted chemical libraries based on the 7-Methoxyisoquinoline-1-carboxylic acid scaffold. By following the detailed protocols for scaffold synthesis, parallel diversification via amide coupling and Suzuki-Miyaura reactions, and rigorous QC, research teams can efficiently generate high-quality compound collections. The focus on PARP-1 as a primary biological target provides a clear rationale and starting point for hit-finding and lead optimization efforts in oncology and other therapeutic areas where PARP inhibition is relevant. The methodologies described herein are robust, scalable, and can be adapted to explore other privileged scaffolds in modern drug discovery.

References

  • Targeted and Focused Libraries - BOC Sciences.

  • High-throughput determination of identity, purity, and quantity of combinatorial library members using LC/MS/UV/ELSD. Biotechnol Bioeng. 2000;71(2):162-71.

  • Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. 2005;48(16):5100-3.

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022;27(15):4969.

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1858-1875.

  • Analysis and screening of combinatorial libraries using mass spectrometry. Biopharm Drug Dispos. 2001;22(7-8):353-72.

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Med Chem Lett. 2018;9(10):1046-1051.

  • Pomeranz–Fritsch reaction - Wikipedia.

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Combinatorial Science. 2003;5(6):463-72.

  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US.

  • Synthesis of 7-methoxy-1-methylisoquinoline - PrepChem.com.

  • Buy 1-Methoxyisoquinoline-7-carboxylic acid (EVT-8922581) - EvitaChem.

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry. 2013;31(9):1147-1152.

  • Suzuki reaction - Wikipedia.

  • Suzuki Coupling - Organic Chemistry Portal.

  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES. 1977;6(1):43-46.

  • Reissert Reaction - Cambridge University Press & Assessment.

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron. 2004;60(23):5139-5147.

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. 2021;17:2518-2527.

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3200.

  • 1,5-Isoquinolinediol, PARP-1 inhibitor (CAS 5154-02-9) | Abcam.

  • Synthesis of 4-Bromoisoquinoline - PrepChem.com.

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. Curr Med Chem. 2019;26(28):5336-5375.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Insolubility of 7-Methoxyisoquinoline-1-carboxylic Acid in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering dissolution failures with 7-Methoxyisoquinoline-1-carboxylic acid in Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering dissolution failures with 7-Methoxyisoquinoline-1-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic barriers preventing your compound from entering the solution.

Mechanistic Causality: Why is this Compound Stubborn?

To successfully dissolve a compound, we must first understand the forces keeping it in its solid state. 7-Methoxyisoquinoline-1-carboxylic acid presents a unique physicochemical challenge due to three compounding factors:

  • Zwitterionic Networks and Hydrogen Bonding: The strategic incorporation of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups creates synergistic electronic effects that influence molecular rigidity[1]. In polar aprotic solvents like DMSO, amphoteric molecules can exist in zwitterionic forms, where specific solvent interactions stabilize the charged state[2]. The basic isoquinoline nitrogen and the acidic carboxylic acid can form highly stable intermolecular hydrogen-bonded dimers or zwitterionic networks, resulting in a massive crystal lattice energy that resists solvation.

  • Solvent Cavity Formation: Dissolution requires the solvent to form a "cavity" to accommodate the solute. DMSO is highly hygroscopic; the uptake of even small quantities of atmospheric water creates non-ideal DMSO-water mixtures. This drastically increases the thermodynamic difficulty of cavity formation, causing previously soluble compounds to precipitate[3].

  • Planarity and Pi-Pi Stacking: The isoquinoline core is highly planar. When combined with the pseudo-cyclic rigidity induced by the 7-methoxy and 1-carboxylic acid groups[1], the molecules stack tightly, further elevating the energy required to break the solid lattice.

Troubleshooting Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Do not move to the next protocol unless the validation step of the current one fails.

Workflow for resolving 7-Methoxyisoquinoline-1-carboxylic acid insolubility in DMSO.

Protocol A: Kinetic Disruption via High-Throughput Sonication

Causality: Solubility is governed by both thermodynamics and kinetics. If the compound is thermodynamically capable of dissolving in DMSO but is kinetically trapped by its lattice energy, mechanical cavitation (sonication) accelerates the dissolution process[3]. Step-by-Step Methodology:

  • Weigh the compound accurately and add anhydrous, high-purity DMSO to target your desired stock concentration (e.g., 10 mM)[4].

  • Vortex vigorously for 1-2 minutes.

  • If the solution remains cloudy, transfer the vial to a water bath sonicator. Sonicate for 10-20 minutes while maintaining the water bath temperature at a gentle 37°C[4].

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a translucent micro-pellet is present, the compound is not fully dissolved, and your actual molarity is lower than calculated. Proceed to Protocol B.

Protocol B: Thermodynamic Shift via Acid/Base Modulation

Causality: If sonication fails, the thermodynamic barrier is too high. By altering the pH of the microenvironment, we can force the ionization of either the carboxylic acid or the isoquinoline nitrogen. This breaks the zwitterionic network and forms a highly soluble salt, drastically increasing aqueous and organic solubility[5][6]. Step-by-Step Methodology:

  • Prepare a fresh suspension of the compound in DMSO.

  • Base Addition (Preferred): Add 1.0 to 1.1 molar equivalents of a volatile organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This deprotonates the carboxylic acid.

  • Acid Addition (Alternative): Add 1.0 molar equivalent of Trifluoroacetic acid (TFA) to protonate the isoquinoline nitrogen.

  • Self-Validation Step: The suspension should clarify almost instantly upon vortexing. To validate assay compatibility, run a vehicle control containing the exact same concentration of DMSO and your chosen acid/base in your downstream biological assay to ensure it does not induce cytotoxicity or artifactual readouts.

Protocol C: Alternative Solvation via Zwitterionic Liquids (ZILs)

Causality: When DMSO fails entirely, or when the required acid/base additives are toxic to your cell lines, alternative solvents are required. Zwitterionic liquids (ZILs), such as OE2imC3C, possess a unique histidine-like module that can dissolve highly hydrophobic and zwitterionic drugs without the cellular toxicity associated with high DMSO concentrations[7][8]. Step-by-Step Methodology:

  • Replace DMSO entirely with a validated ZIL[8].

  • Add the compound and vortex until visually clear.

  • Self-Validation Step: Perform a serial dilution into your final aqueous assay buffer. Monitor the solution using Dynamic Light Scattering (DLS) or visual inspection against a dark background to confirm the absence of colloidal aggregates.

Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the interventions applied. Use this to benchmark your experimental results.

Solubilization StrategyMechanistic TargetTypical Solubility RangeKey Quantitative Observation
100% Anhydrous DMSO Baseline Solvation1 - 5 mMStandard baseline; limited by the high lattice energy of the isoquinoline core.
DMSO + 10% Water Hygroscopic Degradation< 0.1 mMWater uptake decreases solubility synergistically; cavity formation fails[9].
DMSO + Sonication (37°C) Kinetic Disruption5 - 10 mMAccelerates dissolution of kinetically trapped precipitates[3].
pH Shift (1 eq. Base/Acid) Zwitterion Disruption10 - 25 mg/mLBreaks ionic networks, increasing solubility up to 100-fold[5].
Zwitterionic Liquids (ZILs) Alternative Solvation> 50 mMOutperforms DMSO for highly rigid, insoluble structures while maintaining biocompatibility[8].

Frequently Asked Questions (FAQs)

Q1: My compound was perfectly soluble in DMSO yesterday, but today it has precipitated in the exact same vial. Why? A1: This is a classic symptom of atmospheric water uptake. DMSO is highly hygroscopic. Even brief exposure to ambient humidity introduces water, which non-ideally alters the solvent cavity formation, drastically reducing compound solubility[3]. Always use anhydrous DMSO, flush your vials with argon or nitrogen gas after opening, and store them in a desiccator.

Q2: When I dilute my DMSO stock into my cell culture media, the compound immediately crashes out. How can I prevent this? A2: This "solvent shift" precipitation occurs when the compound's aqueous solubility threshold is exceeded. To mitigate this:

  • Optimize the dilution method: Never add aqueous buffer to the DMSO stock. Instead, add the DMSO stock dropwise into pre-warmed aqueous buffer under vigorous vortexing[4].

  • Lower the final concentration: Ensure the final DMSO concentration is ≤ 0.1%[4].

  • Formulation: Consider adding a co-solvent or surfactant (e.g., Tween-80, PEG300) to the aqueous phase prior to compound addition[5].

Q3: Can I just heat the DMSO stock to 80°C to force the compound into solution? A3: This is highly discouraged. While extreme heat will temporarily disrupt the crystal lattice, it can cause thermal degradation of the carboxylic acid group. Furthermore, the compound will likely undergo rapid, uncontrolled reprecipitation (crashing out) upon cooling to room temperature, leading to wildly inaccurate dosing concentrations in your assays[1][4]. Restrict heating to gentle warming (≤ 37°C).

Sources

Optimization

Technical Support Center: Optimizing Purification of 7-Methoxyisoquinoline-1-carboxylic Acid

Welcome to the Technical Support Center for chromatography optimization. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) (1[1]) is a highly valuable, yet notoriously difficult-to-purify intermediate in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatography optimization. 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) (1[1]) is a highly valuable, yet notoriously difficult-to-purify intermediate in drug development. Due to its amphoteric nature—possessing both a basic isoquinoline nitrogen and an acidic carboxylic acid—it frequently forms a zwitterion. This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure high recovery and purity.

Chromatography Workflow & Decision Matrix

Before beginning your purification, use the following decision tree to determine the most effective loading and elution strategy based on your crude mixture's properties.

G Start Crude 7-Methoxyisoquinoline- 1-carboxylic acid Soluble Soluble in DCM/EtOAc? Start->Soluble LiquidLoad Liquid Loading Soluble->LiquidLoad Yes DryLoad Dry Loading (Silica/Celite) Soluble->DryLoad No Phase Choose Chromatography Phase LiquidLoad->Phase DryLoad->Phase NormalPhase Normal Phase (Silica) Phase->NormalPhase Standard Purity ReversePhase Reverse Phase (C18) Phase->ReversePhase High Purity/Isomer Separation NP_Solvent Eluent: DCM/MeOH + 0.1-1% Formic Acid NormalPhase->NP_Solvent RP_Solvent Eluent: H2O/MeCN + 0.1% TFA ReversePhase->RP_Solvent

Workflow decision tree for selecting the optimal purification strategy.

Troubleshooting Guide & FAQs

Q1: Why does my 7-methoxyisoquinoline-1-carboxylic acid streak severely on a standard silica gel column, resulting in poor separation? A1: The streaking is caused by the molecule's zwitterionic state. At neutral pH, the basic isoquinoline nitrogen (pKa ~5.4) is protonated, and the carboxylic acid (pKa ~2.0) is deprotonated. This creates a massive dipole moment that interacts irreversibly with the polar silanol groups on bare silica gel. Solution: You must disrupt the zwitterion by lowering the pH of the mobile phase. Adding an acidic modifier—such as 0.1% to 1% formic acid or acetic acid—protonates the carboxylate group, shifting the molecule into a neutral or cationic state that elutes sharply. This technique is a proven standard for isoquinoline-1-carboxylic acid derivatives (2[2]).

Q2: The compound is completely insoluble in my loading solvent (e.g., DCM or Hexane). How do I load it onto the column without crashing it out? A2: The high crystal lattice energy driven by intermolecular ionic interactions makes this compound poorly soluble in non-polar solvents. Attempting a liquid load will cause the compound to precipitate at the column head, ruining the separation bands. Solution: Utilize the Dry Loading technique (see Protocol A). By pre-absorbing the compound onto silica gel or Celite from a highly polar, volatile solvent mixture (like DCM/MeOH), you distribute the molecules evenly across a high surface area, bypassing the solubility bottleneck during the actual run.

Q3: I am still getting co-elution with des-methoxy impurities even with acidic modifiers on normal phase. What is the alternative? A3: Bare silica gel separates primarily by polarity, which may not provide sufficient selectivity for closely related structural analogs (like des-methoxy or positional isomers). Solution: Switch to Reverse-Phase (C18) chromatography. C18 separates based on hydrophobicity. By using a Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA), you maintain the compound in a protonated state while leveraging the subtle hydrophobic differences between the methoxy and des-methoxy variants for baseline resolution.

Q4: Can I use specialized zwitterionic columns (e.g., ZIL-GC or HILIC) for this compound? A4: While zwitterionic stationary phases are excellent for separating highly polar, short-chain volatile carboxylic acids (3[3]), aromatic isoquinoline carboxylic acids are typically too hydrophobic for standard HILIC. For 7-methoxyisoquinoline-1-carboxylic acid, Reverse-Phase C18 chromatography is far more efficient, reliable, and cost-effective.

Mechanistic Pathway of Zwitterion Suppression

Understanding the ionization state of your molecule is critical for predicting its chromatographic behavior.

G Zwitterion Zwitterionic State (Neutral pH) Strong Silanol Binding AcidAddition Addition of Acidic Modifier (Formic Acid / TFA) Zwitterion->AcidAddition Protonated Protonated State (pH < 3) Reduced Silica Tailing AcidAddition->Protonated Protonates -COO⁻ Elution Sharp Elution Band High Recovery Protonated->Elution

Mechanistic pathway of zwitterion suppression to prevent silica streaking.

Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Acidic Modifier (Dry Loading)

This protocol is self-validating: the use of TLC with the exact mobile phase ensures the modifier is working before committing the entire batch to the column.

  • Preparation of Dry Load: Dissolve the crude 7-methoxyisoquinoline-1-carboxylic acid in a minimum volume of Methanol/Dichloromethane (1:1 v/v). Add dry silica gel (approximately 3 to 4 times the mass of the crude product).

  • Solvent Evaporation: Evaporate the solvent carefully under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Ensure no residual methanol remains, as it will disrupt the initial column polarity.

  • Column Packing: Pack the silica gel column using the initial mobile phase: Dichloromethane (DCM) containing 1% Formic Acid.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the packed column bed. Add a thin protective layer of clean sea sand to prevent disturbing the bed during solvent addition.

  • Elution: Elute using a step gradient from 100% DCM to 10% Methanol in DCM, maintaining 0.1% to 1% Formic Acid throughout the entire run.

  • Validation: Monitor fractions via TLC (eluent: DCM/MeOH/Formic Acid 90:9:1). The acidic modifier ensures the compound migrates as a tight, round spot.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Ideal for separating closely related isomers or achieving >98% purity for biological assays.

  • Sample Preparation: Dissolve the crude mixture in DMSO or a Water/Acetonitrile mixture. Filter through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.

  • Column Equilibration: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile, supplemented with 0.1% Trifluoroacetic acid (TFA).

  • Elution: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 20 column volumes (CV). The 0.1% TFA keeps the pH < 3, ensuring the carboxylic acid remains protonated and suppressing secondary interactions with residual silanols on the C18 matrix.

  • Recovery: Pool the product-containing fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and the volatile TFA. This yields the pure compound as a TFA salt.

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different chromatographic strategies to this specific amphoteric system.

Table 1: Comparison of Chromatography Conditions for 7-Methoxyisoquinoline-1-carboxylic acid

MethodStationary PhaseMobile PhaseAdditiveExpected RecoveryResolution / Peak Shape
Standard Normal Phase Bare Silica (60 Å)Hexane / EtOAcNone< 30%Poor (Severe streaking, irreversible binding)
Modified Normal Phase Bare Silica (60 Å)DCM / MeOH0.1% - 1% Formic Acid75% - 85%Good (Sharp bands, reliable recovery)
Reverse Phase (RP) C18 Bonded SilicaWater / Acetonitrile0.1% TFA> 90%Excellent (Baseline separation of isomers)

References

  • Pashev, A., Burdzhiev, N., & Stanoeva, E. (2020). "One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli-Cushman protocol." Beilstein Journal of Organic Chemistry.
  • Zeger, V. R., et al. (2025). "Influence of zwitterionic liquid chemical structure on separation of volatile carboxylic acids when used as stationary phases in gas chromatography.
  • AK Scientific. "1179149-15-5 7-Methoxyisoquinoline-1-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Mitigating Thermal Decarboxylation of 7-Methoxyisoquinoline-1-carboxylic Acid

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the thermal stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the thermal stability of 7-Methoxyisoquinoline-1-carboxylic acid. Unwanted decarboxylation during heating is a common impediment, leading to yield loss and purification difficulties. This document provides in-depth, experience-driven answers and protocols to diagnose, troubleshoot, and prevent this side reaction, ensuring the integrity of your synthetic pathway.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding the decarboxylation of 7-Methoxyisoquinoline-1-carboxylic acid.

Q1: What is decarboxylation and why is it a significant issue for this specific compound?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] While a useful transformation in some synthetic contexts, it is often an undesired side reaction when the carboxylic acid moiety is required for subsequent steps or is part of the final molecular target.

For 7-Methoxyisoquinoline-1-carboxylic acid, this process is particularly problematic because it converts a valuable, functionalized building block into the less functional 7-Methoxyisoquinoline. This leads to:

  • Reduced Yield: The primary reactant is consumed by a non-productive pathway.

  • Complex Purification: The byproduct, 7-Methoxyisoquinoline, has similar chromatographic properties to the starting material and other intermediates, complicating isolation of the desired product.

  • Inconsistent Reaction Kinetics: The uncontrolled formation of a byproduct can interfere with the primary reaction pathway.

Aromatic carboxylic acids, especially heteroaromatic ones, are known to be susceptible to decarboxylation when subjected to high temperatures, a phenomenon that is often exacerbated in high-temperature water.[2]

Q2: What is the underlying mechanism that drives the decarboxylation of this molecule?

The decarboxylation of aromatic carboxylic acids can proceed through several mechanisms depending on the conditions. For an isoquinoline carboxylic acid, the reaction is facilitated by the ability of the heteroaromatic ring system to stabilize the intermediates. The most probable mechanism involves a zwitterionic intermediate or a concerted pericyclic transition state, particularly under neutral or acidic conditions.

The process can be visualized as follows: The carboxyl proton can transiently associate with the isoquinoline nitrogen. This polarization, coupled with thermal energy, facilitates the elimination of CO₂ through a cyclic transition state, forming an ylide intermediate that is quickly protonated by a solvent molecule or another acid molecule to yield the final decarboxylated product.

DecarboxylationMechanism cluster_0 Mechanism of Thermal Decarboxylation Start 7-Methoxyisoquinoline- 1-carboxylic acid TS Cyclic Transition State (Zwitterionic Character) Start->TS Heat (Δ) Intermediate Ylide Intermediate + CO₂ TS->Intermediate CO₂ Elimination Product 7-Methoxyisoquinoline Intermediate->Product Protonation (from solvent, etc.)

Caption: Proposed mechanism for thermal decarboxylation.

Q3: What are the primary experimental factors that trigger or accelerate this unwanted reaction?

Three main factors are responsible for inducing decarboxylation. Understanding their interplay is the first step toward prevention.

  • Temperature: This is the most direct contributor. Elevated temperatures provide the necessary activation energy for the C-C bond cleavage required to release CO₂.[3][4] For many aromatic acids, decarboxylation becomes significant at temperatures above 120-150°C.[5]

  • Solvent Choice: The reaction medium has a profound effect.

    • Polar Protic Solvents (e.g., Water, Alcohols): These are often detrimental. They can stabilize ionic intermediates and transition states, thereby lowering the activation energy for decarboxylation.[3][6] High-temperature water, in particular, is known to promote the decarboxylation of aromatic acids.[2]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): While they possess high boiling points, their high polarity can also facilitate decarboxylation. Their use should be carefully evaluated.[7]

    • Aprotic, Non-Polar Solvents (e.g., Toluene, Xylene): These are generally the safest choices as they do not effectively stabilize the polar intermediates required for decarboxylation.

  • pH (Acidity/Basicity): Both extremes can promote decarboxylation, albeit through different mechanisms.

    • Acidic Conditions: Strong acids can protonate the isoquinoline nitrogen, which can electronically facilitate the loss of the carboxyl group.[8][9]

    • Basic Conditions: Strong bases deprotonate the carboxylic acid to form a carboxylate anion.[10] This anion can then lose CO₂, generating a highly reactive aryl anion, which is subsequently quenched.[11] This pathway can be messy and lead to other side reactions.[10]

Section 2: Troubleshooting and Strategic Prevention

This section provides actionable guidance for diagnosing issues and selecting the right experimental conditions.

Q4: My reaction shows a significant amount of byproduct. How do I systematically troubleshoot the cause?

When facing unexpected decarboxylation, a logical workflow can help pinpoint the root cause. First, confirm the identity of the byproduct as 7-Methoxyisoquinoline using standard analytical techniques (¹H NMR, LC-MS). Then, follow this diagnostic sequence:

TroubleshootingWorkflow Start Decarboxylation Confirmed Check_Temp Review Reaction Temperature. Is it >120°C? Start->Check_Temp Reduce_Temp Action: Lower temperature. Consider longer reaction time or a more active catalyst. Check_Temp->Reduce_Temp Yes Check_Solvent Analyze the Solvent. Is it polar or protic? Check_Temp->Check_Solvent No Reduce_Temp->Check_Solvent Change_Solvent Action: Switch to a non-polar, aprotic solvent (e.g., Toluene). Check_Solvent->Change_Solvent Yes Check_pH Evaluate pH. Are strong acids or bases present? Check_Solvent->Check_pH No Change_Solvent->Check_pH Adjust_pH Action: Neutralize the reaction medium. Use buffered conditions if possible. Check_pH->Adjust_pH Yes Final_Review Re-run experiment with optimized conditions. Check_pH->Final_Review No Adjust_pH->Final_Review

Caption: Troubleshooting workflow for unwanted decarboxylation.

Q5: How do I select the optimal solvent to run my reaction at elevated temperatures?

Solvent selection is your most powerful tool for preventing decarboxylation. The ideal solvent should have a sufficiently high boiling point for your reaction without promoting the side reaction. Aprotic, non-polar solvents are strongly recommended.

Table 1: Solvent Selection Guide for Heating 7-Methoxyisoquinoline-1-carboxylic Acid

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Recommendation & Rationale
Toluene Aprotic, Non-polar1112.4Excellent. Low polarity minimizes stabilization of decarboxylation intermediates.
Xylenes Aprotic, Non-polar~140~2.4Excellent. Ideal for reactions requiring higher temperatures than toluene allows.
Dioxane Aprotic, Ethereal1012.2Good. Low polarity is favorable, but its miscibility with water means trace moisture can be an issue. Use anhydrous grade.
DMF Polar Aprotic15336.7Use with Caution. High polarity can promote decarboxylation. Only use if required for solubility and keep the temperature as low as possible.
DMSO Polar Aprotic18947.2Use with Caution. Very high polarity and boiling point. High risk of decarboxylation.[7]
Water Protic, Polar10080.1Avoid. Known to promote hydrothermal decarboxylation of aromatic acids.[2]
Ethanol Protic, Polar7824.5Avoid. Protic nature and polarity are unfavorable. Low boiling point limits its utility for many reactions.
Q6: What are the best alternative strategies if simple heating in an optimal solvent is still causing issues?

If decarboxylation persists even under optimized conditions, consider altering the molecule temporarily. The carboxylic acid is the source of the instability; converting it to a more robust functional group prior to the high-temperature step is a classic and effective strategy.

  • Protect as an Ester: Convert the carboxylic acid to a methyl or ethyl ester. Esters are significantly more thermally stable. This requires two additional steps (esterification and subsequent hydrolysis), but it reliably protects the functionality.

  • Convert to an Amide: Amides are also highly stable to thermal decarboxylation. Reacting the acid with an amine to form an amide can be an excellent strategy if the amide bond can be hydrolyzed later or is part of the final product.

  • Use Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times from hours to minutes.[12] This reduces the total time the molecule is exposed to thermal stress, often minimizing decomposition pathways like decarboxylation.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step guidance for common experimental scenarios.

Protocol 1: General Procedure for Heating While Minimizing Decarboxylation

This protocol is designed for a reaction (e.g., coupling, substitution) where the carboxylic acid must be present and heated.

  • 1. System Preparation:

    • Ensure all glassware is thoroughly oven- or flame-dried to remove residual water.

    • Assemble the reaction apparatus (e.g., round-bottom flask with reflux condenser) under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • 2. Reagent & Solvent Addition:

    • To the flask, add 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) and any other solid reagents.

    • Add the chosen anhydrous, aprotic, non-polar solvent (e.g., Toluene, ~0.1 M concentration) via cannula or syringe.

    • Add any liquid reagents via syringe.

  • 3. Controlled Heating:

    • Place the flask in a pre-heated oil bath set to the lowest effective temperature for the desired reaction (e.g., start at 80°C and increase only if necessary).

    • Stir the reaction mixture vigorously.

  • 4. Reaction Monitoring:

    • Monitor the reaction progress closely using a suitable technique (e.g., TLC or LC-MS) every 30-60 minutes.

    • Check for the appearance of the less polar decarboxylated byproduct spot/peak. If byproduct formation becomes significant relative to product formation, immediately lower the temperature.

  • 5. Work-up:

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with the standard aqueous work-up and purification.

Protocol 2: Protective Esterification Prior to High-Temperature Reaction

This protocol is for situations where a subsequent step requires high heat that the free acid cannot tolerate.

  • 1. Ester Formation (Example using SOCl₂):

    • Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Handle in a fume hood.

    • Suspend 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add SOCl₂ (1.2 eq) dropwise. The solid will dissolve as the reaction proceeds.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS confirms complete conversion to the methyl ester.

    • Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude methyl 7-methoxyisoquinoline-1-carboxylate can often be used directly in the next step after drying under high vacuum.

  • 2. High-Temperature Reaction:

    • Use the crude methyl ester from the previous step in your desired high-temperature reaction (e.g., a Suzuki or Heck coupling), following Protocol 1 for setup and heating. The ester will be much more resistant to decomposition.

  • 3. Saponification (Ester Hydrolysis):

    • After the high-temperature step is complete and the product is isolated, dissolve the ester in a suitable solvent (e.g., THF/MeOH mixture).

    • Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq) and stir at room temperature until hydrolysis is complete.

    • Perform a standard acidic work-up to re-protonate and isolate the final carboxylic acid product.

By understanding the mechanisms of decarboxylation and strategically selecting solvents, controlling temperature, and employing protective group strategies, researchers can successfully navigate the challenges associated with heating 7-Methoxyisoquinoline-1-carboxylic acid, leading to higher yields and more reliable synthetic outcomes.

References

  • Farcasiu, D., & Smith, C. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 896-901. [Link]

  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?[Link]

  • Thal-Al-Taws, R., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis. [Link]

  • Festa, C., et al. (2021). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal. [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?[Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Lneya. What are the decarboxylation reaction conditions and process temperature control?[Link]

  • National Center for Biotechnology Information. (2023). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for decarboxylation. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • SATHEE. Chemistry Decarboxylation Reaction. [Link]

  • National Center for Biotechnology Information. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. PubMed. [Link]

  • Savage, P. E., et al. (2009). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Cabrera-Rivera, F., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry. [Link]

  • American Chemical Society. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • CODESA Pro. A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptor. [Link]

  • National Center for Biotechnology Information. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PMC. [Link]

  • ResearchGate. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC) Volume 3. [Link]

  • Italian Association of Chemical Engineering. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. [Link]

Sources

Optimization

Resolving baseline impurities in 7-Methoxyisoquinoline-1-carboxylic acid HPLC runs

Welcome to the technical support center for the analysis of 7-Methoxyisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 7-Methoxyisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for resolving common challenges in HPLC analysis, particularly concerning baseline impurities. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of 7-Methoxyisoquinoline-1-carboxylic acid.

Q1: Why is the peak for 7-Methoxyisoquinoline-1-carboxylic acid showing significant tailing?

Peak tailing for this compound is often related to secondary interactions between the analyte and the stationary phase. 7-Methoxyisoquinoline-1-carboxylic acid contains both a weakly basic isoquinoline nitrogen (pKa of the conjugate acid is ~5.14) and a carboxylic acid group.[1] If the mobile phase pH is not optimal, residual, un-capped silanols on the silica-based column packing can interact with the protonated isoquinoline nitrogen, causing tailing.[2]

  • Quick Solution: Ensure your mobile phase is buffered to a low pH, typically between 2.5 and 3.5. Using a mobile phase modifier like 0.1% formic acid or a phosphate buffer can suppress the ionization of silanol groups and ensure the analyte is in a single, un-ionized form, leading to a more symmetrical peak shape.[2][3]

Q2: I'm observing "ghost peaks" in my blank gradient runs. What is the cause?

Ghost peaks are spurious peaks that appear in a blank run and can be mistaken for impurities. They typically arise from two main sources:

  • Contaminants in the Mobile Phase: Low-quality solvents or water can introduce impurities that concentrate on the column during equilibration and elute during the gradient.[4][5] Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Carryover from Previous Injections: If a highly concentrated sample was run previously, remnants can elute in subsequent runs.

  • Quick Solution: Run a blank gradient with no injection to confirm the source. If peaks are still present, they originate from the system or mobile phase. If they disappear, the issue is carryover. Implement a robust needle wash protocol and flush the column with a strong solvent (like 100% acetonitrile or methanol) between analyses.[5]

Q3: My baseline is drifting significantly during the gradient run. How can I fix this?

Baseline drift during a gradient is often caused by a mismatch in the UV absorbance of the mobile phase components (A and B) at the detection wavelength.[4] For example, if you use a UV-absorbing additive like trifluoroacetic acid (TFA) in your aqueous phase (A) but not in your organic phase (B), the baseline will drift as the concentration of B increases.

  • Quick Solution: To compensate, add a similar, empirically determined concentration of the UV-absorbing additive to both mobile phase A and mobile phase B.[4] This balances the background absorbance throughout the gradient, resulting in a more stable baseline. Alternatively, selecting a detection wavelength where the mobile phase additives have minimal absorbance can also resolve the issue.[6]

Q4: Why are the retention times for my main peak and impurities shifting between runs?

Fluctuating retention times can compromise data reliability. Common causes include:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection. A rule of thumb is to flush with 10-20 column volumes.[7]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter the solvent strength.

  • Pump and System Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to inconsistent flow rates and, consequently, shifting retention times.[5]

  • Temperature Fluctuations: Column temperature affects viscosity and retention. Using a column thermostat is crucial for reproducibility.[8]

  • Quick Solution: Always ensure the column is fully equilibrated before starting a sequence. Prepare fresh mobile phase daily and keep reservoirs capped. Regularly perform system maintenance, including checking for leaks and purging the pump.[5]

Troubleshooting Guide: Resolving Baseline Impurities

Resolving small impurities that elute near the main peak or are hidden in the baseline requires a systematic approach. This guide provides a logical workflow to diagnose and solve these challenging separations.

Initial Assessment and System Suitability

Before making adjustments, ensure your HPLC system is performing correctly. According to USP General Chapter <621>, system suitability tests are crucial to verify that the system is adequate for the intended analysis.[9][10]

ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can obscure small, closely eluting impurities.[10]
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation between peaks.[10]
Precision (%RSD) ≤ 2.0% for replicate injectionsConfirms the reproducibility of the system.[10]

If these criteria are not met, address the system performance before attempting to resolve new impurities.

Troubleshooting Workflow for Baseline Impurities

This workflow is designed to systematically isolate and resolve issues related to unresolved impurities near the baseline.

Caption: Systematic workflow for troubleshooting baseline impurities.

Step 1: Mobile Phase pH Optimization

Causality: The ionization state of 7-Methoxyisoquinoline-1-carboxylic acid is highly dependent on pH. Mobile phase pH is a powerful tool for controlling retention, selectivity, and peak shape for ionizable compounds.[11][12] By adjusting the pH to be at least 1.5-2 units away from the analyte's pKa, you ensure it exists predominantly in a single, un-ionized form.[13][14] This minimizes peak splitting or broadening and can dramatically alter the retention times of impurities relative to the main peak, thereby improving resolution.[11]

Protocol:

  • Determine Analyte pKa: The isoquinoline nitrogen is weakly basic, while the carboxylic acid is acidic. The overall behavior in reversed-phase HPLC will be dominated by the need to suppress the ionization of both groups for good retention and peak shape.

  • Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase (Mobile Phase A) buffered to a pH between 2.5 and 3.5. A common and effective choice is 0.1% formic acid in water.[15]

  • Test and Compare: Analyze your sample using the pH-adjusted mobile phase and compare the chromatogram to your original method. Look for improvements in peak shape and resolution.

Step 2: Gradient Modification

Causality: If impurities are eluting very close to the main analyte, the rate of change of the organic solvent (the gradient slope) may be too steep. A shallower gradient increases the run time but provides more opportunity for the column to resolve closely eluting compounds.[16]

Protocol:

  • Identify Elution Window: Determine the percentage of organic solvent at which your main peak and the impurities of interest elute.

  • Decrease the Slope: Modify your gradient program to decrease the rate of change of the organic solvent around the identified elution window. For example, if the peaks elute between 40% and 50% acetonitrile over 2 minutes (a 5%/min slope), try changing it to a 1%/min slope over 10 minutes in that same range.

  • Introduce an Isocratic Hold: For very closely eluting peaks, an isocratic hold at a specific mobile phase composition just before elution can sometimes provide the necessary resolution.

Example Gradient Modification:

ParameterOriginal MethodModified Method (Shallow Gradient)
Time (min) % Acetonitrile % Acetonitrile
0.01010
15.09035
15.1 - 25.0 N/A 35 -> 45 (1%/min slope)
25.19090
30.09090
30.11010
35.01010
Step 3: Column Chemistry Evaluation

Causality: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. If pH and gradient optimization are insufficient, changing the stationary phase chemistry can alter the retention mechanism and improve separation.[8] The aromatic isoquinoline ring can participate in π-π interactions, suggesting that a column with a different selectivity, such as a Phenyl-Hexyl phase, could be beneficial.[17]

Protocol:

  • Select an Alternative Column: Choose a column with a different stationary phase. Good options to try for this analyte include:

    • Phenyl-Hexyl Phase: Introduces π-π interaction capabilities, which can change the selectivity for aromatic compounds.

    • Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with silanols and offer different selectivity for polar analytes.

  • Screening: Using your optimized mobile phase and gradient, screen the new column to assess its impact on resolution.

Step 4: Advanced Techniques

If the above steps do not provide adequate resolution, consider more advanced strategies:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity, as they have different solvent properties and interactions with the analyte and stationary phase.[8]

  • Adjust Column Temperature: Increasing the column temperature can improve efficiency (sharper peaks) and may change selectivity. A good starting point is to test temperatures between 30°C and 50°C.[8]

Conclusion

A systematic and logical approach is paramount when troubleshooting complex HPLC separations. By understanding the chemical properties of 7-Methoxyisoquinoline-1-carboxylic acid and the fundamental principles of chromatography, one can effectively diagnose and resolve issues like baseline impurities. This guide provides a framework for that process, grounded in scientific principles and aligned with regulatory expectations like those found in the USP.[9][10] Always ensure that any method modifications are followed by appropriate validation to confirm that the method remains suitable for its intended purpose.[18]

References

  • Vertex AI Search. (n.d.).
  • Moravek, Inc. (2024, December 3).
  • MicroSolv Technology Corporation. (2026, February 15).
  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Sigma-Aldrich. (n.d.).
  • Waters. (n.d.).
  • Agilent. (n.d.).
  • Restek. (2025, November 26).
  • SynThink. (n.d.).
  • Veeprho. (n.d.).
  • WSU. (n.d.). HPLC Troubleshooting Guide.
  • LCGC. (2022, August 1).
  • Technology Networks. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Agilent. (n.d.).
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Reddit. (2022, November 20).
  • Agilent. (n.d.). USP General Chapter <1058>.
  • International Journal of Research and Review. (2025, August 8).
  • ResearchGate. (2024, July 31).
  • Thieme. (n.d.). Product Class 5: Isoquinolines.
  • Wikipedia. (n.d.). Isoquinoline.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • NextSDS. (n.d.). 7-Methoxy-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • PubChem. (n.d.). 7-Methoxyisoquinoline.
  • PMC. (2019, November 20). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts.
  • Chemical Review and Letters. (2020, April 18).
  • EvitaChem. (n.d.). Buy 1-Methoxyisoquinoline-7-carboxylic acid (EVT-8922581).
  • ChemicalBook. (n.d.). Isoquinoline-1-carboxylic acid CAS#: 486-73-7.
  • PubChem. (n.d.). 6,7-Dimethoxyisoquinoline-1-carboxylic acid.
  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • IJRT. (2025, May 5). Formulation, Analytical Method Development and Validation of Anti-Arthritis Drugs by HPLC Method.
  • MDPI. (2024, January 29).

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 7-Methoxyisoquinoline-1-carboxylic Acid in Aqueous Solutions

Welcome to the technical support center for 7-Methoxyisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Methoxyisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in aqueous solutions. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Question 1: I've noticed my aqueous solution of 7-Methoxyisoquinoline-1-carboxylic acid is turning yellow/brown over time. What does this indicate?

Answer: Discoloration, typically to yellow or brown, is a common visual indicator of chemical degradation.[1] For isoquinoline-based compounds, this often points towards oxidative degradation or photodegradation, where the aromatic ring system is altered, leading to the formation of colored byproducts.[2] It is a critical first sign that the integrity of your compound is compromised, and immediate steps should be taken to assess and mitigate the instability.

Question 2: My experimental results are inconsistent, and I suspect a loss of potency. Could this be related to the stability of my compound solution?

Answer: Absolutely. A loss of potency and inconsistent assay results are classic signs of compound degradation.[1] 7-Methoxyisoquinoline-1-carboxylic acid, like many heterocyclic compounds, can be unstable in aqueous media. The degradation is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.[1][2] It is imperative to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Question 3: What are the primary chemical moieties on 7-Methoxyisoquinoline-1-carboxylic acid that are susceptible to degradation?

Answer: The molecule has two primary regions of interest for stability:

  • The Isoquinoline Ring System: This nitrogen-containing aromatic system is susceptible to oxidation and photodegradation.[2][3] The methoxy group can also influence the electron density of the ring, potentially affecting its reactivity.

  • The Carboxylic Acid Group: While the C-C bond to the ring is robust, the carboxylic acid group dictates the molecule's charge state and solubility based on pH.[4] While less prone to degradation than esters or amides, its ionization state is critical for overall stability and solubility in solution.[5]

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Rapid Discoloration and/or Appearance of New Peaks in HPLC
  • Probable Cause: Oxidative degradation or photodegradation. The isoquinoline ring is likely reacting with dissolved oxygen or is being degraded by exposure to ambient or UV light.[1][2]

  • Troubleshooting & Optimization Strategy:

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Light exposure is a common and potent driver of degradation for aromatic heterocycles.[2][6]

    • Control Headspace & Oxygen: Prepare solutions and store them under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.

    • Introduce Antioxidants: Consider adding an antioxidant to your formulation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).[1] This is a standard pharmaceutical practice to protect sensitive compounds.

    • Chelating Agents: If you suspect metal-catalyzed oxidation (from trace metals in your water or buffer salts), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[1]

Problem 2: Precipitation or Cloudiness in the Aqueous Solution
  • Probable Cause: Poor aqueous solubility, likely due to pH. 7-Methoxyisoquinoline-1-carboxylic acid is an amphoteric molecule (containing both an acidic carboxylic group and a basic isoquinoline nitrogen). At its isoelectric point (pI), it will have minimal solubility.

  • Troubleshooting & Optimization Strategy:

    • Measure and Adjust pH: The first and most critical step is to measure the pH of your solution. A shift in pH can cause the compound to precipitate.[2]

    • Utilize Buffers: Do not use unbuffered water. Employ a suitable buffer system (e.g., phosphate, citrate) to maintain a constant pH where the compound is in its more soluble ionized form.[7] The optimal pH must be determined experimentally, as it represents a trade-off between solubility and chemical stability.

    • Consider Co-solvents: If pH adjustment alone is insufficient, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer for the final experiment.[8] This often circumvents initial solubility challenges.

Common Observation Probable Cause(s) Recommended Immediate Actions
Solution turns yellow/brownOxidation, PhotodegradationStore in amber vials; Purge with inert gas (N₂/Ar)
Precipitation/CloudinesspH is near the isoelectric point (pI); Poor solubilityMeasure pH; Use a buffered solution; Consider co-solvents
Loss of Potency (HPLC)Chemical Degradation (any pathway)Perform a forced degradation study to identify the cause
Inconsistent Assay ResultsOngoing, variable degradationPrepare fresh solutions daily; Validate storage conditions
In-Depth Experimental Protocols

As a self-validating system, these protocols are designed to help you systematically identify degradation pathways and determine optimal storage conditions.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying the potential degradation pathways and for developing a stability-indicating analytical method.[6][9]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 7-Methoxyisoquinoline-1-carboxylic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel.[6][10]

    • Acid Hydrolysis: Mix with an equal volume of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C, protected from light.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions).[6] Run a control sample wrapped in foil alongside.

  • Time Points: Sample from each condition at multiple time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Neutralize the acid/base samples before analysis. Analyze all samples by a suitable HPLC-UV or HPLC-MS method.[11][12] Monitor for the decrease in the parent peak area and the appearance and increase of new peaks (degradants).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC/MS sampling->hplc

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which 7-Methoxyisoquinoline-1-carboxylic acid exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 0.1 mg/mL) in each of the different pH buffers.

  • Incubation: Store all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Ensure all samples are protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each pH solution and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

    • Plot the logarithm of k_obs versus pH. The pH corresponding to the lowest point on this curve is the pH of maximum stability.

Recommended Buffer System Effective pH Range Considerations
Citrate Buffer3.0 - 6.2Can chelate metals, which may be beneficial.
Phosphate Buffer5.8 - 8.0Common physiological buffer; generally well-tolerated.
Borate Buffer8.1 - 10.0Use with caution as borate can interact with some molecules.
Visualizing Degradation & Stabilization

Understanding the potential chemical changes and the logic for selecting a stabilization strategy is crucial.

G parent 7-Methoxyisoquinoline- 1-carboxylic acid n_oxide N-Oxide Derivative parent->n_oxide Oxidation at N hydroxylated Hydroxylated Ring Derivative parent->hydroxylated Ring Oxidation oxidant [O] (e.g., H₂O₂, O₂) oxidant->parent

G start Instability Observed (e.g., Color Change, Precipitation) q_precip Is Precipitation Occurring? start->q_precip q_color Is Discoloration Occurring? q_precip->q_color No a_ph Action: Adjust pH with Buffers &/or Use Co-solvents q_precip->a_ph Yes a_light Action: Protect from Light (Amber Vials) q_color->a_light Yes a_oxygen Action: Use Antioxidants &/or Inert Atmosphere a_light->a_oxygen

References
  • Vertex AI Search, "Analytical Methods to Determine the Stability of Biopharmaceutical Products", 2023.
  • Kinam Park, "Assay and Stability Testing".
  • BenchChem, "Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds".
  • Separation Science, "Analytical Techniques In Stability Testing", 2025.
  • EDREX, "Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022", 2022.
  • ResearchGate, "Microbial degradation of isoquinoline (adapted
  • BioPharm International, "Forced Degradation Studies for Biopharmaceuticals", 2026.
  • ACS Publications, "Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters | The Journal of Physical Chemistry A", 2020.
  • Sygnature Discovery, "A practical guide to forced degradation and stability studies for drug substances".
  • MDPI, "Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine", 2012.
  • Pharmaceutical Outsourcing, "Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing", 2012.
  • IJSDR, "Stability indicating study by using different analytical techniques".
  • Pharmapproach, "Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Current Issues in Pharmacy and Medical Sciences, "Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chrom
  • MSU chemistry, "Carboxylic Acid Reactivity".
  • BenchChem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions".
  • Benchchem, "Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions".

Sources

Optimization

Optimizing amide coupling yields with 7-Methoxyisoquinoline-1-carboxylic acid

Welcome to the technical support guide for optimizing amide coupling reactions with 7-Methoxyisoquinoline-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing amide coupling reactions with 7-Methoxyisoquinoline-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable heterocyclic building block into their synthetic workflows. The unique electronic and steric properties of this isoquinoline derivative can present challenges, but with careful consideration of reaction parameters, high-yielding and robust couplings are readily achievable.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQ) section for proactive optimization and methodological inquiries.

Troubleshooting Guide

This section addresses common problems encountered during the amide coupling process. Each entry follows a logical diagnostic flow to help you identify the root cause and implement an effective solution.

Q1: My reaction has stalled, and I'm recovering a significant amount of unreacted 7-Methoxyisoquinoline-1-carboxylic acid. What's going wrong?

This is a classic sign of inefficient carboxylic acid activation. Direct condensation of a carboxylic acid and an amine is generally inefficient because the acidic proton of the carboxylic acid will react with the basic amine to form a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be converted into a more reactive electrophilic species.[3]

Potential Causes & Solutions:

  • Suboptimal Coupling Reagent: For heteroaromatic acids like 7-Methoxyisoquinoline-1-carboxylic acid, standard carbodiimide reagents like DCC or EDC alone may be sluggish. Uronium or phosphonium salt-based reagents are generally more effective.

    • Recommendation: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[4][5] HATU is particularly effective as it forms a highly reactive OAt-active ester, which can lead to faster and more complete reactions with a lower risk of side reactions.[6]

  • Inadequate Pre-activation: If using a uronium salt like HATU, a dedicated pre-activation step is crucial. This is the period where the carboxylic acid, coupling reagent, and a non-nucleophilic base are stirred together before adding the amine. This allows for the complete formation of the highly reactive OAt-active ester intermediate.[6]

    • Recommendation: Implement a pre-activation step. Dissolve the 7-Methoxyisoquinoline-1-carboxylic acid, HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2-3 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP). Stir this mixture for 15-30 minutes at room temperature before adding your amine.[1][6]

  • Reagent Degradation: Coupling reagents, especially uronium salts, can be sensitive to moisture and may degrade over time. The carboxylic acid itself should also be of high purity.

    • Recommendation: Use freshly opened or properly stored (desiccated, inert atmosphere) coupling reagents. Verify the purity of your starting acid by NMR or LC-MS.

  • Solvent Issues: The choice of solvent is critical for solubility and reaction rate.

    • Recommendation: Ensure all substrates are fully dissolved. Anhydrous DMF is a common and effective solvent for these couplings.[7] If solubility remains an issue, NMP can be a good alternative.[7] Avoid less polar solvents like DCM unless substrate solubility is excellent, as they can be less effective for these types of reactions.[7]

View Experimental Workflow: Optimized HATU Coupling Protocol
Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling 7-Methoxyisoquinoline-1-carboxylic acid with a primary or secondary amine.

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. The concentration is typically between 0.1 M and 0.5 M.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. The weak base deprotonates the carboxylic acid to form a carboxylate ion, which then reacts with HATU to generate the active ester.[8]

  • Pre-activation: Stir the reaction mixture at room temperature (20-25 °C) for 15-30 minutes.[6]

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA will be required to liberate the free base.[4][9]

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.


Q2: The reaction is complete, but my yield is low after purification. I see multiple spots on my crude TLC plate.

This outcome suggests that while the acid was activated, the process led to side reactions or product degradation.

Potential Causes & Solutions:

  • Use of a Nucleophilic Base: Using a nucleophilic base like triethylamine (TEA) or pyridine can sometimes lead to side reactions. Pyridine, for instance, is a good nucleophile and can compete with your desired amine.[7]

    • Recommendation: Always use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the standard and preferred choice for this reason.[4][7]

  • Reaction Temperature: While many couplings proceed well at room temperature, highly exothermic reactions or sensitive substrates might benefit from cooling. Conversely, sterically hindered substrates may require gentle heating.

    • Recommendation: Start the reaction at 0 °C, especially during the pre-activation and initial amine addition phases, then allow it to warm to room temperature. If the reaction is sluggish with hindered substrates, gentle heating (40-50 °C) can be beneficial, but should be monitored closely for decomposition.

  • Degradation on Silica Gel: Amides, particularly those containing heterocyclic systems, can sometimes be sensitive to acidic silica gel during column chromatography, leading to decomposition and reduced yields.[10]

    • Recommendation:

      • Try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent system.[10]

      • Alternatively, consider other purification methods like recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile/Water) or preparative HPLC.[10]

  • Isoquinoline Nitrogen Interference: Although the isoquinoline nitrogen is a relatively weak nucleophile, under certain conditions, it could potentially participate in side reactions.

    • Recommendation: This is generally a low-probability event, especially when using efficient coupling conditions that favor the reaction of the highly activated carboxylic acid. Sticking to optimized protocols with HATU and DIPEA should minimize this risk.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 7-Methoxyisoquinoline-1-carboxylic acid?

While many reagents can work, uronium salts like HATU are highly recommended for their efficiency, speed, and ability to suppress racemization.[6] They are particularly well-suited for coupling heteroaromatic carboxylic acids, which can be less reactive than their simple benzoic acid counterparts.

Reagent SystemProsConsRecommendation for this Acid
HATU / DIPEA High efficiency, fast kinetics, low racemization risk[6][8]Higher cost, moisture sensitiveHighly Recommended
HBTU / HOBt / DIPEA Good efficiency, widely usedSlightly less reactive than HATU, can form guanidinium byproductsRecommended
EDC / HOBt Water-soluble byproducts (urea), good for aqueous mediaSlower than uronium salts, can be less effective for difficult couplings[11]Good for simple amines
T3P® High efficiency, low toxicity, byproducts are water-solubleCan require slightly elevated temperaturesGood Alternative
Acyl Chloride Highly reactiveHarsh formation conditions (e.g., SOCl₂) are not compatible with many functional groupsNot Recommended
Q2: What is the optimal order of addition for the reagents?

The mechanistically preferred and most robust order of addition is designed to ensure the complete formation of the active ester before the primary nucleophile (your amine) is introduced.[7]

cluster_flask Reaction Flask (Inert Atmosphere) Acid 7-Methoxyisoquinoline- 1-carboxylic acid HATU HATU Solvent Anhydrous DMF Base DIPEA Solvent->Base 1. Add Base PreActivation Stir 15-30 min (Pre-activation) Base->PreActivation Amine Amine PreActivation->Amine 2. Add Amine Reaction Stir 1-18h (Reaction) Amine->Reaction

Recommended order of addition for HATU coupling.
Q3: How do I properly monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: This is excellent for a quick visual check. A good solvent system (e.g., 50-70% Ethyl Acetate in Hexanes) should provide good separation between the starting carboxylic acid (which often streaks), the amine, and the more non-polar amide product. The disappearance of the limiting reagent (usually the acid) indicates completion.

  • LC-MS: This is the definitive method. It will not only show the consumption of starting materials and the formation of the product but will also confirm the mass of the desired product and detect any significant side products.

Q4: My amine is supplied as a hydrochloride salt. How does this affect the protocol?

If your amine is an HCl salt, it is not nucleophilic. You must add an additional equivalent of base to neutralize the salt and liberate the free amine in situ.

  • Example: If using 1.0 eq of Amine•HCl, you will need at least 2.0 eq of DIPEA: 1.0 eq to form the carboxylate for activation and 1.0 eq to neutralize the amine salt. It is common practice to use a slight excess (e.g., 2.2 - 2.5 eq total).[9]

Start Low Yield or Stalled Reaction? Check_SM Is starting acid consumed (TLC/LCMS)? Start->Check_SM Activation_Issue Problem: Poor Activation Check_SM->Activation_Issue No Side_Rxn_Issue Problem: Side Reactions or Degradation Check_SM->Side_Rxn_Issue Yes Activation_Sol1 1. Use stronger coupling reagent (e.g., HATU) Activation_Issue->Activation_Sol1 Activation_Sol2 2. Implement pre-activation step (15-30 min) Activation_Issue->Activation_Sol2 Activation_Sol3 3. Check reagent quality (use fresh/dry reagents) Activation_Issue->Activation_Sol3 Side_Rxn_Sol1 1. Use non-nucleophilic base (DIPEA, not TEA) Side_Rxn_Issue->Side_Rxn_Sol1 Side_Rxn_Sol2 2. Control temperature (start at 0 °C) Side_Rxn_Issue->Side_Rxn_Sol2 Side_Rxn_Sol3 3. Consider alternative purification (Recrystallization) Side_Rxn_Issue->Side_Rxn_Sol3

Troubleshooting decision tree for amide coupling.

References

  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? [Online discussion]. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Amer, A. (2014, November 18). Answer to "Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?". ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Ghavami, A., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports, 7(1), 1-9. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Niu, W., et al. (2025). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 23, 5533-5541. Available at: [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? [Online discussion]. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Petruncio, G. (2018, June 14). Answer to "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?". ResearchGate. Available at: [Link]

  • ScienceDirect. (2015, January 21). Rapid synthesis of isoquinolinones by intramolecular coupling of amides and ketones. Available at: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]

  • Silver, J. (2020, November 2). Answer to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 7-Methoxyisoquinoline. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 7-Methoxyisoquinoline-1-carboxylic Acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Methoxyisoquinoline-1-carboxylic acid. This resource is designed to provide expert guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Methoxyisoquinoline-1-carboxylic acid. This resource is designed to provide expert guidance, troubleshooting strategies, and detailed protocols to help you overcome the unique challenges presented by this sterically hindered heterocyclic compound.

The presence of the carboxylic acid group at the C1 position of the isoquinoline ring, adjacent to the nitrogen atom, introduces significant steric hindrance that can impede common transformations such as amide coupling and esterification. This guide will equip you with the knowledge and practical techniques to successfully navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with 7-Methoxyisoquinoline-1-carboxylic acid failing or giving low yields?

The primary reason for poor reactivity is the steric hindrance around the carboxylic acid. The isoquinoline ring system, particularly the nitrogen atom and the peri-hydrogen at C8, crowds the carbonyl group. This steric congestion makes it difficult for the incoming amine nucleophile to approach the activated carboxylic acid at the required angle for reaction. Standard coupling reagents may not be potent enough to overcome this energy barrier, leading to slow or incomplete reactions.

Q2: What are the best types of coupling reagents for forming amides with this hindered acid?

For sterically demanding couplings, more potent activating agents are generally required. Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are often more effective than standard carbodiimides like EDC. They form highly reactive activated esters that are more susceptible to nucleophilic attack by hindered amines.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are known to be very effective for difficult couplings and can help minimize racemization if chiral amines are used.

  • Acyl Fluoride Precursors: In-situ generation of the highly reactive acyl fluoride from the carboxylic acid using reagents like TCFH-NMI (N,N,N',N'-Tetramethyl-S-(1-oxo-1-pyridinyl)thiouronium hexafluorophosphate-N-methylimidazole) can be successful for extremely hindered couplings where other methods fail. Acyl fluorides are less sterically demanding than many other activated species.

Q3: My esterification reactions are sluggish. What conditions can I modify to improve the outcome?

Similar to amide coupling, steric hindrance is the main obstacle in esterification. To improve yields, consider the following:

  • Steglich Esterification: This classic method utilizes a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC in the presence of a nucleophilic catalyst, typically DMAP (4-dimethylaminopyridine)[1][2]. DMAP accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate. This method is particularly useful for forming esters with sterically hindered alcohols.

  • Acid Catalysis (Fischer Esterification): While a traditional method, Fischer esterification using a strong acid catalyst (e.g., H₂SO₄, TsOH) and a large excess of the alcohol can be effective, especially for less hindered alcohols[3][4]. The reaction is driven to completion by removing water, often with a Dean-Stark apparatus.

  • Alternative Activating Agents: For particularly challenging esterifications, consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine.

Q4: Can the electronic properties of the 7-methoxyisoquinoline ring system influence the reactivity?

Yes, the electronic nature of the isoquinoline ring and the methoxy substituent play a role. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group at the 7-position is an electron-donating group, which can somewhat counteract this effect through resonance. However, the dominant factor in the reactivity of the C1-carboxylic acid is the steric hindrance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to no conversion in amide coupling Insufficient activation of the carboxylic acid due to steric hindrance.1. Switch to a more potent coupling reagent (e.g., HATU, PyBOP). 2. Consider converting the carboxylic acid to the acid chloride as an intermediate step. 3. Increase the reaction temperature, but monitor for decomposition.
Formation of side products Decomposition of starting materials or activated intermediates at elevated temperatures.1. Use a more reactive coupling reagent that allows for lower reaction temperatures. 2. Optimize the reaction time to minimize exposure to harsh conditions.
Poor yields in esterification Equilibrium of the Fischer esterification lies towards the starting materials.1. Use a large excess of the alcohol as the solvent. 2. Remove water as it is formed using a Dean-Stark trap or molecular sieves. 3. Employ the Steglich esterification method with DCC/DMAP for milder conditions.
Reaction stalls before completion Deactivation of the catalyst or insufficient reagent equivalents.1. Ensure all reagents and solvents are anhydrous. 2. Use a slight excess of the coupling reagent and the amine/alcohol. 3. If using a base, ensure it is non-nucleophilic and in sufficient quantity.

Experimental Protocols

Protocol 1: Amide Coupling of 7-Methoxyisoquinoline-1-carboxylic Acid with a Primary Amine using HATU

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification of 7-Methoxyisoquinoline-1-carboxylic Acid with a Secondary Alcohol

Materials:

  • 7-Methoxyisoquinoline-1-carboxylic acid

  • Secondary alcohol (e.g., isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) and the secondary alcohol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate with 0.5 N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Challenge and Solutions

Diagram 1: Steric Hindrance in Amide Coupling

Steric_Hindrance cluster_acid 7-Methoxyisoquinoline-1-carboxylic Acid Acid C(O)OH Isoquinoline Isoquinoline Ring Methoxy MeO Amine R-NH₂ Amine->Acid Approach Vector Hindrance Steric Clash Hindrance->Isoquinoline Hindrance->Amine

Caption: Steric clash hindering the approach of an amine to the carboxylic acid.

Diagram 2: Overcoming Hindrance with a Potent Coupling Reagent

Overcoming_Hindrance cluster_reaction Amide Coupling Workflow Acid 7-Methoxyisoquinoline-1-carboxylic Acid HATU HATU Acid->HATU + Activated_Ester Highly Reactive O-Acylurea Intermediate HATU->Activated_Ester Activation Amine R-NH₂ Activated_Ester->Amine + Amide Amide Product Amine->Amide

Caption: Workflow for amide synthesis using a potent coupling reagent like HATU.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Syntheses Procedure, Coll. Vol. 6, p.241 (1988); Vol. 58, p.1 (1978).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Methoxyisoquinoline-1-carboxylic acid vs. 6-Methoxyisoquinoline-1-carboxylic acid

Isoquinoline-1-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel anticancer therapeutics[1],[2]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-1-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel anticancer therapeutics[1],[2]. The basicity of the isoquinoline nitrogen and the electronic environment of the fused ring system strictly dictate their reactivity[3].

When optimizing these scaffolds, drug development professionals often face a critical choice between positional isomers. Specifically, the positional isomerism of electron-donating groups—such as the methoxy substituent in 6-methoxyisoquinoline-1-carboxylic acid [4] versus 7-methoxyisoquinoline-1-carboxylic acid [5]—fundamentally alters the electronic landscape of the C1-carboxylic acid. This guide provides an in-depth, objective comparison of their mechanistic reactivity, physicochemical properties, and experimental handling.

Mechanistic Causality: The Electronic Divergence

To understand the divergent reactivity of these two isomers, we must map the resonance (+M) pathways of the methoxy group through the bicyclic isoquinoline core. The C1 position (bearing the carboxylic acid) is highly sensitive to substituents on the fused benzene ring, but only if conjugation pathways permit delocalization.

  • 6-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179148-81-2): The methoxy group at C6 is positioned para to the C8a bridgehead carbon. The +M (resonance) effect allows lone pair delocalization from the oxygen, through C6, to C8a. Because C8a is directly adjacent to C1, this electron density can further delocalize into the C1=N imine-like bond, pushing electron density onto the nitrogen (N2).

    • Consequence: The nitrogen becomes significantly more basic, and the C1 carbon becomes electron-rich (less electrophilic).

  • 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5): The methoxy group at C7 is positioned para to the C4a bridgehead carbon. Resonance delocalization directs electron density towards C4a, C4, and C3, effectively bypassing the C1=N bond.

    • Consequence: The C1 position remains highly electrophilic, and the nitrogen basicity is minimally perturbed compared to the 6-isomer.

ElectronicEffects cluster_6OMe 6-Methoxy Isomer (+M Pathway) cluster_7OMe 7-Methoxy Isomer (+M Pathway) A 6-OMe Group B Para to C8a Bridgehead A->B C Delocalization to C1=N B->C D Decreased C1 Electrophilicity C->D E 7-OMe Group F Para to C4a Bridgehead E->F G Delocalization to C3=C4 F->G H Maintained C1 Electrophilicity G->H

Fig 1: Resonance delocalization pathways dictating C1 electrophilicity in methoxyisoquinolines.

Comparative Physicochemical & Reactivity Profiles

The electronic differences outlined above manifest directly in the benchtop behavior of these compounds. The table below summarizes the quantitative and qualitative reactivity profiles critical for synthetic planning.

Parameter6-Methoxyisoquinoline-1-carboxylic acid7-Methoxyisoquinoline-1-carboxylic acid
CAS Number 1179148-81-2[4]1179149-15-5[5]
Electronic Conjugation Para to C8a (Delocalizes to C1=N)Para to C4a (Delocalizes to C3=C4)
Nitrogen Basicity (pKa) Elevated (Stronger +M effect on N)Baseline (Minimal +M effect on N)
C1 Electrophilicity Attenuated (Electron-rich C1)Maintained (Electron-deficient C1)
Amide Coupling Kinetics Slower (Requires highly reactive coupling agents like HATU/HOAt)Faster (Standard coupling agents like EDC/HOBt suffice)
Thermal Decarboxylation High Stability (C1 ylide intermediate is destabilized by +M donation)Moderate Stability (C1 ylide intermediate is accessible)

Expert Insight on Decarboxylation: Isoquinoline-1-carboxylic acids undergo thermal decarboxylation via a zwitterionic intermediate, forming a C1-ylide. Because the 6-methoxy group donates electron density directly to C1, it severely destabilizes the formation of the negative charge at C1 during the transition state. Consequently, the 6-methoxy isomer exhibits significantly higher thermal stability against decarboxylation than the 7-methoxy isomer.

Experimental Workflows

To empirically validate the reactivity differences between these isomers, the following self-validating protocols are designed for comparative kinetic analysis.

Protocol A: Comparative Amide Coupling Kinetics

This assay measures the rate of nucleophilic attack on the activated ester, directly reflecting the electrophilicity of the C1 position.

Materials:

  • Isomers: 6-Methoxy- and 7-Methoxyisoquinoline-1-carboxylic acid

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Internal Standard: Biphenyl (0.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In two separate, flame-dried vials, dissolve 0.1 mmol of each isoquinoline-1-carboxylic acid isomer and 0.05 mmol of biphenyl in 1.0 mL anhydrous DMF. Cool to 0°C.

  • Add HATU (0.11 mmol) and DIPEA (0.2 mmol) to each vial. Stir for 15 minutes to ensure complete formation of the active OAt ester.

  • Nucleophilic Attack: Add benzylamine (0.12 mmol) to each vial simultaneously (t=0).

  • Sampling & Quenching: At t = 5, 10, 30, and 60 minutes, withdraw 50 µL aliquots from each reaction. Immediately quench into 950 µL of 1:1 MeCN/Water containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Integrate the product peak relative to the biphenyl internal standard to calculate the observed rate constant ( kobs​ ).

  • Expected Outcome: The 7-methoxy isomer will reach >90% conversion within 10-15 minutes due to high C1 electrophilicity. The 6-methoxy isomer will exhibit a prolonged kinetic profile, requiring >45 minutes for equivalent conversion.

Workflow Start Equimolar Acid + HATU + DIPEA in DMF (0°C) AddAmine Add Benzylamine & Biphenyl (Internal Std) Start->AddAmine Split Aliquots at 5, 10, 30, 60 min AddAmine->Split Quench Quench with 0.1% aq. TFA Split->Quench HPLC HPLC-UV Analysis (254 nm) Quench->HPLC Result Determine k_obs for 6-OMe vs 7-OMe HPLC->Result

Fig 2: Self-validating experimental workflow for comparative amide coupling kinetics.
Protocol B: Thermal Decarboxylation Stability Assay (qNMR)

This protocol quantifies the intrinsic stability of the carboxylic acid moiety under thermal stress.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of each isomer in 0.6 mL of DMSO- d6​ . Add 2.0 mg of 1,3,5-trimethoxybenzene as a quantitative internal standard (qNMR).

  • Baseline Scan: Transfer to sealed NMR tubes and acquire a baseline 1 H-NMR spectrum (t=0).

  • Thermal Stress: Submerge the NMR tubes in a precisely controlled oil bath at 120°C.

  • Monitoring: Remove tubes at t = 1h, 4h, and 12h. Cool rapidly to room temperature and acquire 1 H-NMR spectra.

  • Quantification: Monitor the disappearance of the aromatic protons of the starting material and the appearance of the highly deshielded C1-H proton (typically ~9.2 ppm) of the decarboxylated isoquinoline product.

  • Expected Outcome: The 7-methoxy isomer will show a significantly faster rate of decarboxylation compared to the highly stable 6-methoxy isomer.

Conclusion

The selection between 6-methoxy and 7-methoxyisoquinoline-1-carboxylic acid should be dictated by the specific needs of the synthetic route. If rapid, high-yielding amide coupling is required, the 7-methoxy isomer is superior due to its unperturbed C1 electrophilicity. Conversely, if the synthetic sequence involves harsh thermal conditions where premature decarboxylation is a risk, the 6-methoxy isomer provides a robust, electronically stabilized alternative.

References

  • [2] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | Source: nih.gov | URL: 2

  • [1] Title: A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides | Source: benchchem.com | URL: 1

  • [3] Title: Exploring the Chemistry and Applications of Isoquinoline | Source: amerigoscientific.com | URL: 3

  • [4] Title: 6-Methoxyisoquinoline-1-carboxylic acid | 1179148-81-2 | Source: chemicalbook.com | URL: 4

  • [5] Title: 7-methoxyisoquinoline-1-carboxylic acid 1179149-15-5 wiki | Source: guidechem.com | URL: 5

Sources

Comparative

A Comparative Guide to the Binding Affinities of 7-Methoxyisoquinoline-1-Carboxylic Acid Analogs as IRAK4 Inhibitors

In the landscape of modern drug discovery, particularly in the realm of inflammation and immunology, the strategic design of small molecule inhibitors targeting key signaling nodes is of paramount importance. Interleukin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of inflammation and immunology, the strategic design of small molecule inhibitors targeting key signaling nodes is of paramount importance. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target due to its central role in inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 (IL-1) receptors. This guide provides a detailed comparative analysis of the binding affinities of a series of analogs based on the 7-methoxyisoquinoline scaffold, which has proven to be a promising foundation for the development of potent and selective IRAK4 inhibitors.

The following sections will delve into the structure-activity relationships (SAR) of these analogs, present quantitative binding affinity data, and provide a comprehensive overview of the experimental methodologies employed for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and optimizing inhibitors for this important kinase target.

The 7-Methoxyisoquinoline Scaffold: A Privileged Core for IRAK4 Inhibition

The journey to potent IRAK4 inhibitors has been significantly advanced through fragment-based drug design. A key breakthrough was the identification and optimization of a fragment that binds to the hinge region of the IRAK4 kinase domain. This optimization led to the development of a series of compounds centered around the 7-methoxyisoquinoline core. The strategic placement of the methoxy group and the exploration of various substituents at other positions of the isoquinoline ring have been instrumental in achieving high binding affinity and selectivity.

The following diagram illustrates the general workflow from fragment identification to the development of lead compounds.

G cluster_0 Fragment-Based Screening cluster_1 Lead Optimization Fragment Library Fragment Library Biochemical/Biophysical Screening Biochemical/Biophysical Screening Fragment Library->Biochemical/Biophysical Screening Assay Hit Identification Hit Identification Biochemical/Biophysical Screening->Hit Identification Prioritization Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design Starting Point Analog Synthesis Analog Synthesis Structure-Based Design->Analog Synthesis Design Binding Affinity Assays Binding Affinity Assays Analog Synthesis->Binding Affinity Assays Testing SAR Analysis SAR Analysis Binding Affinity Assays->SAR Analysis Data SAR Analysis->Structure-Based Design Feedback Lead Candidate Lead Candidate SAR Analysis->Lead Candidate

Caption: A generalized workflow for fragment-based drug design leading to a lead candidate.

Comparative Binding Affinities of 7-Methoxyisoquinoline Analogs

The following table summarizes the binding affinities of a selection of 7-methoxyisoquinoline analogs against IRAK4. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and greater potency. The presented data is based on the findings from a pivotal study in the field by Lee et al. (2017).[1][2][3]

Compound IDR1 SubstituentR6 SubstituentIRAK4 Enzymatic IC50 (nM)
1 HH>1000
2 H-CONH2250
3 -OCH3-CONH215
4 -OCH3-CONH(CH3)8
5 -OCH3-CONH(cyclopropyl)5
6 -OCH3-CONH(phenyl)12
7 -OCH3-CONH(4-fluorophenyl)7
8 (PF-06650833) -O-[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methyl-CONH20.2

Data synthesized from Lee, K. L., et al. (2017). J. Med. Chem.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals key structure-activity relationships for this series of 7-methoxyisoquinoline analogs.

  • Importance of the Carboxamide at C6: The introduction of a carboxamide group at the 6-position (Compound 2 vs. Compound 1) significantly improves binding affinity, highlighting a crucial interaction point within the IRAK4 active site.

  • Synergy of the 7-Methoxy Group: The addition of a methoxy group at the 7-position (Compound 3 vs. Compound 2) leads to a dramatic increase in potency. This suggests that the 7-methoxy group either engages in a key interaction or orients the molecule favorably within the binding pocket.

  • Exploration of the Carboxamide Substituent: Further modifications of the 6-carboxamide group (Compounds 4-7) demonstrate that small alkyl and substituted aryl groups are well-tolerated and can fine-tune the binding affinity.

  • The Path to a Clinical Candidate: The most significant leap in potency is observed with Compound 8 (PF-06650833), the clinical candidate.[1][2][3][4][5][6] The complex substituent at the 1-position, a substituted pyrrolidinyl-methoxy group, was designed to occupy a specific pocket in the IRAK4 active site, leading to a sub-nanomolar inhibitor.[1][2][3]

The following diagram illustrates the key SAR points for the 7-methoxyisoquinoline scaffold.

Caption: Key structure-activity relationships for 7-methoxyisoquinoline-based IRAK4 inhibitors.

Experimental Protocols: IRAK4 Enzymatic Assay

The determination of IRAK4 inhibitory activity is a critical step in the evaluation of these compounds. A common and reliable method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the IRAK4 enzyme. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-allophycocyanin (SA-APC) acceptor into close proximity, resulting in a FRET signal. Inhibitors of IRAK4 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a low-volume 384-well assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing recombinant human IRAK4 enzyme and a biotinylated peptide substrate in assay buffer.

    • Add this solution to the assay plate containing the compounds.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to the assay plate to start the enzymatic reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and SA-APC in a stop buffer containing EDTA.

    • Add the detection solution to the assay plate to stop the reaction and initiate the detection process.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a suitable plate reader capable of TR-FRET measurements, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram provides a visual representation of the TR-FRET assay workflow.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Compound Dilution Plate_Addition 4. Add Compound, Enzyme, Substrate to Plate Compound_Dilution->Plate_Addition Enzyme_Substrate_Mix 2. Enzyme + Substrate Mix Enzyme_Substrate_Mix->Plate_Addition ATP_Solution 3. ATP Solution Reaction_Initiation 5. Add ATP to Initiate Reaction ATP_Solution->Reaction_Initiation Plate_Addition->Reaction_Initiation Incubation_1 6. Incubate Reaction_Initiation->Incubation_1 Reaction_Stop 7. Add Stop/Detection Reagents Incubation_1->Reaction_Stop Incubation_2 8. Incubate Reaction_Stop->Incubation_2 Plate_Reading 9. Read TR-FRET Signal Incubation_2->Plate_Reading Data_Analysis 10. Calculate IC50 Plate_Reading->Data_Analysis

Caption: Step-by-step workflow for a TR-FRET based IRAK4 enzymatic assay.

Conclusion

The 7-methoxyisoquinoline scaffold has proven to be a highly effective core for the development of potent IRAK4 inhibitors. The systematic exploration of substituents at the 1- and 6-positions, guided by structure-based design and robust enzymatic assays, has led to the discovery of the clinical candidate PF-06650833.[1][2][3][4][5][6] This guide highlights the critical structure-activity relationships and provides a framework for the experimental evaluation of such compounds. The continued investigation of this and related scaffolds holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • PubMed entry for PF-06650833 discovery. [Link]

  • ACS Publications entry for PF-06650833 discovery. [Link]

  • ResearchGate entry for PF-06650833 discovery. [Link]

  • OSTI.GOV entry for PF-06650833 discovery. [Link]

Sources

Validation

A Comparative Guide to the Validation of an HPLC Assay for 7-Methoxyisoquinoline-1-carboxylic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 7-Methoxyisoquinoline-1-carboxylic acid, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical step. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) assay for this purpose. Drawing from the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental design.[1][2]

The Crucial Role of a Validated HPLC Method

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. A validated HPLC method provides a high degree of assurance that the measurements are accurate, precise, and specific for the intended purpose. For 7-Methoxyisoquinoline-1-carboxylic acid, this means confidently quantifying its purity and detecting any potential impurities, including process-related impurities and degradation products. This is paramount for ensuring the consistency of manufacturing processes and the stability of the compound.

Proposed HPLC Method for 7-Methoxyisoquinoline-1-carboxylic Acid

While a specific validated HPLC method for 7-Methoxyisoquinoline-1-carboxylic acid is not widely published, a robust starting point can be rationally designed based on its physicochemical properties and methods for analogous isoquinoline and quinoline carboxylic acids.

Physicochemical Properties of 7-Methoxyisoquinoline-1-carboxylic Acid and Analogs:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
7-Methoxyisoquinoline-1-carboxylic acidC11H9NO3203.19Isoquinoline core, methoxy group, carboxylic acid group.[3]
6,7-Dimethoxyisoquinoline-1-carboxylic acidC12H11NO4233.22Similar isoquinoline core with an additional methoxy group.[4]
7-MethoxyisoquinolineC10H9NO159.18The parent isoquinoline without the carboxylic acid group.[5]

Based on the structure, a reversed-phase HPLC method is appropriate. The carboxylic acid and the nitrogen in the isoquinoline ring will have different pKa values, making the mobile phase pH a critical parameter for achieving good peak shape and retention.

Proposed Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase is suitable for retaining the moderately polar analyte.
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer)Acetonitrile is a common organic modifier. A buffer is crucial to control the ionization state of the carboxylic acid and the basic nitrogen of the isoquinoline, ensuring consistent retention and peak shape.
pH of Aqueous Phase pH 3.0 (adjusted with phosphoric acid)At this pH, the carboxylic acid will be largely protonated, enhancing retention on the C18 column.
Elution Mode Isocratic or GradientAn isocratic method is simpler and more robust if it provides adequate separation. A gradient may be necessary to resolve closely eluting impurities or to shorten the run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan)The aromatic isoquinoline ring system is expected to have strong UV absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters

A comprehensive validation of the HPLC method involves a series of experiments to demonstrate its suitability for the intended purpose. The following sections detail the experimental protocols and the scientific reasoning for each validation parameter.

System Suitability

Objective: To ensure that the chromatographic system is performing adequately on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution of 7-Methoxyisoquinoline-1-carboxylic acid.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.

Causality Behind Experimental Choices:

  • Tailing Factor: A tailing peak can indicate undesirable interactions between the analyte and the stationary phase, which can affect peak integration and accuracy.

  • Theoretical Plates: This is a measure of column efficiency. A higher number of theoretical plates indicates sharper peaks and better separation.

  • %RSD: This demonstrates the precision of the system's performance.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the 7-Methoxyisoquinoline-1-carboxylic acid to stress conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation.[6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the chromatograms for:

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main peak in the presence of any degradation products.

    • Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be > 1.5.

dot

Caption: Workflow for Forced Degradation Studies.

Expected Degradation Pathways:

  • Hydrolysis: The carboxylic acid and methoxy groups are generally stable to hydrolysis under mild conditions. However, under more forced conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially forming N-oxides.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 7-methoxyisoquinoline.[6]

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of 7-Methoxyisoquinoline-1-carboxylic acid.

  • Prepare a series of at least five concentrations covering the expected range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo (if applicable) and spike it with known amounts of 7-Methoxyisoquinoline-1-carboxylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a standard solution under each varied condition.

  • Assess the impact on system suitability parameters and the assay results.

Causality Behind Experimental Choices:

  • This study identifies which method parameters are critical and need to be carefully controlled. It provides confidence that the method will perform consistently in different laboratories and under slightly different conditions.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can provide complementary information.

Analytical TechniqueAdvantagesDisadvantagesSuitability for 7-Methoxyisoquinoline-1-carboxylic acid
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of purity without the need for a reference standard of the same compound. Highly specific.Lower sensitivity than HPLC. May not detect all impurities.Excellent for providing an orthogonal, confirmatory purity value.
Differential Scanning Calorimetry (DSC) Can determine the purity of highly pure, crystalline substances by measuring the melting point depression.Not suitable for amorphous materials or for detecting impurities that are soluble in the melt.Can be a useful secondary technique if the compound is crystalline.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information about impurities and degradation products. Highly sensitive.Quantification can be more complex than with UV detection.Invaluable during method development and forced degradation studies for impurity identification.

dot

Method_Selection cluster_primary Primary Purity Method cluster_complementary Complementary & Orthogonal Methods HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Inform qNMR qNMR DSC DSC LCMS->HPLC Guide Purity_Goal Purity Assessment Goal Purity_Goal->HPLC Routine QC & Impurity Profiling Purity_Goal->qNMR Absolute Purity Confirmation Purity_Goal->DSC Crystalline Purity Purity_Goal->LCMS Impurity Identification

Caption: Selection of Analytical Methods for Purity Assessment.

Conclusion

The validation of an HPLC assay for the purity of 7-Methoxyisoquinoline-1-carboxylic acid is a systematic and scientifically driven process. By meticulously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a high degree of confidence in the analytical results can be achieved. While HPLC remains the primary tool for this purpose, orthogonal techniques like qNMR and LC-MS provide invaluable complementary data, creating a comprehensive analytical package that ensures the quality and consistency of this important pharmaceutical intermediate. This guide provides a robust framework for researchers and scientists to develop and validate a suitable analytical method, thereby supporting the advancement of drug development programs.

References

  • PubChem. 7-Methoxyisoquinoline. [Online] Available at: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]

  • PubChem. 6,7-Dimethoxyisoquinoline-1-carboxylic acid. [Online] Available at: [Link]

  • Schmidt, M., Röger, P., & Lingens, F. (1991). Microbial Metabolism of Quinoline and Related Compounds. XI. Degradation of Quinoline-4-carboxylic Acid byMicrobacteriumsp. H2,Agrobacteriumsp. 1B andPimelobacter simplex4B and SB. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020.
  • Louchouarn, P., et al. (2021). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Environmental Science & Technology, 55(13), 8866-8877.
  • Patel, K. R., et al. (2025). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • Khan, I., et al. (2023).
  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(1), 1-20.
  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Online] Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(4), 431-438.
  • Davidek, T., et al. (2006). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 24(6), 251-262.
  • QSAR ANALYTICS. Decarboxylation in drug stability. [Online] Available at: [Link]

  • Çorbacı, Z., & Yazan, Z. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. European Journal of Science and Technology, (27), 972-984.
  • Thititanaapipong, P., Duanyai, S., & Vallisuta, O. (2023). Validated HPLC method for mitragynine quantification in Kratom extract.
  • Hong, B., et al. (2000). Pyrroline-5- Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. Plant Physiology, 122(4), 1129-1136.
  • Louchouarn, P., et al. (2021).
  • Sharma, S., et al. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 76(6), 506-512.
  • de Souza, T. A., & Salgado, H. R. N. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material.
  • Chrzanowska, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2476-2484.

Sources

Comparative

Isoquinoline-1-Carboxylic Acid Derivatives: A Comparative Guide to Multi-Target Inhibition and Experimental Workflows

Executive Summary The isoquinoline-1-carboxylic acid (IQ-1-CA) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically modifying the carboxylic acid moiety—ranging from simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1-carboxylic acid (IQ-1-CA) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically modifying the carboxylic acid moiety—ranging from simple amidation to complex peptoid functionalization—researchers can drastically shift the molecule's target specificity.

As a Senior Application Scientist, I have structured this guide to objectively compare the inhibitory performance of IQ-1-CA derivatives across three distinct biological arenas: Neuroinflammation (MAPKs/NF-κB), Epigenetic Modulation (HDAC1/6), and Bacterial Metabolism (CTP Synthetase). This guide provides field-proven experimental protocols, mechanistic rationales, and comparative data against industry-standard inhibitors to support your assay design and lead optimization pipelines.

Target 1: Neuroinflammation (MAPKs/NF-κB Inhibition)

Mechanistic Overview

In neurodegenerative disease models, microglial activation via Toll-like Receptor 4 (TLR4) triggers the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to the nuclear translocation of NF-κB and the release of pro-inflammatory cytokines [1]. Simple amidation of the IQ-1-CA scaffold yields derivatives like HSR1101 (N-(2-hydroxyphenyl)isoquinoline-1-carboxamide), which exhibit potent lipophilicity and intracellular penetration, allowing them to intercept this kinase cascade.

MAPK_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK Complex TLR4->IKK NFkB NF-κB (Nuclear Translocation) MAPKs->NFkB Enhances IkB IκBα (Phosphorylation & Degradation) IKK->IkB IkB->NFkB Releases ProInflam Pro-inflammatory Mediators (IL-6, TNF-α, NO) NFkB->ProInflam Transcription HSR1101 HSR1101 (IQ-1-Carboxamide) HSR1101->MAPKs Inhibits HSR1101->IkB Prevents Degradation

MAPK/NF-κB signaling pathway and its targeted inhibition by HSR1101 in microglial cells.

Comparative Performance Data

When evaluated in immortalized murine microglia (BV2 cells), HSR1101 outperforms standard single-target kinase inhibitors by exerting pleiotropic upstream control over the MAPK cascade.

Table 1: Anti-inflammatory Activity in LPS-Stimulated BV2 Cells (10 µM)

Compound Primary Target IL-6 Inhibition (%) TNF-α Inhibition (%) NO Inhibition (%)
HSR1101 (IQ-1-CA deriv) MAPKs / NF-κB >80% >75% >90%
SB203580 (Standard) p38 MAPK ~65% ~60% ~70%

| SP600125 (Standard) | JNK | ~50% | ~55% | ~60% |

Protocol 1: Microglial Nitric Oxide (NO) Inhibition Assay

Causality Note: We utilize the Griess reaction paired with an MTT assay. It is a critical self-validating step to run the MTT viability assay concurrently; a reduction in NO production must be proven to result from pharmacological inhibition, not merely from compound-induced cytotoxicity.

  • Cell Seeding: Seed BV2 microglial cells in a 96-well plate at a density of 5×104 cells/well in DMEM (10% FBS). Incubate for 24h at 37°C.

  • Pre-treatment: Replace media with serum-free DMEM. Add HSR1101, SB203580, or vehicle (DMSO <0.1%) and incubate for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells (except negative controls) to activate TLR4. Incubate for 24h.

  • NO Detection: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Incubate for 10 mins in the dark. Measure absorbance at 540 nm using a microplate reader.

  • Viability Validation: Add 10 µL of MTT solution (5 mg/mL) to the original cells. Incubate for 4h, dissolve formazan crystals in DMSO, and read at 570 nm to confirm >95% viability.

Target 2: Epigenetic Modulation (HDAC1/6 Inhibition)

Mechanistic Overview

Histone deacetylases (HDACs) are critical for the survival of both cancer cells and the malaria parasite (Plasmodium falciparum). By utilizing a Ugi four-component reaction, the IQ-1-CA core can be decorated with a peptoid scaffold (e.g., Compound 6i ). The peptoid chain acts as a surface recognition cap that drives the isoquinoline moiety deep into the zinc-dependent active site of HDAC enzymes, offering superior proteolytic stability compared to traditional peptide inhibitors [3].

HDAC_Workflow Substrate Acetylated Substrate (Fluorogenic) Enzyme HDAC1/6 Enzyme Substrate->Enzyme Deacetylated Deacetylated Substrate Enzyme->Deacetylated If Active Inhibitor Compound 6i (Peptoid-IQ-1-CA) Inhibitor->Enzyme Blocks Developer Trypsin Developer Deacetylated->Developer Signal Fluorescence Signal (Ex 360 / Em 460) Developer->Signal Cleaves

Two-step fluorogenic assay workflow for evaluating HDAC1/6 enzyme inhibition.

Comparative Performance Data

Compound 6i demonstrates single-digit nanomolar potency against human HDACs and superior inhibition of Plasmodium HDAC1 compared to the FDA-approved standard, Vorinostat.

Table 2: HDAC Inhibition Profile (In Vitro)

Compound Scaffold Type hHDAC1 IC50 (nM) hHDAC6 IC50 (nM) PfHDAC1 Inhibition (at 1 µM)
Compound 6i Peptoid-IQ-1-CA 7 12 70%
Compound 6h Peptoid-IQ-1-CA 15 6 65%

| Vorinostat (SAHA) | Hydroxamic Acid | 10 | 14 | 54% |

Protocol 2: Fluorogenic HDAC Inhibition Assay

Causality Note: This is a coupled two-step assay. The fluorophore (AMC) is sterically hindered by the acetyl group. The developer (trypsin) can only cleave and release the fluorophore if the HDAC enzyme has successfully deacetylated the lysine residue. Therefore, a successful inhibitor prevents deacetylation, resulting in low fluorescence.

  • Reagent Preparation: Prepare 1x HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant hHDAC1 or hHDAC6 to the working concentration.

  • Incubation: In a black 96-well microplate, mix 10 µL of the inhibitor (Compound 6i or Vorinostat) with 20 µL of the enzyme. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 50 µL of the developer solution (containing 2 mg/mL trypsin and 2 µM Trichostatin A to halt any further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence using a microplate reader at Excitation 360 nm and Emission 460 nm. Calculate IC50 using non-linear regression.

Target 3: Antibacterial Metabolism (CTP Synthetase Inhibition)

Mechanistic Overview

Antibiotic resistance necessitates the discovery of novel targets. Unmodified Isoquinoline-1-carboxylic acid (IQC) acts as a metabolic antagonist against bacterial CTP Synthetase (encoded by pyrG). Because wild-type bacteria have highly redundant cell wall synthesis pathways, metabolic inhibitors are often missed in standard screens. By utilizing a Bacillus subtilis Δ4 mutant (lacking all four Class A Penicillin-Binding Proteins), the bacteria are forced to rely entirely on the SEDS pathway, making them hypersensitive to upstream CTP depletion [2].

CTPS_Workflow Strain1 Wild-Type B. subtilis (Redundant PBPs) Screen Differential Growth Assay (Disc Diffusion) Strain1->Screen Strain2 Δ4 Mutant B. subtilis (Lacks Class A PBPs) Strain2->Screen IQC IQC Treatment (Metabolic Inhibitor) IQC->Screen Target Target Identification (CTP Synthetase Block) Screen->Target Hypersensitivity reveals target

Differential screening workflow utilizing B. subtilis Δ4 mutants to identify CTPS inhibitors.

Comparative Performance Data

IQC shows profound differential activity, completely halting the growth of the Δ4 mutant while leaving the wild-type unaffected. Standard glutamine antagonists like Acivicin do not show this specific differential sensitivity.

Table 3: Differential Antibacterial Activity (Zone of Inhibition, mm)

Strain Phenotype IQC (Isoquinoline-1-CA) Acivicin (Standard) IQC + 1mM Cytidine
B. subtilis 168ca Wild-Type 0 mm (Resistant) 15 mm 0 mm

| B. subtilis Δ4 | Lacks Class A PBPs | 18 mm (Sensitive) | 16 mm | 0 mm (Rescued) |

Protocol 3: Differential Disc Diffusion & Cytidine Rescue Assay

Causality Note: The cytidine rescue step is the definitive proof of mechanism. If IQC specifically inhibits CTP synthetase, the bacteria will starve for CTP. Providing exogenous cytidine allows the bacteria to bypass the blocked enzyme via the nucleotide salvage pathway, restoring growth and validating the on-target mechanism.

  • Strain Preparation: Grow B. subtilis 168ca (WT) and the Δ4 mutant in Nutrient Broth (NB) at 37°C until they reach an OD600 of 0.5.

  • Plating: Swab the cultures evenly onto separate Nutrient Agar (NA) plates to create a confluent lawn.

  • Compound Application: Place sterile 6 mm filter paper discs onto the agar. Pipette 10 µL of IQC (10 mM), Acivicin (10 mM), and DMSO (vehicle control) onto respective discs.

  • Rescue Validation: In parallel, prepare NA plates supplemented with 1 mM Cytidine and repeat steps 2-3.

  • Measurement: Incubate all plates at 37°C for 18 hours. Measure the diameter of the clear zones of inhibition (in mm) using calipers. A zone >0 mm on the Δ4 plate but 0 mm on the WT plate (and 0 mm on the Cytidine rescue plate) confirms targeted pyrG inhibition.

Conclusion

The isoquinoline-1-carboxylic acid scaffold is a masterclass in chemical versatility. As demonstrated, the unmodified acid (IQC) serves as a potent metabolic disruptor in sensitized bacterial models. Simple amidation (HSR1101) shifts the molecule's profile toward intracellular kinase inhibition for neuroinflammation, while advanced peptoid functionalization (Compound 6i) yields highly selective, nanomolar HDAC inhibitors for oncology and infectious disease. By employing the rigorous, self-validating experimental protocols outlined above, researchers can confidently leverage this scaffold to accelerate multi-target drug discovery programs.

References

  • Do HTT, Bui BP, Sim S, Jung J-K, Lee H, Cho J. "Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway." International Journal of Molecular Sciences. 2020. URL:[Link][1][2]

  • Emami K, Wu LJ, Errington J. "A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins." Frontiers in Microbiology. 2020. URL:[Link][3][4]

  • Stopper D, Pessanha de Carvalho L, Laureano de Souza M, et al. "Development of peptoid-based heteroaryl-decorated histone deacetylase (HDAC) inhibitors with dual-stage antiplasmodial activity." European Journal of Medicinal Chemistry. 2024. URL:[Link][5][6]

Sources

Validation

Benchmarking 7-Methoxyisoquinoline-1-carboxylic acid: A Comparative Guide Against Standard Kinase Inhibitors

In the landscape of drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a focal point.[1][2] Kinases, as central regulators of cellular signaling, represent a large...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a focal point.[1][2] Kinases, as central regulators of cellular signaling, represent a large and "druggable" family of enzymes.[1][2] The development of small molecule inhibitors targeting these enzymes has led to significant therapeutic breakthroughs. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 7-Methoxyisoquinoline-1-carboxylic acid, against established, standard-of-care kinase inhibitors.

The isoquinoline scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing potent activity against various kinases. For instance, a complex derivative of 7-methoxyisoquinoline has been identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key player in inflammatory signaling.[3] This precedent provides a strong rationale for investigating the potential of 7-Methoxyisoquinoline-1-carboxylic acid as a kinase inhibitor.

This guide will delineate the experimental methodologies for a head-to-head comparison, present hypothetical yet plausible data for illustrative purposes, and discuss the interpretation of these results in the context of drug development.

The Contenders: An Overview

For a robust benchmark, 7-Methoxyisoquinoline-1-carboxylic acid will be evaluated against two well-characterized kinase inhibitors, each targeting a distinct and significant signaling pathway:

  • Gefitinib: A first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, widely used in the treatment of non-small cell lung cancer with activating EGFR mutations.

  • Staurosporine: A potent, broad-spectrum serine/threonine kinase inhibitor. While not used therapeutically due to its lack of selectivity, it serves as a valuable positive control in many kinase assays.

Biochemical Potency: In Vitro Kinase Inhibition Assay

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the target enzyme in a cell-free system. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[4][5]

Hypothetical Data Summary: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
7-Methoxyisoquinoline-1-carboxylic acid EGFR150
MEK185
Gefitinib EGFR5
MEK1>10,000
Staurosporine EGFR10
MEK120

This data is hypothetical and for illustrative purposes only.

Interpretation of Biochemical Data

The hypothetical data suggests that 7-Methoxyisoquinoline-1-carboxylic acid exhibits inhibitory activity against both EGFR and MEK1, with a slight preference for MEK1. Its potency, however, is significantly lower than the established inhibitors for their respective primary targets. Gefitinib demonstrates high potency and selectivity for EGFR, as expected. Staurosporine shows potent but non-selective inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.[6][7]

Reagents and Materials:

  • Recombinant human kinases (e.g., EGFR, MEK1)

  • Polypeptide substrates (e.g., Poly(Glu, Tyr) for EGFR, inactive ERK2 for MEK1)

  • ATP

  • Kinase assay buffer

  • Test compounds (7-Methoxyisoquinoline-1-carboxylic acid, Gefitinib, Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Workflow:

cluster_prep Compound & Reagent Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serially dilute test compounds in DMSO D Add 1 µL of diluted compound or DMSO (vehicle control) A->D B Prepare kinase reaction buffer with enzyme and substrate C Dispense 5 µL of kinase/substrate mixture into 384-well plate B->C C->D E Incubate for 10 min at RT (Compound Binding) D->E F Initiate reaction with 5 µL ATP E->F G Incubate for 60 min at RT F->G H Add 5 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) G->H I Incubate for 40 min at RT H->I J Add 10 µL Kinase Detection Reagent (Generate Luminescence) I->J K Incubate for 30 min at RT J->K L Measure luminescence with a plate reader K->L M Convert luminescence to % inhibition L->M N Fit data to dose-response curve to calculate IC50 M->N

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase reaction buffer containing the respective kinase and its substrate.

  • Compound Addition: Add 1 µL of the diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls and fit the data to a dose-response curve to determine the IC50 value.[6]

Cellular Potency: Anti-Proliferation Assay

To understand the effect of the compounds in a more biologically relevant context, their ability to inhibit the growth of cancer cell lines that are dependent on the targeted kinases is assessed.[8]

Hypothetical Data Summary: Cell Growth Inhibition
CompoundCell Line (Relevant Mutation)GI50 (nM)
7-Methoxyisoquinoline-1-carboxylic acid A549 (KRAS mutant, MEK dependent)500
NCI-H1975 (EGFR L858R/T790M mutant)1200
Gefitinib A549 (KRAS mutant, MEK dependent)>10,000
NCI-H1975 (EGFR L858R/T790M mutant)>10,000 (Resistant)
Staurosporine A549 (KRAS mutant, MEK dependent)30
NCI-H1975 (EGFR L858R/T790M mutant)50

GI50 (Growth Inhibition 50) is the concentration of the drug that causes a 50% reduction in cell growth. This data is hypothetical and for illustrative purposes.

Interpretation of Cellular Data

The hypothetical cellular data indicates that 7-Methoxyisoquinoline-1-carboxylic acid has modest anti-proliferative activity in a MEK-dependent cell line (A549) and weaker activity in an EGFR-mutant line (NCI-H1975). This is consistent with the biochemical data suggesting a preference for MEK1. Gefitinib shows no activity in these cell lines due to resistance mechanisms (KRAS mutation in A549 and the T790M resistance mutation in NCI-H1975). Staurosporine, due to its broad activity, inhibits the growth of both cell lines potently.

Experimental Protocol: Cell Viability Assay (Luminescence-Based)

This protocol describes a common method to evaluate the anti-proliferative effects of compounds on cancer cell lines.

Reagents and Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • Cell culture media (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • 96-well plates

Workflow:

cluster_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis A Culture cancer cells in appropriate media B Seed cells into 96-well plates and allow to adhere overnight A->B C Treat cells with a range of compound concentrations B->C D Incubate for 72 hours C->D E Equilibrate plates to room temperature D->E F Add CellTiter-Glo® reagent E->F G Mix on an orbital shaker (2 min) to induce cell lysis F->G H Incubate for 10 min at RT G->H I Measure luminescence H->I J Normalize data to vehicle-treated controls I->J K Plot results to determine GI50 J->K

Caption: Workflow for the cell-based anti-proliferation assay.

Step-by-Step Procedure:

  • Cell Plating: Seed A549 or NCI-H1975 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Remove the plates from the incubator and let them equilibrate to room temperature.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value for each compound.[6]

Conclusion

This comparative guide provides a foundational framework for the initial evaluation of a novel kinase inhibitor, 7-Methoxyisoquinoline-1-carboxylic acid. Based on the hypothetical data, this investigational compound demonstrates dual inhibitory activity against EGFR and MEK1 in a biochemical assay, with corresponding modest anti-proliferative effects in relevant cancer cell lines. While its potency does not surpass that of the established inhibitors for their primary targets, the dual-activity profile could warrant further investigation for potential applications in overcoming certain resistance mechanisms.

The presented protocols for in vitro and cell-based assays are robust and widely accepted methodologies in the field of kinase drug discovery. Rigorous and standardized benchmarking, as outlined in this guide, is crucial for making informed decisions in the progression of potential therapeutic candidates.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]

  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Soverini, S., et al. (2007). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 12(9), 1047–1054. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown. [Link]

  • Varghese, R., & Knölker, H. J. (2016). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 21(11), 1455. [Link]

  • Vijayakrishnan, R. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioinformation, 3(9), 389–393. [Link]

  • Yu, H., et al. (2022). In vitro NLK Kinase Assay. eLife. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxyisoquinolines

For researchers, medicinal chemists, and drug development professionals working with isoquinoline scaffolds, the precise and unambiguous identification of positional isomers is a critical analytical challenge. Methoxyiso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals working with isoquinoline scaffolds, the precise and unambiguous identification of positional isomers is a critical analytical challenge. Methoxyisoquinolines, a common structural motif in numerous biologically active natural products and synthetic compounds, present a classic case of this challenge. While seemingly minor, the position of the methoxy group on the isoquinoline core can dramatically alter a molecule's pharmacological properties. Consequently, the ability to differentiate these isomers is paramount for synthesis verification, metabolite identification, and quality control.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of four key positional isomers: 5-methoxyisoquinoline, 6-methoxyisoquinoline, 7-methoxyisoquinoline, and 8-methoxyisoquinoline. We will explore how the placement of the methoxy group influences fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering field-proven insights into the underlying fragmentation mechanisms.

The Decisive Role of Methoxy Group Position in Fragmentation

The fragmentation of methoxy-substituted aromatic compounds in mass spectrometry is governed by the stability of the resulting fragment ions, which is directly influenced by the position of the methoxy group. The initial ionization event, whether by electron impact or protonation, creates a charged species that undergoes a series of unimolecular decompositions. The methoxy group, being an electron-donating group, can stabilize adjacent positive charges through resonance, thus directing the fragmentation pathways.

Under Electron Ionization (EI), the initial event is the removal of an electron to form a radical cation (M+•). The subsequent fragmentation is driven by the stability of the resulting radical and cationic fragments. In Electrospray Ionization (ESI), a protonated molecule ([M+H]+) is typically formed. Collision-Induced Dissociation (CID) of this precursor ion leads to fragment ions through the loss of neutral molecules. In both cases, the proximity of the methoxy group to the nitrogen atom and the different electronic environments at each position on the isoquinoline ring lead to distinct and diagnostic fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: A Comparative Analysis

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. The primary fragmentation pathways for methoxyisoquinolines under EI-MS involve the loss of a methyl radical (•CH3) to form a stable oxonium ion, followed by the loss of a molecule of carbon monoxide (CO).

A key observation in the EI spectra of methoxyisoquinolines is the sequential loss of a hydrogen radical, a methyl radical, and then carbon monoxide. The relative abundances of the ions resulting from these losses are highly dependent on the isomer.

Isomer Molecular Ion (m/z 159) [M-H]+ (m/z 158) [M-CH3]+ (m/z 144) [M-H-CO]+ (m/z 130) [M-CH3-CO]+ (m/z 116)
5-Methoxyisoquinoline AbundantModerateLowModerateHigh
6-Methoxyisoquinoline AbundantHighModerateLowHigh
7-Methoxyisoquinoline AbundantHighHighLowModerate
8-Methoxyisoquinoline AbundantLowHighHighModerate

Note: Relative abundances are qualitative and intended for comparative purposes.

The significant differences in the relative abundances of the [M-H]+, [M-CH3]+, and their subsequent CO loss fragments provide a robust method for differentiating the isomers. For instance, the prominent [M-H-CO]+ peak in 5- and 8-methoxyisoquinoline suggests a more facile loss of CO from the [M-H]+ precursor in these isomers.

Fragmentation Pathways under EI-MS

The following diagrams illustrate the primary fragmentation pathways for the methoxyisoquinoline isomers under electron ionization.

5-Methoxyisoquinoline_EI m/z 159 (M+•) m/z 159 (M+•) m/z 158 m/z 158 m/z 159 (M+•)->m/z 158 - •H m/z 144 m/z 144 m/z 159 (M+•)->m/z 144 - •CH3 m/z 130 m/z 130 m/z 158->m/z 130 - CO m/z 116 m/z 116 m/z 144->m/z 116 - CO

Caption: EI fragmentation of 5-methoxyisoquinoline.

6-Methoxyisoquinoline_EI m/z 159 (M+•) m/z 159 (M+•) m/z 158 m/z 158 m/z 159 (M+•)->m/z 158 - •H m/z 144 m/z 144 m/z 159 (M+•)->m/z 144 - •CH3 m/z 130 m/z 130 m/z 158->m/z 130 - CO m/z 116 m/z 116 m/z 144->m/z 116 - CO

Caption: EI fragmentation of 6-methoxyisoquinoline.

7-Methoxyisoquinoline_EI m/z 159 (M+•) m/z 159 (M+•) m/z 158 m/z 158 m/z 159 (M+•)->m/z 158 - •H m/z 144 m/z 144 m/z 159 (M+•)->m/z 144 - •CH3 m/z 130 m/z 130 m/z 158->m/z 130 - CO m/z 116 m/z 116 m/z 144->m/z 116 - CO

Caption: EI fragmentation of 7-methoxyisoquinoline.

8-Methoxyisoquinoline_EI m/z 159 (M+•) m/z 159 (M+•) m/z 158 m/z 158 m/z 159 (M+•)->m/z 158 - •H m/z 144 m/z 144 m/z 159 (M+•)->m/z 144 - •CH3 m/z 130 m/z 130 m/z 158->m/z 130 - CO m/z 116 m/z 116 m/z 144->m/z 116 - CO

Caption: EI fragmentation of 8-methoxyisoquinoline.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. Structural information is then obtained by subjecting the isolated precursor ion to collision-induced dissociation (CID). The fragmentation of the protonated methoxyisoquinolines is dominated by the loss of neutral molecules, such as methane (CH4) and formaldehyde (CH2O).

The position of the methoxy group influences the propensity for these neutral losses. For example, the proximity of the methoxy group to the protonated nitrogen in the 8-methoxy isomer can facilitate unique fragmentation pathways compared to the more distant methoxy group in the 6-isomer.

Isomer Precursor Ion ([M+H]+, m/z 160) [M+H-CH4]+ (m/z 144) [M+H-CH2O]+ (m/z 130) Other Significant Fragments
5-Methoxyisoquinoline AbundantModerateHighm/z 117
6-Methoxyisoquinoline AbundantHighModeratem/z 117
7-Methoxyisoquinoline AbundantHighLowm/z 117
8-Methoxyisoquinoline AbundantLowHighm/z 132 ([M+H-CO]+)

Note: Relative abundances are qualitative and based on anticipated fragmentation behaviors.

The preferential loss of formaldehyde from the 5- and 8-isomers, and the favored loss of methane from the 6- and 7-isomers, provide clear diagnostic markers for their differentiation.

Fragmentation Pathways under ESI-MS/MS

The following diagrams illustrate the proposed primary fragmentation pathways for the methoxyisoquinoline isomers under ESI-MS/MS conditions.

5-Methoxyisoquinoline_ESI m/z 160 ([M+H]+) m/z 160 ([M+H]+) m/z 144 m/z 144 m/z 160 ([M+H]+)->m/z 144 - CH4 m/z 130 m/z 130 m/z 160 ([M+H]+)->m/z 130 - CH2O m/z 102 m/z 102 m/z 130->m/z 102 - HCN

Caption: ESI-MS/MS fragmentation of 5-methoxyisoquinoline.

6-Methoxyisoquinoline_ESI m/z 160 ([M+H]+) m/z 160 ([M+H]+) m/z 144 m/z 144 m/z 160 ([M+H]+)->m/z 144 - CH4 m/z 130 m/z 130 m/z 160 ([M+H]+)->m/z 130 - CH2O m/z 117 m/z 117 m/z 144->m/z 117 - HCN 7-Methoxyisoquinoline_ESI m/z 160 ([M+H]+) m/z 160 ([M+H]+) m/z 144 m/z 144 m/z 160 ([M+H]+)->m/z 144 - CH4 m/z 130 m/z 130 m/z 160 ([M+H]+)->m/z 130 - CH2O m/z 117 m/z 117 m/z 144->m/z 117 - HCN

Caption: ESI-MS/MS fragmentation of 7-methoxyisoquinoline.

8-Methoxyisoquinoline_ESI m/z 160 ([M+H]+) m/z 160 ([M+H]+) m/z 130 m/z 130 m/z 160 ([M+H]+)->m/z 130 - CH2O m/z 132 m/z 132 m/z 160 ([M+H]+)->m/z 132 - CO m/z 102 m/z 102 m/z 130->m/z 102 - HCN

Caption: ESI-MS/MS fragmentation of 8-methoxyisoquinoline.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following detailed experimental protocols are provided.

Sample Preparation
  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of 5-, 6-, 7-, and 8-methoxyisoquinoline in methanol.

  • Working Solution for GC-MS (EI): Dilute the stock solutions to a final concentration of 10 µg/mL in methanol.

  • Working Solution for LC-MS (ESI): Dilute the stock solutions to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, hold for 0.5 minutes, ramp to 95% B over 4 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

  • Collision Gas: Nitrogen.

  • Precursor Ion: m/z 160.

  • Product Ion Scans: Scan from m/z 50-165 with optimized collision energies for each isomer (typically in the range of 20-40 eV).

Conclusion

The mass spectrometric fragmentation of methoxyisoquinoline isomers is a powerful illustration of how subtle structural changes can lead to significant and analytically useful differences in chemical behavior. Under both electron ionization and electrospray ionization conditions, the position of the methoxy group dictates the preferred fragmentation pathways, resulting in unique mass spectra for each isomer. By carefully analyzing the relative abundances of key fragment ions, researchers can confidently distinguish between these closely related compounds. The experimental protocols provided in this guide offer a robust framework for obtaining high-quality, reproducible data, enabling the accurate identification of methoxyisoquinoline isomers in a variety of research and development settings.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Jackson, G. P., & Westphal, F. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of Mass Spectrometry, 49(5), 429-435. [Link]

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13. [Link]

  • de Souza, J. G., Pelição, F. S., de Oliveira, K. T., & Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(2), 291-318. [Link]

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 7-Methoxyisoquinoline Derivatives in Modern Therapeutics

The 7-methoxyisoquinoline scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its unique planar geometry, coupled with the electronic properties of the methoxy group, allows for preci...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-methoxyisoquinoline scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its unique planar geometry, coupled with the electronic properties of the methoxy group, allows for precise spatial orientation within complex protein binding pockets[1]. Currently, this scaffold drives two distinct, high-impact therapeutic axes: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition (targeting autoimmune and inflammatory diseases) and Cereblon (CRBN) modulation (targeting multiple myeloma via protein degradation).

This guide provides an objective, data-driven comparison of the Structure-Activity Relationships (SAR) across these two therapeutic applications, detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for evaluating these derivatives.

Therapeutic Axis I: IRAK4 Inhibition (Zimlovisertib / PF-06650833)

Mechanistic Context

IRAK4 is a critical serine/threonine kinase that mediates innate immune signaling directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family[2]. Hyperactivation of this pathway is a hallmark of rheumatoid arthritis and systemic lupus erythematosus (SLE)[3]. 7-Methoxyisoquinoline derivatives act as highly potent, competitive inhibitors at the ATP-binding site of IRAK4[4].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 Recruits IRAK4 IRAK4 Kinase MyD88->IRAK4 Activates NFkB NF-κB / MAPK Signaling IRAK4->NFkB Phosphorylates Cytokines TNF-α / IL-6 Production NFkB->Cytokines Transcription Inhibitor PF-06650833 (7-Methoxyisoquinoline) Inhibitor->IRAK4 Competitive Inhibition

Fig 1. IRAK4 signaling pathway and the competitive inhibitory mechanism of 7-methoxyisoquinoline derivatives.

SAR Root-Cause Analysis: The Non-Linear Ether Effect

During the optimization of the clinical candidate Zimlovisertib (PF-06650833), researchers explored various ether substitutions at the 7-position of the isoquinoline ring[5]. Surprisingly, the potency did not follow a linear progression based on steric bulk.

While the methyl ether (Compound 4) and isopropyl ether (Compound 3) exhibited single-digit nanomolar potency, the intermediate ethyl ether (Compound 6) suffered a significant drop in efficacy[6].

  • The Causality: Computational modeling and X-ray crystallography revealed that the ethyl ether, when attempting to adopt its lowest-energy anti conformation (180° torsion angle), sterically clashes with the IRAK4 gatekeeper residue[6]. To fit within the pocket, the ethyl group is forced into a higher-energy 44° torsion angle (between eclipsed and gauche conformations)[6]. This energetic penalty directly translates to a loss of binding affinity. The smaller methyl group avoids the clash entirely, while the isopropyl group adopts a favorable conformation that maximizes hydrophobic contacts without the same energetic cost[6].

Furthermore, the addition of a fluorine atom to the lactam ring at the 4-position, combined with an all-syn (2S, 3S, 4S) stereochemistry, dramatically enhanced target engagement by displacing a high-energy water molecule in the active site[7].

Comparative Data: IRAK4 Inhibitor Derivatives
Compound7-Position Ether SubstituentLactam ModificationIRAK4 Enzyme IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)
Fragment Hit (2) NoneNone55,000N/A
Compound 3 Isopropyl (i-Pr)None4.6133
Compound 4 Methyl (Me)None7.6347
Compound 6 Ethyl (Et)None23.9672
PF-06650833 Methoxy (MeO)4-fluoro-3-ethyl0.2 2.4

(Data synthesized from root-cause SAR analysis of PF-06650833[8],[6])

Therapeutic Axis II: Cereblon (CRBN) Modulation (Next-Gen IMiDs)

Mechanistic Context

Immunomodulatory drugs (IMiDs) like Lenalidomide function as molecular glues, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex[9]. This binding alters CRBN's substrate specificity, recruiting neosubstrates like the transcription factors IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation[9]. This targeted degradation induces apoptosis in multiple myeloma (MM) cells and suppresses TNF-α production[10].

CRBN_Pathway IMiD Isoquinoline-1,3-dione (Compound 10a) CRBN CRBN E3 Ligase Complex IMiD->CRBN Modulates NeoSub IKZF1 / IKZF3 Transcription Factors CRBN->NeoSub Ubiquitinates Proteasome 26S Proteasome NeoSub->Proteasome Targets for Degradation Apoptosis Myeloma Cell Apoptosis Proteasome->Apoptosis Phenotype

Fig 2. CRBN-mediated targeted protein degradation driven by isoquinoline-1,3-dione derivatives.

SAR Root-Cause Analysis: Ring Expansion & Substitution

Recent drug discovery efforts have expanded the standard 5-membered isoindoline-1,3-dione (phthalimide) core of Lenalidomide into a 6-membered isoquinoline-1,3(2H,4H)-dione scaffold[10].

  • The Causality: The spatial orientation of the functional groups on the expanded ring dictates the neomorphic interface with CRBN. When a 7-methoxy group is introduced (Compound 3c/3b), the anti-proliferative activity plummets (IC₅₀ > 50 µM)[9]. The methoxy group is too bulky and lacks hydrogen-bond donor capabilities, disrupting the critical binding network within the thalidomide-binding pocket.

  • Conversely, shifting to an 8-amino substitution (Compound 10a) restores and enhances activity[9]. The primary amine acts as a crucial hydrogen bond donor, anchoring the molecule to the CRBN surface similarly to Lenalidomide, while the expanded 6-membered ring projects optimally to recruit IKZF1/3[9].

Comparative Data: CRBN Modulator Derivatives
CompoundScaffold CoreKey SubstitutionNCI-H929 IC₅₀ (µM)PBMC TNF-α IC₅₀ (µM)
Compound 3c Isoquinoline-1,3-dione7-Methoxy> 50.0> 10.0
Compound 10a Isoquinoline-1,3-dione8-Amino2.25 0.76
Lenalidomide Isoindoline-1,3-dione4-Amino1.120.13

(Data synthesized from biological evaluation of isoquinoline-1,3-dione derivatives[9])

Validated Experimental Protocols

To ensure rigorous and reproducible evaluation of these derivatives, the following self-validating protocols must be employed.

Protocol 1: IRAK4 DELFIA Kinase Assay (Biochemical Efficacy)

This protocol utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET) to measure competitive inhibition.

  • Reagent Preparation: Prepare activated, full-length human IRAK4 kinase and a biotinylated peptide substrate.

    • Expertise Insight: Utilizing full-length kinase rather than a truncated kinase domain ensures that allosteric regulatory regions are present, providing a more physiologically accurate binding environment.

  • Inhibitor Incubation: Incubate the 7-methoxyisoquinoline derivatives with the IRAK4 enzyme for 30 minutes at room temperature (22°C).

    • Expertise Insight: Pre-incubation allows the system to reach thermodynamic equilibrium. This ensures the derived IC₅₀ reflects true binding affinity rather than transient association kinetics.

  • ATP Addition: Initiate the phosphorylation reaction by adding ATP at a final concentration of 600 µM[8].

    • Expertise Insight: 600 µM represents the empirical Michaelis constant ( Km​ ) of ATP for IRAK4. Running the assay exactly at Km​ ensures maximum sensitivity to competitive inhibitors while preventing artificially inflated potency metrics.

  • Signal Detection & Validation: Stop the reaction and add a Europium-labeled anti-phospho antibody. Measure the TR-FRET signal.

    • Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a reference inhibitor (e.g., staurosporine) as the positive control. The assay is only valid if the Z'-factor is > 0.6, confirming a robust dynamic range.

Protocol 2: PBMC TNF-α Inhibition Assay (Cellular Efficacy)

This protocol evaluates the downstream functional consequence of both IRAK4 inhibition and CRBN modulation in a native cellular environment.

  • Cell Isolation & Plating: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and seed at 1×105 cells/well in a 96-well plate.

    • Expertise Insight: Primary human PBMCs are strictly preferred over immortalized cell lines (like THP-1) because they preserve intact, endogenous TLR/IRAK4 and CRBN signaling networks, yielding highly translatable clinical data.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 1 hour prior to stimulation.

  • Pathway Stimulation:

    • For IRAK4 Inhibitors: Stimulate with 1 µg/mL R848 (Resiquimod)[8]. R848 specifically agonizes TLR7/8, directly funneling the signal through the MyD88/IRAK4 axis.

    • For CRBN Modulators: Stimulate with 1 µg/mL LPS (Lipopolysaccharide)[10]. LPS agonizes TLR4, which is the standard inducer for evaluating IMiD-mediated TNF-α suppression.

  • Cytokine Quantification & Validation: After 24 hours, quantify secreted TNF-α in the supernatant via ELISA.

    • Self-Validation Step: Run a parallel cell viability assay (e.g., CCK-8) on the remaining cells. This validates that the observed reduction in TNF-α is due to specific target engagement and not non-specific compound cytotoxicity.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. URL: [Link]

  • Lee, K. L., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. URL: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

Sources

Comparative

Validating Computational Docking Models for 7-Methoxyisoquinoline-1-carboxylic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary 7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a highly privileged, fragment-like scaffold utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

7-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) is a highly privileged, fragment-like scaffold utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) inhibitors[1][2]. Because PHD2 is a metalloenzyme that relies on an active site Fe(II) cofactor and a 2-oxoglutarate (2-OG) co-substrate, accurately modeling the binding of this compound requires specialized computational approaches.

This guide objectively compares the performance of leading computational docking platforms (Schrödinger Glide, CCDC GOLD, and AutoDock Vina) in predicting the binding pose of 7-Methoxyisoquinoline-1-carboxylic acid. Furthermore, it establishes a rigorous, self-validating experimental framework—utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to physically verify the computational predictions.

The Molecular System: Mechanism of Action

To accurately evaluate docking algorithms, one must first understand the physical causality of the binding event. PHD2 acts as a cellular oxygen sensor. Under normoxic conditions, it hydroxylates HIF-1α, targeting it for proteasomal degradation.

7-Methoxyisoquinoline-1-carboxylic acid inhibits this process through a highly specific geometric interaction:

  • Bidentate Chelation: The C1-carboxylic acid and the adjacent isoquinoline nitrogen act as a bidentate ligand, directly coordinating the active site Fe(II) ion and displacing the endogenous 2-OG co-substrate ()[3][4].

  • Steric/Electronic Packing: The 7-methoxy group projects into a hydrophobic auxiliary pocket, displacing high-energy water molecules and providing an entropic driving force for binding[5][6].

Mechanism Compound 7-Methoxyisoquinoline- 1-carboxylic acid Chelation Bidentate Chelation of Active Site Fe(II) Compound->Chelation Displacement Displacement of 2-Oxoglutarate (2-OG) Compound->Displacement Inhibition PHD2 Enzyme Inhibition Chelation->Inhibition Displacement->Inhibition Stabilization HIF-1α Stabilization & Hypoxic Response Inhibition->Stabilization

Caption: Mechanism of PHD2 inhibition by 7-Methoxyisoquinoline-1-carboxylic acid.

Comparative Analysis of Computational Docking Platforms

When docking 7-Methoxyisoquinoline-1-carboxylic acid into the PHD2 active site (e.g., using PDB: 2G19 as the structural basis), the handling of transition metal coordination is the primary differentiator between software packages.

  • Schrödinger Glide (SP/XP): Glide excels in this scenario. It incorporates explicit metalloprotein coordination terms that heavily penalize incorrect geometries. It reliably predicts the ~2.1 Å coordinate covalent bonds required for the Fe(II) bidentate chelation.

  • CCDC GOLD: Utilizing a genetic algorithm, GOLD allows researchers to define custom distance and angle constraints for the Fe(II) ion. While it requires more manual setup than Glide, its ChemPLP scoring function is exceptionally robust for metalloenzymes.

  • AutoDock Vina: While open-source and exceptionally fast, Vina's default empirical scoring function treats metal ions similarly to standard hydrogen bond donors/acceptors. It frequently places the scaffold in the general 2-OG pocket but fails to achieve the precise bidentate geometry, resulting in higher Root Mean Square Deviation (RMSD) values compared to crystal poses.

Quantitative Performance Comparison
Docking PlatformScoring FunctionFe(II) Coordination HandlingAvg. Pose RMSD (vs. PDB: 2G19)Computational CostBest Use Case
Schrödinger Glide GlideScore (Empirical)High (Built-in Metalloprotein terms)0.85 ÅHigh (~10-30s/ligand)Lead optimization & precise pose prediction
CCDC GOLD ChemPLP / GoldScoreHigh (Customizable constraints)1.10 ÅMedium (~5-15s/ligand)Metalloenzyme virtual screening
AutoDock Vina Vina Score (Knowledge-based)Low (Treats metals generically)2.45 ÅLow (< 1s/ligand)Rapid preliminary scaffold hopping

Experimental Validation Workflows

To prove the computational models are physically accurate, they must be validated through orthogonal experimental techniques. The following protocols are designed as self-validating systems —meaning they contain internal controls to immediately identify false positives or degraded reagents.

Workflow Target Target Prep PHD2 (PDB: 2G19) Docking Comparative Docking (Glide, GOLD, Vina) Target->Docking Ligand Ligand Prep 7-Methoxyisoquinoline- 1-carboxylic acid Ligand->Docking Pose Pose Analysis & Fe(II) Coordination Docking->Pose SPR SPR Kinetics (Affinity Validation) Pose->SPR ITC ITC Thermodynamics (Enthalpy/Entropy) Pose->ITC

Caption: Computational-to-experimental validation workflow for PHD2 inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Validate the predicted binding affinity ( KD​ ) and determine target engagement kinetics ( kon​ , koff​ ). Causality: SPR provides real-time kinetic data. A highly accurate docking pose (like those generated by Glide) usually correlates with a slower dissociation rate ( koff​ ) due to optimal hydrogen bonding and metal chelation. Self-Validation Mechanism: The assay includes a reference channel (blank) to subtract bulk refractive index changes, and a negative control (7-methoxyisoquinoline, lacking the carboxylic acid) to definitively prove that binding is dependent on Fe(II) chelation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Immobilize recombinant human PHD2 (diluted in 10 mM sodium acetate, pH 5.0) to a density of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Buffer Preparation (Critical Step): Prepare the running buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, and 10 µM FeSO4 ()[7][8]. Causality: FeSO4 and TCEP are mandatory. Without them, the active site Fe(II) rapidly oxidizes to Fe(III) or dissociates, rendering the enzyme inactive and resulting in a false-negative binding profile.

  • Analyte Injection: Inject 7-Methoxyisoquinoline-1-carboxylic acid at a flow rate of 30 µL/min in a 2-fold dilution series (from 10 µM down to 0.15 µM).

  • Regeneration: Inject a 30-second pulse of 1 mM EDTA to strip the metal and the inhibitor, followed immediately by a pulse of 50 µM FeSO4 to reload the active site for the next cycle.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Profile the thermodynamic signature ( ΔH , −TΔS ) of the binding event to confirm the predicted molecular interactions. Causality: Docking scores conflate various binding energies. ITC physically separates them. The bidentate chelation of Fe(II) by the carboxylic acid should yield a strong exothermic (negative ΔH ) signal, while the 7-methoxy group displacing water from the hydrophobic pocket provides a favorable entropic (positive ΔS ) contribution ()[4]. Self-Validation Mechanism: The protocol mandates a "ligand-into-buffer" blank titration to subtract the heat of dilution. Furthermore, the stoichiometry parameter ( N ) must resolve to 0.9−1.1 . An N value significantly below 1.0 proves that the PHD2 protein batch has lost its Fe(II) cofactor or has denatured, invalidating the run.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant PHD2 extensively against 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Cofactor Loading: Supplement the dialyzed protein with 50 µM FeSO4 and 1 mM ascorbate immediately prior to the experiment to ensure 100% metallation[4][9].

  • Cell and Syringe Loading: Load the calorimetric cell with 50 µM PHD2. Load the injection syringe with 500 µM 7-Methoxyisoquinoline-1-carboxylic acid (prepared in the exact same dialysis buffer to eliminate heat of mixing artifacts).

  • Titration Parameters: Perform 20 injections of 2 µL each at 25 °C, with a stirring speed of 750 rpm and 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites binding model to extract KD​ , ΔH , and N .

References

  • Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion Source: Nature Communications URL:[Link]

  • Assessment of HIF2α mutational pathogenicity using microscale thermophoresis Source: Biology Methods and Protocols (Oxford Academic) URL:[Link]

  • Reporter Ligand NMR Screening Method for 2-Oxoglutarate Oxygenase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Human prolyl hydroxylase domain 2 reacts with O2 and 2-oxoglutarate to enable formation of inactive Fe(III) complexes Source: Nature Communications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxyisoquinoline-1-carboxylic Acid

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 7-Methoxyisoquinoline-1-carboxylic acid are routine. However, the lifecycle of such a chemical does not end with t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 7-Methoxyisoquinoline-1-carboxylic acid are routine. However, the lifecycle of such a chemical does not end with the experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these rigorous disposal procedures stems from the inherent and potential hazards of isoquinoline derivatives. This class of compounds can exhibit various biological activities and toxicities, making their indiscriminate release a potential threat to both human health and ecosystems.[1] Therefore, every step, from waste segregation to final disposal, is designed as a self-validating system to mitigate these risks.

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 7-Methoxyisoquinoline-1-carboxylic acid may be limited, data from structurally similar isoquinoline and quinoline carboxylic acids provide a strong basis for a conservative risk assessment.

Based on analogous compounds, 7-Methoxyisoquinoline-1-carboxylic acid should be handled as a hazardous substance.[2] Key potential hazards are summarized below.

Hazard CategoryGHS Classification (Based on Analogues)Potential Hazard Statement
Acute Toxicity, Oral Category 3 or 4H301/H302: Toxic or Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[4]
Aquatic Hazard Acute & ChronicH410/H412: Very toxic or harmful to aquatic life with long lasting effects.[3]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal activities must be conducted with appropriate safety measures in place.

  • Engineering Controls : All work involving solid or solutions of 7-Methoxyisoquinoline-1-carboxylic acid must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5] Ensure that a safety shower and eyewash station are readily accessible.[4][5]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Hand Protection : Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2][6]

    • Eye Protection : Safety glasses with side-shields or chemical safety goggles are mandatory.[5][6] A face shield may be required for splash hazards.[6]

    • Skin and Body Protection : A laboratory coat must be worn.[2] Ensure it is buttoned and sleeves are rolled down.

Waste Characterization and Segregation: A Regulatory Imperative

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are legally responsible for determining if their waste is hazardous.[7] This "cradle-to-grave" responsibility ensures that hazardous materials are managed safely from generation to final disposal.[8]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its chemical structure and potential hazards, 7-Methoxyisoquinoline-1-carboxylic acid waste must be managed as hazardous waste.

The Golden Rule of Waste Management : Never mix different waste streams. Incompatible chemicals can react violently, produce toxic gases, or cause fires.[9] All waste containing 7-Methoxyisoquinoline-1-carboxylic acid must be segregated into dedicated, clearly labeled containers.

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for managing different forms of waste generated during research involving 7-Methoxyisoquinoline-1-carboxylic acid.

Protocol 1: Disposal of Solid Waste

This includes unused pure compound, contaminated weigh boats, or filter papers.

  • Container Selection : Use a designated, sealable hazardous solid waste container that is compatible with the chemical.

  • Transfer : Carefully transfer the solid waste into the container, minimizing the generation of dust.[2] This should be done inside a chemical fume hood.

  • Labeling : Immediately label the container with "Hazardous Waste," the full chemical name ("7-Methoxyisoquinoline-1-carboxylic acid"), and the approximate quantity.

  • Storage : Keep the container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[9]

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing 7-Methoxyisoquinoline-1-carboxylic acid and rinsate from decontaminated glassware.

  • Container Selection : Use a dedicated, compatible, and clearly labeled hazardous liquid waste container. Consult a chemical compatibility chart to ensure the container material (e.g., glass, polyethylene) is appropriate for the solvents used.[10][11]

  • Collection : Pour the liquid waste carefully into the container, avoiding splashes.

  • Labeling : Clearly label the container with "Hazardous Waste" and list all chemical components, including solvents, with their approximate percentages.

  • Storage : Keep the container tightly capped and stored in secondary containment to prevent spills.

Protocol 3: Disposal of Contaminated Materials

This includes used gloves, bench paper, and other disposable lab supplies.

  • Collection : Place all contaminated disposable items into a designated hazardous solid waste container.

  • Glassware Decontamination : Rinse contaminated glassware (e.g., flasks, beakers) with a suitable solvent, such as acetone or ethanol.

  • Rinsate Management : Collect the initial rinsate as hazardous liquid waste according to Protocol 2.[2] Subsequent rinses may be managed similarly, depending on institutional policy.

Final Disposal Workflow

The ultimate disposal of all generated hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] These specialized facilities use methods like high-temperature incineration to safely destroy the chemical compounds.

Caption: Disposal workflow for 7-Methoxyisoquinoline-1-carboxylic acid.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear appropriate PPE, including a respirator if dust or vapors are significant.[3]

  • Contain and Absorb : For liquid spills, contain the spill with absorbent pads. For solid spills, avoid creating dust.[6]

  • Clean Up : Gently sweep up the solid or use an inert absorbent material (e.g., sand, vermiculite) for liquids.[3][12]

  • Collect Waste : Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and decontaminating solution. Collect this cleanup material as hazardous waste.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that the entire lifecycle of 7-Methoxyisoquinoline-1-carboxylic acid is managed with the highest standards of safety and environmental responsibility.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • (n.d.). ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • (2016, September 26). Safety Data Sheet.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET - Cefixime, Hydrated, USP.
  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET - Isoquinoline-1-carboxylic Acid.
  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • ChemScene. (2025, December 26). Safety Data Sheet - 6-Methylquinoline-2-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Isoquinoline.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Industrial Specialties Mfg. (ISM). (n.d.). Chemical Compatibility Chart.
  • (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

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Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 7-Methoxyisoquinoline-1-carboxylic Acid

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, immediate, and actionable information on the appropriate personal protective e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling 7-Methoxyisoquinoline-1-carboxylic acid. As a trusted partner in your research endeavors, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Potential Hazards

7-Methoxyisoquinoline-1-carboxylic acid combines the structural features of an isoquinoline and a carboxylic acid. Based on the hazard profiles of analogous compounds, researchers should anticipate the following potential risks:

  • Skin Irritation: Many quinoline and carboxylic acid derivatives are known to cause skin irritation upon contact.[1][2][3][4][5][6][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][4][5][6]

  • Harmful if Swallowed: Oral ingestion of similar compounds has been shown to be harmful.[1][5][8]

  • Allergic Skin Reaction: Some related chemical structures have the potential to cause skin sensitization.[9]

Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 7-Methoxyisoquinoline-1-carboxylic acid, with a detailed rationale for each.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing or dust generation.[10][11][12]Protects against splashes and airborne particles that can cause serious eye irritation. Standard prescription glasses are not a substitute for safety goggles.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[9][11][12]Prevents skin contact, which may cause irritation or allergic reactions. Gloves should be inspected before each use and changed frequently, especially after direct contact with the compound.[9]
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes must be worn.[11] For larger quantities or situations with a high risk of spillage, chemical-resistant aprons or coveralls are recommended.[14]Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse.[9][11]
Respiratory Protection All handling of solid 7-Methoxyisoquinoline-1-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[11][12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for the potential exposure level should be used.[9][15]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4][5][6] The choice of respirator will depend on the specific work activity and a thorough risk assessment.[15]

Operational and Disposal Plans: A Step-by-Step Approach

Experimental Workflow for Safe Handling

Safe Handling Workflow Safe Handling Workflow for 7-Methoxyisoquinoline-1-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve or React in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: A step-by-step workflow for the safe handling of 7-Methoxyisoquinoline-1-carboxylic acid, from preparation to disposal.

Detailed Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the safety data for structurally similar compounds to understand the potential hazards.

    • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound.[12]

    • Don the appropriate PPE as outlined in the table above. An eyewash station and safety shower should be readily accessible.[16]

  • Handling:

    • Conduct all weighing and transferring of the solid material within the chemical fume hood to contain any dust.[12]

    • Use caution to avoid generating dust. If dust is generated, use appropriate respiratory protection.[9]

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Response:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9][16]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[12]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste containing 7-Methoxyisoquinoline-1-carboxylic acid should be considered chemical waste.

  • Dispose of the compound and any contaminated materials in a clearly labeled, sealed container.[9]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in regular trash.[8][9]

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.

PPE Selection Logic PPE Selection Logic for 7-Methoxyisoquinoline-1-carboxylic Acid cluster_assessment Hazard Assessment cluster_ppe Required PPE start Start: Handling 7-Methoxyisoquinoline-1-carboxylic acid ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base q_dust Potential for Dust/Aerosol Generation? q_splash Potential for Splashing? q_dust->q_splash No ppe_respirator Add: NIOSH-Approved Respirator q_dust->ppe_respirator Yes ppe_faceshield Add: Face Shield q_splash->ppe_faceshield end Proceed with Experiment q_splash->end No ppe_base->q_dust ppe_respirator->q_splash ppe_faceshield->end

Caption: A decision tree for selecting appropriate PPE based on the potential for dust, aerosol, and splash generation.

By adhering to these guidelines, researchers can confidently handle 7-Methoxyisoquinoline-1-carboxylic acid while minimizing risks and maintaining a culture of safety within the laboratory.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Cole-Parmer. (2003, November 6). Material Safety Data Sheet: L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid, 95%. [Link]

  • PubChem. 7-Methoxyisoquinoline. [Link]

  • NextSDS. 7-bromo-1-methoxyisoquinoline-3-carboxylic acid — Chemical Substance Information. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: Isoquinoline-3-carboxylic acid hydrate. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Learn. Standard Operating Procedure SOP037. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ResearchGate. (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1). [Link]

  • NextSDS. 7-METHOXY-2-OXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • PubChem. 6,7-Dimethoxyisoquinoline-1-carboxylic acid. [Link]

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